1,1-Diphenyl-2-propanol
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 244476. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
1,1-diphenylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O/c1-12(16)15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12,15-16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDZAWYBXBHTHFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501031184 | |
| Record name | 1,1-Diphenyl-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501031184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29338-49-6 | |
| Record name | α-Methyl-β-phenylbenzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29338-49-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Methyl-beta-phenylphenethyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029338496 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 29338-49-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244476 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1-Diphenyl-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501031184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-methyl-β-phenylphenethyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.053 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 1,1-Diphenyl-2-propanol (CAS: 29338-49-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Diphenyl-2-propanol, identified by the CAS number 29338-49-6, is an organic compound belonging to the secondary alcohol class.[1] Its structure features a propanol (B110389) backbone with two phenyl groups attached to the first carbon atom.[2] This compound is typically a white crystalline solid at room temperature.[2] While not as extensively studied as some other pharmaceutical scaffolds, this compound serves as a valuable intermediate in the synthesis of more complex organic molecules, including potential pharmaceuticals and agrochemicals.[2] Its unique structural properties and reactivity make it a subject of interest in organic synthesis and material science. This guide provides a comprehensive overview of its known physicochemical properties, spectroscopic data, synthesis, and biological potential based on available literature.
Physicochemical Properties
The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, application in reactions, and analytical identification.
| Property | Value | Reference(s) |
| IUPAC Name | 1,1-diphenylpropan-2-ol | [1][2] |
| CAS Number | 29338-49-6 | [1][2][3][4][][6] |
| Molecular Formula | C₁₅H₁₆O | [1][2][3][4][] |
| Molecular Weight | 212.29 g/mol | [1][2][3][4][] |
| Appearance | White crystalline solid | [2] |
| Melting Point | 59-63 °C | [3][6] |
| Boiling Point | 312.13 °C (estimate) | [3] |
| Density | 1.058 g/cm³ | [] |
Spectroscopic Profile
Spectroscopic analysis is critical for the structural elucidation and confirmation of this compound.
| Spectroscopic Technique | Characteristic Absorption | Description | Reference(s) |
| Infrared (IR) Spectroscopy | 3300-3500 cm⁻¹ (broad, strong) | This band is characteristic of the hydroxyl (-OH) group's stretching vibration. Its broadness indicates intermolecular hydrogen bonding between alcohol molecules. | [2] |
| UV-Visible Spectroscopy | 254-260 nm | This absorption band corresponds to the π→π* electronic transition within the aromatic phenyl rings. | [2] |
Note: While Nuclear Magnetic Resonance (NMR) spectroscopy is a standard technique for characterization, detailed spectral data for this compound was not available in the reviewed literature.[2]
Synthesis and Reactivity
Synthetic Approach
The synthesis of this compound can be achieved through various standard organic chemistry methods. A common and effective approach is the Grignard reaction, which involves the nucleophilic addition of an organomagnesium halide to a carbonyl compound. For this target molecule, the reaction between diphenylacetaldehyde (B122555) and methylmagnesium bromide provides a direct route.
Experimental Protocol: Grignard Synthesis of this compound
This protocol outlines a general procedure for the synthesis. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel and a condenser, magnesium turnings are covered with anhydrous diethyl ether. A solution of methyl bromide in diethyl ether is added dropwise to initiate the formation of methylmagnesium bromide.
-
Reaction: The flask containing the Grignard reagent is cooled in an ice bath. A solution of diphenylacetaldehyde (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the stirred Grignard solution.
-
Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for several hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, the reaction mixture is cooled again in an ice bath and slowly quenched by the dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed with brine.
-
Drying and Concentration: The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.
Visualization: Synthetic Workflow
Caption: A flowchart illustrating the key stages of the Grignard synthesis.
Chemical Reactivity
This compound can undergo reactions typical of secondary alcohols:
-
Oxidation: It can be oxidized by common oxidizing agents to form the corresponding ketone, α,α-diphenylacetone.[2]
-
Dehydration: Under acidic conditions, it can undergo dehydration to form an alkene.[2]
Applications in Research and Development
The utility of this compound spans several areas:
-
Organic Synthesis: It serves as a key building block for constructing more complex molecules, including those with potential applications in pharmaceuticals and agrochemicals.[2]
-
Material Science: Some studies suggest that the compound may have self-assembling properties, making it a candidate for the development of novel supramolecular structures and materials.[2]
-
Research Chemical: It is used in laboratories for studying reaction mechanisms and can serve as a standard reference material in analytical chemistry.[2]
Biological and Pharmacological Profile
The biological activity of this compound is an area requiring more extensive investigation. The available literature suggests a limited range of potential activities.
-
Antimicrobial and Anti-inflammatory: It has been reported to exhibit moderate antibacterial properties and has been investigated as a potential anti-inflammatory agent.[2]
-
Antioxidant Activity: Limited research indicates that it may possess some antioxidant properties, although further studies are needed for confirmation.[2]
-
Pharmacological Potential: Its ability to interact with biological membranes makes it a compound of interest for further pharmacological studies.[2]
Signaling Pathways: A thorough review of the existing literature did not reveal any elucidated signaling pathways directly involving this compound. Therefore, a diagrammatic representation of a signaling pathway cannot be provided at this time. Research in this area is needed to understand its mechanism of action at a cellular level.
Experimental Protocol: Antibacterial Susceptibility Testing (General Method)
To evaluate the reported antibacterial activity, a standard method such as the broth microdilution assay can be used to determine the Minimum Inhibitory Concentration (MIC).
-
Inoculum Preparation: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: this compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate containing broth to achieve a range of final concentrations.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualization: General Workflow for MIC Assay
Caption: A generalized workflow for determining antibacterial activity.
Conclusion
This compound (CAS 29338-49-6) is a well-defined chemical entity with established physicochemical and spectroscopic properties. Its primary value currently lies in its utility as a synthetic intermediate and a research chemical. While preliminary reports suggest potential biological activities, including antibacterial and anti-inflammatory effects, this area remains largely unexplored. There is a clear need for further in-depth pharmacological studies to validate these initial findings, elucidate any mechanisms of action, and determine the compound's potential for application in drug development and other fields.
References
An In-depth Technical Guide on the Physical Properties of 1,1-Diphenyl-2-propanol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the core physical and spectroscopic properties of 1,1-Diphenyl-2-propanol (CAS No: 29338-49-6). The information is compiled for use in research, synthesis, and drug development applications, with a focus on quantitative data and standardized experimental methodologies.
Core Physical Properties
This compound is a white crystalline solid at room temperature.[1] Its key physical characteristics are summarized below, providing essential data for handling, reaction setup, and analytical characterization.
| Property | Value | Source |
| CAS Number | 29338-49-6 | [2][3] |
| Molecular Formula | C₁₅H₁₆O | [1][2] |
| Molecular Weight | 212.29 g/mol | [1][2] |
| Appearance | White Crystalline Solid | [1] |
| Melting Point | 59-62 °C | [2][4] |
| Boiling Point | 312.13 °C (Estimate) | [2][4] |
| Density | 1.0018 g/cm³ (Estimate) | [2][4] |
| Refractive Index | 1.5705 (Estimate) | [2][4] |
| pKa | 14.69 ± 0.20 (Predicted) | [2][4] |
Spectroscopic and Crystallographic Data
Spectroscopic analysis is fundamental to confirming the structure and purity of this compound.
Infrared (IR) Spectroscopy
The infrared spectrum of this compound shows characteristic absorption bands that confirm its functional groups.[1] A prominent feature is the hydroxyl (-OH) stretching vibration, which appears as a broad and strong absorption band in the 3300-3500 cm⁻¹ region.[1] The broadening of this peak is a direct result of intermolecular hydrogen bonding between the alcohol molecules.[1]
UV-Visible (UV-Vis) Spectroscopy
Due to its aromatic phenyl rings, this compound exhibits a characteristic absorption band in the UV-Vis spectrum at approximately 254-260 nm.[1] This absorption corresponds to the π→π* electronic transition within the aromatic system.[1]
X-ray Diffraction
X-ray diffraction studies provide precise information on the compound's three-dimensional structure and crystal packing.[1] this compound crystallizes in the monoclinic space group P21/c.[1] The determined cell parameters are a = 10.5 Å, b = 12.3 Å, c = 11.8 Å, and β = 95.2°.[1] The molecular structure reveals a dihedral angle of approximately 65-70° between the planes of the two phenyl groups.[1]
Experimental Protocols
The following sections detail standardized methodologies for determining the key physical properties of organic compounds like this compound.
Melting Point Determination
The melting point is a critical indicator of a solid compound's purity.
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For pure crystalline solids, this transition occurs over a narrow temperature range.
Methodology:
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely crushed. The powder is then packed into a capillary tube to a height of approximately 3 mm.[5]
-
Apparatus Setup: The capillary tube is placed into a calibrated melting point apparatus, such as a Vernier melt station or a traditional oil bath-based device.[5]
-
Measurement: The sample is heated at a controlled rate. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.[5]
-
Purity Assessment: A sharp melting range (e.g., 1-2 °C) is indicative of high purity. Impurities typically depress the melting point and broaden the melting range.
Boiling Point Determination
While the boiling point for this compound is an estimate due to its high value, the standard protocol is as follows.
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Methodology:
-
Apparatus Setup: A simple distillation apparatus is assembled. The liquid sample is placed in a round-bottom flask with boiling chips to ensure smooth boiling. A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation head.[5]
-
Heating: The flask is heated gently. As the liquid boils, its vapor rises and surrounds the thermometer bulb.[5]
-
Measurement: The temperature will rise and then stabilize as the vapor continuously condenses and is collected. This stable temperature is recorded as the boiling point.[5]
Solubility Assessment
Principle: Solubility is determined by the intermolecular forces between the solute and the solvent. The "like dissolves like" principle is a useful guideline, where polar compounds dissolve in polar solvents and non-polar compounds in non-polar solvents.[6][7]
Methodology:
-
Preparation: A series of test tubes are prepared, each containing 2 mL of a different solvent (e.g., water, ethanol, hexane, toluene).[6]
-
Addition of Solute: Approximately 100 mg of this compound is added to each test tube.[6]
-
Observation: Each tube is stirred or agitated vigorously. The solubility is observed and categorized as 'soluble' (most or all of the solid dissolves), 'partially soluble', or 'insoluble' (little to no solid dissolves).[6]
-
Expected Outcome: Given its structure with two non-polar phenyl groups and one polar hydroxyl group, this compound is expected to be poorly soluble in water but readily soluble in organic solvents like ethanol, acetone, and ethers.[8]
References
- 1. Buy this compound | 29338-49-6 [smolecule.com]
- 2. This compound CAS#: 29338-49-6 [m.chemicalbook.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. This compound | 29338-49-6 [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scribd.com [scribd.com]
- 7. scribd.com [scribd.com]
- 8. sarchemlabs.com [sarchemlabs.com]
An In-Depth Technical Guide to 1,1-Diphenyl-2-propanol
This technical guide provides a comprehensive overview of the chemical and physical properties of 1,1-Diphenyl-2-propanol, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Properties
This compound is an organic compound featuring two phenyl groups attached to a propanol (B110389) backbone.[1] It belongs to the alcohol class of organic molecules.[1] At room temperature, it exists as a white crystalline solid and is utilized in various chemical syntheses.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C15H16O[1][2][3][4] |
| Molecular Weight | 212.29 g/mol [1][2][3][4] |
| CAS Number | 29338-49-6[1][2] |
| IUPAC Name | 1,1-diphenylpropan-2-ol[1] |
| Melting Point | 59-62 °C[2][5] |
| Canonical SMILES | CC(C(C1=CC=CC=C1)C2=CC=CC=C2)O[1] |
| InChI Key | BDZAWYBXBHTHFM-UHFFFAOYSA-N[1] |
| Topological Polar Surface Area | 20.2 Ų[4] |
| Rotatable Bond Count | 3[4] |
| Hydrogen Bond Donor Count | 1[4] |
| Hydrogen Bond Acceptor Count | 1[4] |
Conceptual Experimental Workflow: Synthesis and Characterization
The following section outlines a generalized experimental protocol for the synthesis and characterization of this compound. This workflow is a conceptual representation and specific laboratory conditions may vary.
Synthesis:
A common method for the synthesis of this compound involves the condensation of benzaldehyde (B42025) with phenylacetone.[1] This reaction provides a foundational pathway for obtaining the target molecule.
Purification:
Following the synthesis, the crude product is typically purified to remove unreacted starting materials and byproducts. Common purification techniques include recrystallization or column chromatography. The choice of solvent for recrystallization or the mobile phase for chromatography is crucial for achieving high purity.
Structural Characterization:
A battery of spectroscopic techniques is employed to confirm the identity and purity of the synthesized this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are essential for elucidating the molecular structure. The proton NMR spectrum will show characteristic signals for the aromatic protons, the methine proton adjacent to the hydroxyl group, and the methyl protons. The carbon NMR will confirm the presence of the correct number of carbon atoms in their respective chemical environments.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.[1] A broad absorption band in the region of 3300-3500 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group.[1]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. The mass spectrum of this compound will show a molecular ion peak at an m/z value corresponding to its molecular weight.[1]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum can provide information about the electronic transitions within the molecule. For this compound, absorption bands in the UV region are expected due to the presence of the phenyl groups.[1]
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Figure 1: Conceptual workflow for the synthesis and characterization of this compound.
Potential Applications and Further Research
This compound serves as a valuable intermediate in organic synthesis. Its structural motif is of interest in medicinal chemistry and materials science. Preliminary studies have suggested that it may possess antibacterial and anti-inflammatory properties, warranting further investigation into its pharmacological potential.[1] Additionally, its self-assembling properties in certain solvents open up possibilities for its use in the development of novel materials.[1] Future research could focus on the derivatization of this compound to explore new bioactive compounds and functional materials.
References
An In-depth Technical Guide to the Solubility of 1,1-Diphenyl-2-propanol in Organic Solvents
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 1,1-Diphenyl-2-propanol in organic solvents. A thorough review of publicly available scientific literature and chemical databases indicates a lack of specific quantitative solubility data for this compound. Consequently, this document focuses on a qualitative assessment of its expected solubility based on its molecular structure and the principle of "like dissolves like." Furthermore, it offers a detailed, robust experimental protocol for the accurate determination of its solubility using the isothermal shake-flask method, which is widely regarded as the gold standard. This guide is intended to be a valuable resource for laboratory researchers, process chemists, and formulation scientists, enabling them to predict solubility behavior and precisely measure it for applications in synthesis, purification, and formulation.
Introduction to this compound
This compound is a secondary alcohol with the chemical formula C₁₅H₁₆O.[1] Its structure features a propanol (B110389) backbone with two phenyl groups attached to the first carbon atom. It exists as a white crystalline solid at room temperature with a melting point in the range of 59-62 °C.[1] This compound is utilized in various chemical syntheses and as a reference material in analytical chemistry. Understanding its solubility in different organic solvents is crucial for its effective use in reaction chemistry, purification processes like crystallization, and formulation development.
Qualitative Solubility Profile
Due to the absence of published quantitative data, the solubility of this compound can be predicted qualitatively by examining its molecular structure. The molecule possesses both polar and non-polar characteristics:
-
Polar Feature: A hydroxyl (-OH) group, which is capable of forming hydrogen bonds with polar and protic solvents.
-
Non-polar Features: Two phenyl rings and a hydrocarbon backbone, which contribute to a significant lipophilic (non-polar) character.
The principle of "like dissolves like" suggests that a solute will dissolve best in a solvent that has a similar polarity.[2]
-
Polar Protic Solvents (e.g., Ethanol (B145695), Methanol): These solvents can act as both hydrogen bond donors and acceptors. The hydroxyl group of this compound is expected to interact strongly with these solvents, leading to good solubility.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethyl Sulfoxide): These solvents have polar functional groups but do not donate hydrogen bonds. The polarity of these solvents will still allow for favorable dipole-dipole interactions with the hydroxyl group of the solute, suggesting significant solubility.
-
Non-polar Solvents (e.g., Toluene (B28343), Hexane, Diethyl Ether): The large, non-polar surface area provided by the two phenyl rings will lead to favorable van der Waals interactions with non-polar solvents. Solubility is expected to be high in aromatic solvents like toluene due to similar phenyl structures. While it should also be soluble in aliphatic solvents like hexane, the polarity of the hydroxyl group might slightly reduce its miscibility compared to purely non-polar compounds.
A structurally related compound, 1-phenyl-2-propanol, is known to be readily soluble in organic solvents such as ethanol and ether, which supports the expectation of good solubility for this compound in similar solvents.
Data Presentation
As of the date of this publication, specific quantitative solubility data for this compound in various organic solvents is not available in the reviewed literature. For research and development purposes, it is highly recommended that this data be determined experimentally. The following table is provided as a template for presenting such experimentally determined data in a clear and structured format.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method |
| Example: Ethanol | 25 | Data to be determined | Data to be determined | Shake-Flask |
| Example: Acetone | 25 | Data to be determined | Data to be determined | Shake-Flask |
| Example: Toluene | 25 | Data to be determined | Data to be determined | Shake-Flask |
| Example: Hexane | 25 | Data to be determined | Data to be determined | Shake-Flask |
Experimental Protocol for Thermodynamic Solubility Determination
The isothermal shake-flask method is the most reliable technique for determining the thermodynamic equilibrium solubility of a solid compound.[3][4] The following protocol provides a detailed methodology for its implementation.
Principle
An excess amount of the solid solute (this compound) is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient duration to ensure that equilibrium is reached between the undissolved solid and the dissolved solute. Once at equilibrium, the saturated solution is separated from the excess solid, and the concentration of the dissolved solute is measured using a suitable analytical technique.
Materials and Equipment
-
Solute: this compound (powdered to increase surface area)
-
Solvents: High-purity organic solvents of interest
-
Apparatus:
-
Analytical balance
-
Glass vials or flasks with screw caps (B75204) or glass stoppers
-
Thermostatic shaker or incubator with agitation capabilities
-
Calibrated pipettes and syringes
-
Syringe filters (e.g., 0.45 µm PTFE) or centrifuge
-
Volumetric flasks
-
Analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis Spectrophotometer, or a gravimetric setup)
-
Step-by-Step Procedure
-
Preparation of Supersaturated Solution:
-
Weigh an amount of this compound that is known to be in excess of its expected solubility and add it to a glass vial.
-
Accurately add a known volume or mass of the selected solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to the desired constant temperature (e.g., 25 °C).
-
Agitate the mixtures for a predetermined period. A duration of 24 to 72 hours is typically sufficient to reach equilibrium.[3] It is advisable to measure the concentration at multiple time points (e.g., 24h, 48h, and 72h) to confirm that a stable plateau, indicating equilibrium, has been reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to rest at the same constant temperature for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solid particles. Alternatively, the sample can be centrifuged at the same temperature, and the clear supernatant can be sampled.[3] This step is critical to avoid artificially high solubility readings.
-
-
Concentration Analysis:
-
Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the calibrated range of the analytical instrument.
-
Determine the concentration of this compound in the diluted sample using a pre-calibrated analytical method.
-
High-Performance Liquid Chromatography (HPLC): Ideal for its specificity and sensitivity. A calibration curve must be prepared using standard solutions of this compound of known concentrations.
-
UV-Vis Spectroscopy: A simpler method if the compound has a distinct chromophore and the solvent does not interfere with its absorbance. A calibration curve is also required.
-
Gravimetric Analysis: A known volume of the filtered supernatant can be evaporated to dryness, and the mass of the remaining solid residue can be measured. This method is less sensitive and requires careful execution to be accurate.
-
-
-
Calculation:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
The experiment should be performed in triplicate to ensure the reproducibility of the results.
-
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the logical workflow for the determination of thermodynamic solubility using the shake-flask method.
References
Spectroscopic Analysis of 1,1-Diphenyl-2-propanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1,1-Diphenyl-2-propanol, a key chemical intermediate. The guide details predicted and characteristic data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis, presented in a clear and accessible format. Furthermore, it outlines standardized experimental protocols for acquiring such spectra, ensuring reproducibility and accuracy in research and development settings.
Spectroscopic Data Summary
The following tables summarize the predicted and characteristic spectroscopic data for this compound. This data is crucial for the structural elucidation and quality control of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.3 - 7.1 | Multiplet | 10H | Aromatic protons (C₆H₅) |
| ~ 4.5 | Quartet | 1H | CH |
| ~ 2.5 | Singlet (broad) | 1H | OH |
| ~ 1.2 | Doublet | 3H | CH₃ |
¹³C NMR (Carbon-13) NMR Data (Predicted)
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~ 145 | Quaternary | Aromatic C (ipso) |
| ~ 128 | Tertiary | Aromatic CH |
| ~ 127 | Tertiary | Aromatic CH |
| ~ 126 | Tertiary | Aromatic CH |
| ~ 75 | Tertiary | CH-OH |
| ~ 55 | Quaternary | C(Ph)₂ |
| ~ 23 | Primary | CH₃ |
Infrared (IR) Spectroscopy
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3500 - 3200 (broad) | O-H stretch | Alcohol |
| 3100 - 3000 | C-H stretch | Aromatic |
| 3000 - 2850 | C-H stretch | Aliphatic |
| 1600, 1495, 1450 | C=C stretch | Aromatic Ring |
| 1250 - 1000 | C-O stretch | Secondary Alcohol |
Mass Spectrometry (MS)
Predicted Mass Spectrum Fragmentation
| m/z | Interpretation |
| 212 | [M]⁺ (Molecular Ion) |
| 197 | [M - CH₃]⁺ |
| 194 | [M - H₂O]⁺ |
| 167 | [M - CH₃ - H₂O]⁺ or [M - C₂H₅O]⁺ |
| 105 | [C₆H₅CO]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are designed to ensure high-quality, reproducible results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Cap the NMR tube securely.
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution. This can be done manually or automatically.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
Acquire the ¹H spectrum using a standard single-pulse experiment. Typically, 8 to 16 scans are sufficient.
-
For the ¹³C spectrum, acquire data using a proton-decoupled pulse sequence. A larger number of scans (e.g., 128 or more) will be necessary to achieve a good signal-to-noise ratio.
-
Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Clean the ATR crystal thoroughly after the measurement.
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.
Data Acquisition (Electron Ionization - EI):
-
Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
If using a direct insertion probe, the sample is volatilized by heating in the ion source.
-
In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion at a specific m/z value.
-
The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
An In-depth Technical Guide to the ¹H NMR Spectrum of 1,1-Diphenyl-2-propanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 1,1-Diphenyl-2-propanol. It includes a detailed summary of spectral data, a standard experimental protocol for data acquisition, and a visual representation of the molecular structure and proton relationships to facilitate interpretation.
Molecular Structure and Proton Environments
This compound possesses a distinct molecular structure with four unique proton environments, each giving rise to a characteristic signal in the ¹H NMR spectrum. The presence of two phenyl groups, a hydroxyl group, a methine proton, and a methyl group results in a predictable yet informative spectral pattern.
¹H NMR Spectral Data Summary
The quantitative data for the ¹H NMR spectrum of this compound is summarized in the table below. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS), and coupling constants (J) are given in Hertz (Hz).
| Proton Assignment | Chemical Shift (δ) / ppm | Multiplicity | Integration | Coupling Constant (J) / Hz |
| Methyl (-CH₃) | 1.3 - 1.4 | Doublet | 3H | 6.5 - 7.0 |
| Hydroxyl (-OH) | 2.5 - 3.0 | Broad Singlet | 1H | N/A |
| Methine (-CH) | 4.0 - 4.2 | Quartet | 1H | 6.5 - 7.0 |
| Aromatic (2 x C₆H₅) | 7.2 - 7.5 | Multiplet | 10H | N/A |
Note: The chemical shift of the hydroxyl proton can vary depending on concentration, solvent, and temperature.
Interpretation of the Spectrum
The ¹H NMR spectrum of this compound is consistent with its structure:
-
Methyl Protons (-CH₃): The signal for the three methyl protons appears as a doublet in the upfield region (1.3-1.4 ppm). This splitting pattern is due to coupling with the single adjacent methine proton, following the n+1 rule (1+1=2 peaks).
-
Methine Proton (-CH): The methine proton, being adjacent to both the hydroxyl group and the methyl group, appears as a quartet at 4.0-4.2 ppm. Its signal is split by the three neighboring methyl protons (3+1=4 peaks). The coupling constant of 6.5-7.0 Hz is identical to that of the methyl doublet, confirming their coupling relationship.
-
Aromatic Protons (-C₆H₅): The ten protons on the two phenyl rings are magnetically non-equivalent due to restricted rotation and their respective ortho, meta, and para positions. This results in a complex, overlapping multiplet in the downfield region of 7.2-7.5 ppm, which is characteristic for aromatic protons.
-
Hydroxyl Proton (-OH): The hydroxyl proton typically appears as a broad singlet between 2.5 and 3.0 ppm. Its broadness is a result of chemical exchange with trace amounts of water or acid in the solvent. This signal generally does not show coupling to adjacent protons.
Experimental Protocol: ¹H NMR Spectroscopy
This section outlines a standard methodology for acquiring a high-quality ¹H NMR spectrum of an organic compound like this compound.
4.1. Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 5-25 mg of this compound.[1]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, CDCl₃). Using a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.[2][3] The volume of the solvent should be around 0.7-0.75 mL.[2]
-
Dissolution: Transfer the weighed sample into a clean, dry vial and add the deuterated solvent. Gently swirl the vial to ensure the sample is fully dissolved.
-
Filtration and Transfer: To remove any particulate matter which can degrade spectral quality, filter the solution.[1] This is achieved by passing the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[1][2]
-
Final Volume Check: Ensure the final volume of the solution in the NMR tube is sufficient for the instrument, typically a height of 4-5 cm.
-
Capping: Cap the NMR tube to prevent solvent evaporation and contamination.
4.2. Instrument Setup and Data Acquisition
These steps are generalized for a modern Fourier Transform (FT) NMR spectrometer.
-
Sample Insertion: Insert the NMR tube into a spinner turbine and place it in the magnet.
-
Locking: The spectrometer's field frequency is "locked" onto the deuterium (B1214612) signal of the solvent. This step compensates for any magnetic field drift during the experiment.
-
Shimming: The magnetic field homogeneity is optimized by a process called shimming. This involves adjusting a series of shim coils to produce sharp, symmetrical peaks.
-
Tuning: The probe is tuned to the specific frequency of the proton nucleus to ensure maximum signal transmission and detection.
-
Parameter Setup: Set the acquisition parameters for a standard ¹H experiment. This includes setting the pulse angle (typically 90° for quantitative measurements), acquisition time, relaxation delay (to allow protons to return to equilibrium between pulses), and the number of scans (for a sample of this concentration, 8 to 16 scans are usually sufficient).
-
Acquisition: Start the acquisition to obtain the Free Induction Decay (FID), which is the time-domain signal.
4.3. Data Processing
-
Fourier Transform: The FID is converted from the time domain to the frequency domain via a Fourier Transform, resulting in the NMR spectrum.
-
Phasing: The spectrum is phase-corrected to ensure all peaks are in the positive absorptive mode with a flat baseline.
-
Referencing: The chemical shift axis is calibrated. This is typically done by setting the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like TMS to its known chemical shift (0 ppm).
-
Integration: The area under each peak is integrated to determine the relative ratio of protons giving rise to each signal.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.
Visualizations
5.1. Molecular Structure and Proton Assignment
The following diagram illustrates the structure of this compound with its distinct proton environments labeled.
Caption: Structure of this compound with proton environments labeled.
5.2. Signal Coupling Relationship
This diagram illustrates the spin-spin coupling interactions between the methine and methyl protons.
Caption: Spin-spin coupling relationship in this compound.
References
An In-depth Technical Guide to the 13C NMR Chemical Shifts of 1,1-Diphenyl-2-propanol
This guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy data for 1,1-diphenyl-2-propanol. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who utilize NMR spectroscopy for structural elucidation and verification. This document presents quantitative data in a structured format, details the experimental protocol for data acquisition, and includes a visual representation of the molecular structure with its corresponding carbon assignments.
Data Presentation: 13C NMR Chemical Shifts
The 13C NMR spectrum of this compound was analyzed in deuterated chloroform (B151607) (CDCl3). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) at 0.00 ppm. The assignments of the carbon atoms are detailed in the table below.
| Carbon Atom | Chemical Shift (δ, ppm) |
| C1 (CH) | 51.06 |
| C2 (CHOH) | 77.2 (Overlapped with solvent) |
| C3 (CH3) | 22.75 |
| C4, C4' (Quaternary) | 144.65, 143.98 |
| C5, C5' (CH) | 129.86, 129.32 |
| C6, C6' (CH) | 129.00, 127.40 |
| C7, C7' (CH) | 126.41, 125.79 |
Note: The chemical shifts for the aromatic carbons can have overlapping signals and the precise assignment of each individual aromatic carbon may require further 2D NMR experiments. The values presented represent the distinct aromatic signals observed.
Experimental Protocol
The following section outlines a typical experimental protocol for acquiring the 13C NMR spectrum of this compound.
Sample Preparation:
A solution of this compound (approximately 10-50 mg) is prepared by dissolving the compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3). A small amount of tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts to 0.00 ppm. The solution is then transferred to a 5 mm NMR tube.
Instrumentation:
A high-resolution NMR spectrometer, such as a Bruker Avance III HD 400 MHz or a similar instrument, equipped with a 5 mm broadband probe is used for data acquisition.
Data Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on a Bruker spectrometer) is utilized.
-
Solvent: CDCl3
-
Temperature: 298 K (25 °C)
-
Observation Frequency: Approximately 100 MHz for 13C nuclei on a 400 MHz spectrometer.
-
Spectral Width: A spectral width of approximately 200-250 ppm is set to encompass all expected carbon resonances.
-
Acquisition Time: An acquisition time of 1-2 seconds is employed to ensure good digital resolution.
-
Relaxation Delay (D1): A relaxation delay of 2-5 seconds is used between pulses to allow for full relaxation of the carbon nuclei, which is important for quantitative analysis, though not strictly necessary for qualitative structural confirmation.
-
Number of Scans: The number of scans can range from 128 to 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
Data Processing:
The acquired Free Induction Decay (FID) is processed using appropriate NMR software (e.g., TopSpin, Mnova). The processing steps include:
-
Fourier Transformation: The FID is Fourier transformed to convert the time-domain data into the frequency-domain spectrum.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift axis is referenced by setting the TMS signal to 0.00 ppm or the residual solvent peak of CDCl3 to 77.16 ppm.
-
Peak Picking: The chemical shifts of the individual peaks are identified and tabulated.
Mandatory Visualization
The following diagram illustrates the chemical structure of this compound with the numbering of the carbon atoms corresponding to the data presented in the table.
Caption: Molecular structure of this compound with carbon numbering.
An In-depth Technical Guide to the FT-IR Analysis of 1,1-Diphenyl-2-propanol
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Diphenyl-2-propanol is an organic compound of interest in various chemical syntheses. Structurally, it is a secondary alcohol featuring two phenyl groups attached to the same carbon atom adjacent to the hydroxyl-bearing carbon. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique ideal for identifying the primary functional groups within the molecule. By analyzing the absorption of infrared radiation, which induces molecular vibrations, FT-IR provides a unique spectral "fingerprint," enabling structural elucidation and quality assessment. This guide details the principles, expected spectral features, and experimental protocols for the comprehensive FT-IR analysis of this compound.
Principle of FT-IR Spectroscopy
FT-IR spectroscopy operates on the principle that chemical bonds within a molecule vibrate at specific, quantized frequencies. When the frequency of incident infrared radiation matches the natural vibrational frequency of a particular bond or functional group, the molecule absorbs the radiation. This absorption results in a transition to a higher vibrational energy state. An FT-IR spectrometer measures the frequencies of absorbed radiation, presenting the data as a spectrum of transmittance or absorbance versus wavenumber (cm⁻¹). The position, intensity, and shape of the absorption bands in the spectrum are characteristic of the molecule's functional groups and overall structure.
Key Functional Groups and Expected Vibrational Frequencies
The structure of this compound contains three principal types of functional groups, each with distinct vibrational modes that are readily identifiable in an FT-IR spectrum: the hydroxyl group (-OH), the aromatic phenyl groups (C₆H₅), and the aliphatic hydrocarbon backbone (C-C and C-H bonds).
Data Presentation: FT-IR Spectral Data for this compound
The quantitative data regarding the characteristic vibrational frequencies for this compound are summarized in the table below. These wavenumbers are based on established group frequency correlations for alcohols and aromatic compounds.[1][2][3][4][5]
| Wavenumber Range (cm⁻¹) | Intensity & Shape | Vibration Type | Functional Group Assignment |
| 3650 - 3200 | Strong, Broad | O-H Stretching | Alcohol (-OH) |
| 3100 - 3000 | Medium to Weak, Sharp | C-H Stretching | Aromatic (sp² C-H) |
| 3000 - 2850 | Strong, Sharp | C-H Stretching | Aliphatic (sp³ C-H) |
| 1600 - 1450 | Medium to Weak, Sharp | C=C Stretching (in-ring) | Aromatic Phenyl Rings |
| ~1100 | Strong | C-O Stretching | Secondary Alcohol |
| 900 - 675 | Strong, Sharp | C-H Out-of-Plane Bending | Aromatic Phenyl Rings |
4.1 Interpretation of Key Spectral Regions
-
Hydroxyl (-OH) Region: The most prominent feature for an alcohol is the O-H stretching vibration, which typically appears as an intense and characteristically broad band in the 3650-3200 cm⁻¹ region.[1][3][4] The broadening is a direct result of intermolecular hydrogen bonding between alcohol molecules.
-
C-H Stretching Region: This region, from 3100-2850 cm⁻¹, provides clear evidence for both the aromatic and aliphatic components of the molecule. Aromatic C-H stretches from the two phenyl rings are expected as weaker, sharp peaks just above 3000 cm⁻¹.[1][3] In contrast, the aliphatic C-H stretches from the methyl and methine groups will appear as strong, sharp absorptions just below 3000 cm⁻¹.[1]
-
Aromatic "Fingerprint" Region: The presence of the phenyl groups is further confirmed by a series of absorptions. Medium-intensity C=C in-ring stretching vibrations are found between 1600-1450 cm⁻¹.[3][5] Additionally, strong C-H out-of-plane bending vibrations appear in the 900-675 cm⁻¹ range, which can sometimes provide information on the substitution pattern of the aromatic rings.[1]
-
C-O Stretching Region: The strong absorption band for the C-O stretching of a secondary alcohol like this compound is typically observed around 1100 cm⁻¹.[2] The exact position is diagnostic and helps distinguish it from primary or tertiary alcohols.
Experimental Protocols
The choice of sampling technique depends on the physical state of the sample. This compound is a solid at room temperature, making the KBr pellet method a standard choice. Attenuated Total Reflectance (ATR) is a modern, convenient alternative that requires minimal sample preparation.
5.1 Protocol 1: KBr Pellet Transmission Method
This method involves dispersing the solid sample within a matrix of potassium bromide (KBr), which is transparent to infrared radiation.[6][7]
-
Material Preparation: Ensure all equipment (agate mortar and pestle, die set) is meticulously clean and dry to prevent moisture contamination.[6][8] Use spectroscopy-grade KBr powder, dried in an oven and stored in a desiccator. Water has strong IR absorptions that can obscure sample peaks.[8]
-
Sample Grinding: Place approximately 1-2 mg of the this compound sample into the agate mortar. Grind the sample aggressively until it becomes a fine, fluffy powder.[6] This step is critical to reduce light scattering.
-
Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar. Mix gently but thoroughly with the ground sample to ensure a uniform dispersion.[6][9]
-
Pellet Pressing: Transfer the mixture to the pellet die. Assemble the die and place it in a hydraulic press. Gradually apply pressure of approximately 8-10 metric tons.[8] Hold the pressure for 1-2 minutes to allow the KBr to fuse into a solid disc.[8]
-
Pellet Inspection and Analysis: Carefully release the pressure and disassemble the die. The resulting pellet should be thin and transparent. Place the pellet in the spectrometer's sample holder and collect the FT-IR spectrum.
5.2 Protocol 2: Attenuated Total Reflectance (ATR) Method
ATR is a popular technique for analyzing solid and liquid samples directly with minimal preparation.[10][11]
-
Instrument Setup: Place the ATR accessory in the spectrometer's sample compartment.
-
Background Collection: Before analyzing the sample, collect a background spectrum with the clean, empty ATR crystal. This allows the instrument software to subtract any absorptions from the atmosphere (e.g., CO₂, H₂O) and the crystal itself.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal surface. Use the pressure arm to ensure firm and uniform contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the FT-IR spectrum of the sample. The typical spectral range is 4000-400 cm⁻¹.
-
Cleaning: After analysis, retract the pressure arm, and clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and a soft, non-abrasive wipe.
Visualization of FT-IR Workflow
The logical workflow for performing an FT-IR analysis, from sample handling to final data interpretation, is illustrated in the diagram below.
Caption: Logical workflow for FT-IR analysis.
Conclusion
FT-IR spectroscopy is an indispensable tool for the structural characterization of this compound. The spectrum provides unambiguous evidence for the key functional groups present in the molecule. The characteristic broad O-H stretch, the distinct aromatic and aliphatic C-H stretches, and the strong C-O absorption band collectively form a unique spectral signature. By following the detailed experimental protocols outlined in this guide, researchers and scientists can reliably obtain high-quality FT-IR spectra for structural verification, purity assessment, and quality control in a drug development and research environment.
References
- 1. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]
- 7. shimadzu.com [shimadzu.com]
- 8. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 9. scienceijsar.com [scienceijsar.com]
- 10. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 11. ssi.shimadzu.com [ssi.shimadzu.com]
An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 1,1-Diphenyl-2-propanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 1,1-diphenyl-2-propanol. Due to the absence of a publicly available mass spectrum for this specific compound, this document outlines a plausible fragmentation pathway based on established principles of mass spectrometry, including alpha-cleavage, dehydration, and fragmentation patterns of analogous secondary alcohols and diphenyl-substituted compounds. This guide is intended to serve as a valuable resource for researchers in identifying and characterizing this compound and related structures in various experimental settings. The document includes a proposed fragmentation scheme, a quantitative data summary of predicted fragments, a detailed experimental protocol for acquiring a mass spectrum, and a visual representation of the fragmentation pathway using the DOT language.
Introduction
This compound is a secondary alcohol containing two phenyl substituents on the first carbon. Understanding its behavior under mass spectrometric analysis is crucial for its identification and structural elucidation in complex mixtures. Electron ionization (EI) mass spectrometry is a powerful technique for this purpose, as the resulting fragmentation pattern provides a unique fingerprint of the molecule's structure. This guide will explore the predicted fragmentation pathways of this compound.
Predicted Mass Spectrometry Fragmentation of this compound
The molecular weight of this compound (C₁₅H₁₆O) is 212.29 g/mol . Upon electron ionization, the molecule is expected to form a molecular ion (M⁺˙) at m/z 212. However, for many alcohols, the molecular ion peak is often weak or absent due to rapid fragmentation.[1][2][3] The primary fragmentation pathways predicted for this compound are alpha-cleavage and dehydration.[3][4]
Alpha-Cleavage
Alpha-cleavage involves the breaking of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group. For this compound, two primary alpha-cleavage routes are possible:
-
Cleavage of the C1-C2 bond: This would result in the loss of a methyl radical (•CH₃) to form a resonance-stabilized diphenylmethanol (B121723) cation at m/z 197 . Due to the high stability of the diphenylmethyl carbocation, this is predicted to be a very favorable fragmentation.
-
Cleavage of the C2-C3 bond: This would lead to the loss of a diphenylmethyl radical (•CH(C₆H₅)₂) and the formation of an acetaldehydyl cation at m/z 45 .
Between these two pathways, the formation of the m/z 167 ion via the loss of the propan-2-ol radical is predicted to be the most dominant fragmentation pathway. This is due to the exceptional stability of the diphenylmethyl carbocation, where the positive charge is delocalized over two phenyl rings. The formation of a highly stable cation is a major driving force in mass spectral fragmentation.[5][6][7][8]
Dehydration (Loss of Water)
A common fragmentation pathway for alcohols is the elimination of a neutral water molecule (H₂O), resulting in a fragment ion at [M-18]⁺˙ .[3][4][9] For this compound, this would lead to the formation of a radical cation of 1,1-diphenylpropene at m/z 194 .
Benzylic Cleavage and Further Fragmentation
The diphenylmethyl cation (m/z 167) is a key fragment and can undergo further fragmentation. A prominent fragment is expected at m/z 165 , arising from the loss of a hydrogen molecule (H₂) from the m/z 167 ion to form the highly stable fluorenyl cation. The tropylium (B1234903) ion at m/z 91 is also a common fragment in compounds containing benzyl (B1604629) groups, formed through rearrangement and cleavage of the diphenylmethyl structure.
Quantitative Data Summary
The following table summarizes the predicted major fragment ions for this compound, their corresponding m/z values, and their proposed origin. The relative abundance is an estimation based on the predicted stability of the fragment ions.
| m/z | Proposed Fragment Ion | Proposed Origin | Predicted Relative Abundance |
| 212 | [C₁₅H₁₆O]⁺˙ | Molecular Ion | Very Low |
| 197 | [C₁₄H₁₃O]⁺ | M⁺˙ - •CH₃ (Alpha-cleavage) | Moderate |
| 194 | [C₁₅H₁₄]⁺˙ | M⁺˙ - H₂O (Dehydration) | Moderate |
| 167 | [C₁₃H₁₁]⁺ | M⁺˙ - •CH(OH)CH₃ (Alpha-cleavage) | High (Base Peak) |
| 165 | [C₁₃H₉]⁺ | [C₁₃H₁₁]⁺ - H₂ | High |
| 105 | [C₇H₅O]⁺ | Fragmentation of [C₁₄H₁₃O]⁺ | Moderate |
| 91 | [C₇H₇]⁺ | Rearrangement and cleavage | Moderate |
| 77 | [C₆H₅]⁺ | Phenyl cation | Moderate |
| 45 | [C₂H₅O]⁺ | M⁺˙ - •CH(C₆H₅)₂ (Alpha-cleavage) | Low |
Visualization of Fragmentation Pathway
The following diagram illustrates the predicted fragmentation pathways of this compound.
Caption: Predicted EI fragmentation pathway of this compound.
Experimental Protocols
The following is a representative experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol (B129727) or ethyl acetate.
-
Working Solutions: Prepare a series of dilutions from the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in the same solvent for calibration.
-
Sample Extraction (from a matrix): For solid samples, use an appropriate extraction method such as sonication or Soxhlet extraction with a suitable solvent. For liquid samples, a simple dilution may be sufficient. An internal standard can be added for quantitative analysis.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection: 1 µL, splitless mode.
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Scan Range: m/z 40-450.
Conclusion
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ORGANIC SPECTROSCOPY INTERNATIONAL: Fragmentation in mass spectrometry [orgspectroscopyint.blogspot.com]
- 9. whitman.edu [whitman.edu]
An In-depth Technical Guide to the Synthesis of 1,1-Diphenyl-1-propanol from Benzophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1,1-diphenyl-1-propanol, a tertiary alcohol, from benzophenone (B1666685). The primary and most efficient method detailed herein is the Grignard reaction, a cornerstone of organic chemistry for the formation of carbon-carbon bonds.[1] This document outlines the reaction mechanism, a detailed experimental protocol, key quantitative data for characterization, and necessary safety precautions.
Reaction Principle and Pathway
The synthesis is achieved via the nucleophilic addition of an ethyl Grignard reagent (ethylmagnesium bromide) to the electrophilic carbonyl carbon of benzophenone. The Grignard reagent is prepared in situ from the reaction of bromoethane (B45996) with magnesium metal in an anhydrous ether solvent. The subsequent reaction with benzophenone forms a magnesium alkoxide intermediate, which is then protonated during an acidic workup to yield the final tertiary alcohol, 1,1-diphenyl-1-propanol.[1][2]
Caption: Overall reaction scheme for the synthesis of 1,1-diphenyl-1-propanol.
Quantitative Data
Physicochemical Properties of 1,1-Diphenyl-1-propanol
The key physical and chemical properties of the target compound are summarized below.
| Property | Value |
| CAS Number | 5180-33-6[3][4] |
| Molecular Formula | C₁₅H₁₆O[3][4] |
| Molecular Weight | 212.29 g/mol [3] |
| Appearance | Colorless to pale yellow solid[3] |
| Density | 1.06 g/cm³[3][4] |
| Boiling Point | 342.6 °C at 760 mmHg[3][4] |
| Solubility | Soluble in organic solvents (e.g., ethanol, ether); low solubility in water. |
Predicted Spectroscopic Data for 1,1-Diphenyl-1-propanol
The following tables outline the expected signals in the IR, ¹H NMR, and ¹³C NMR spectra for the successful identification and characterization of 1,1-diphenyl-1-propanol.
Table 2.1: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3550-3200 (broad) | O-H stretch | Alcohol |
| 3100-3000 (sharp) | C-H stretch | Aromatic (sp²) |
| 3000-2850 (sharp) | C-H stretch | Aliphatic (sp³) |
| 1600, 1495, 1450 | C=C stretch | Aromatic Ring |
| 1200-1000 | C-O stretch | Tertiary Alcohol |
Table 2.2: Predicted ¹H Nuclear Magnetic Resonance (NMR) Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.4-7.2 | Multiplet | 10H | Aromatic protons (2 x -C₆H₅) |
| ~2.3-2.5 | Singlet | 1H | Hydroxyl proton (-OH) |
| ~2.1-2.3 | Quartet (q) | 2H | Methylene protons (-CH₂) |
| ~0.8-1.0 | Triplet (t) | 3H | Methyl protons (-CH₃) |
Table 2.3: Predicted ¹³C Nuclear Magnetic Resonance (NMR) Data
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~145-148 | Quaternary | Aromatic C (ipso, attached to carbinol) |
| ~128-129 | Tertiary | Aromatic C (ortho) |
| ~127-128 | Tertiary | Aromatic C (para) |
| ~126-127 | Tertiary | Aromatic C (meta) |
| ~78-80 | Quaternary | Carbinol carbon (-C-OH) |
| ~35-37 | Secondary | Methylene carbon (-CH₂) |
| ~8-10 | Primary | Methyl carbon (-CH₃) |
Experimental Protocol
This protocol details the synthesis of 1,1-diphenyl-1-propanol. Critical Note: Grignard reagents are extremely sensitive to water. All glassware must be rigorously dried (e.g., flame-dried or oven-dried overnight) and the reaction must be conducted under an inert, anhydrous atmosphere (e.g., nitrogen or argon).[1][2] Anhydrous solvents are mandatory.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| Magnesium Turnings | 24.31 | 1.46 g | 0.06 |
| Bromoethane | 108.97 | 6.54 g (4.4 mL) | 0.06 |
| Benzophenone | 182.22 | 9.11 g | 0.05 |
| Anhydrous Diethyl Ether | 74.12 | ~150 mL | - |
| Sulfuric Acid (6M) | 98.08 | ~50 mL | - |
| Saturated NaCl (aq) | - | ~30 mL | - |
| Anhydrous MgSO₄ | 120.37 | ~5 g | - |
| Iodine | 253.81 | 1 small crystal | (catalyst) |
Synthesis Workflow
Caption: Experimental workflow for the synthesis of 1,1-diphenyl-1-propanol.
Step-by-Step Procedure
Part A: Preparation of Ethylmagnesium Bromide
-
Assemble a three-necked round-bottom flask, equipped with a magnetic stirrer, a reflux condenser topped with a drying tube (containing CaCl₂), and a pressure-equalizing dropping funnel. Flame-dry all glassware under a flow of nitrogen or argon and allow it to cool to room temperature.
-
Place the magnesium turnings (1.46 g) and a single crystal of iodine into the flask.
-
Add 20 mL of anhydrous diethyl ether to the flask.
-
In a separate dry flask, prepare a solution of bromoethane (4.4 mL) in 30 mL of anhydrous diethyl ether and pour this solution into the dropping funnel.
-
Add approximately 2 mL of the bromoethane solution to the magnesium. The reaction should initiate within minutes, indicated by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy and grey. If the reaction does not start, gently warm the flask with a heat gun.
-
Once initiated, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, gently reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent. The final mixture should appear cloudy grey.
Part B: Reaction with Benzophenone
-
While the Grignard reagent is being prepared, dissolve benzophenone (9.11 g) in 50 mL of anhydrous diethyl ether in a separate flask.
-
After the Grignard formation is complete, cool the reaction flask to 0 °C using an ice-water bath.
-
Slowly add the benzophenone solution dropwise from the dropping funnel to the stirred Grignard reagent over 30 minutes. A color change and the formation of a precipitate will be observed.
-
Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
Part C: Workup and Purification
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Very slowly and carefully, add 50 mL of 6M sulfuric acid dropwise to quench the reaction and dissolve the magnesium salts. This is an exothermic process; ensure slow addition to control the evolution of heat and gas.
-
Transfer the mixture to a separatory funnel. Separate the two layers.
-
Extract the aqueous layer twice with 25 mL portions of diethyl ether.
-
Combine all organic layers and wash with 30 mL of saturated sodium chloride solution (brine).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the solution to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol-water or hexanes, to obtain pure 1,1-diphenyl-1-propanol. An expected yield is typically in the range of 30-40%, though this is highly dependent on maintaining anhydrous conditions.[5]
References
The Formation of 1,1-Diphenyl-2-propanol: A Mechanistic and Methodological Guide
For Immediate Release
This technical guide provides an in-depth exploration of the synthesis of 1,1-Diphenyl-2-propanol, a tertiary alcohol of significant interest in organic synthesis. The core of this document focuses on the prevalent and efficient method of its formation: the Grignard reaction. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the reaction mechanism, a comprehensive experimental protocol, and a summary of key analytical data.
Core Synthesis Route: The Grignard Reaction
The most common and effective method for synthesizing this compound is through the nucleophilic addition of an ethyl Grignard reagent to benzophenone (B1666685). This reaction is a classic example of the Nobel Prize-winning Grignard reaction, a powerful tool for carbon-carbon bond formation.[1][2] The overall reaction is as follows:
Benzophenone + Ethylmagnesium Bromide → this compound
The reaction proceeds in two main stages: the formation of the Grignard reagent and its subsequent reaction with the ketone, followed by an acidic workup.
Reaction Mechanism
The formation of this compound via the Grignard reaction involves a two-step mechanism after the initial formation of the ethylmagnesium bromide reagent.
-
Nucleophilic Attack: The highly polar carbon-magnesium bond in ethylmagnesium bromide results in a carbanionic character on the ethyl group. This potent nucleophile attacks the electrophilic carbonyl carbon of benzophenone. The pi-bond of the carbonyl group breaks, and the electrons are pushed to the oxygen atom, forming a magnesium alkoxide intermediate.
-
Protonation: The reaction mixture is then treated with a weak acid, typically an aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid, in a step known as the workup. The alkoxide intermediate is protonated to yield the final product, this compound, and magnesium salts which are subsequently removed.
Quantitative Data
Below is a summary of the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₆O | [3][4] |
| Molecular Weight | 212.29 g/mol | [3][4] |
| CAS Number | 29338-49-6 | [3][4] |
| Melting Point | 59-62 °C | [4] |
| Appearance | White to off-white crystalline solid |
Spectroscopic Data
The following tables summarize the characteristic spectroscopic data for this compound, crucial for its identification and characterization.
¹H NMR (Proton Nuclear Magnetic Resonance) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.18 - 7.55 | m | 10H | Aromatic protons |
| 4.45 | q | 1H | -CH(OH)- |
| 2.15 | s | 1H | -OH |
| 0.85 | d | 3H | -CH₃ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
| Chemical Shift (δ) ppm | Assignment |
| 146.4, 144.9 | Quaternary Aromatic C |
| 128.3, 128.2, 126.8, 126.5, 126.3, 125.9 | Aromatic CH |
| 78.9 | -C(OH)- |
| 17.3 | -CH₃ |
IR (Infrared) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| 3440 (broad) | O-H stretch (alcohol) |
| 3060, 3020 | C-H stretch (aromatic) |
| 2970, 2930 | C-H stretch (aliphatic) |
| 1490, 1445 | C=C stretch (aromatic) |
| 1060 | C-O stretch (alcohol) |
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound via the Grignard reaction. All glassware must be thoroughly dried, and anhydrous solvents should be used to prevent the quenching of the highly reactive Grignard reagent.[2]
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous diethyl ether
-
Benzophenone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
5% Hydrochloric acid (optional for workup)
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.
-
Add a small volume of anhydrous diethyl ether to cover the magnesium.
-
A solution of ethyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, often indicated by bubbling and a cloudy appearance. If the reaction does not start, gentle warming or the addition of a small crystal of iodine may be necessary.
-
Once initiated, the remaining ethyl bromide solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Benzophenone:
-
A solution of benzophenone in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent at room temperature with vigorous stirring.
-
The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred for an additional 30-60 minutes at room temperature.
-
-
Workup and Purification:
-
The reaction mixture is cooled in an ice bath, and the reaction is quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.
-
The resulting mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of hexane (B92381) and ethyl acetate.
-
Conclusion
The Grignard reaction provides a reliable and high-yielding pathway for the synthesis of this compound. Careful control of reaction conditions, particularly the exclusion of water, is paramount to the success of this synthesis. The detailed mechanistic understanding and the established experimental protocol outlined in this guide serve as a valuable resource for researchers in the field of organic synthesis and drug development. The provided spectroscopic data will aid in the accurate identification and characterization of the final product.
References
An In-depth Technical Guide to the Stereochemistry of 1,1-Diphenyl-2-propanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemistry of 1,1-diphenyl-2-propanol, a chiral alcohol with significant applications in organic synthesis and as a building block for more complex molecules. This document details the synthesis of the racemic mixture, methodologies for enantiomeric resolution, and analytical techniques for stereochemical characterization.
Introduction to the Stereochemistry of this compound
This compound possesses a single stereocenter at the C2 position, giving rise to a pair of enantiomers: (R)-1,1-diphenyl-2-propanol and (S)-1,1-diphenyl-2-propanol. The spatial arrangement of the hydroxyl, methyl, and diphenylmethyl groups around this chiral center dictates the molecule's interaction with other chiral entities, a critical consideration in drug development and asymmetric synthesis. The synthesis of this compound typically yields a racemic mixture, necessitating resolution to isolate the individual enantiomers.
Synthesis of Racemic this compound
The most common and straightforward method for the synthesis of racemic this compound is through the Grignard reaction. This involves the reaction of a Grignard reagent with an appropriate carbonyl compound.
Experimental Protocol: Grignard Reaction
Materials:
-
Magnesium turnings
-
Dry diethyl ether or tetrahydrofuran (B95107) (THF)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
Procedure:
-
Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of bromobenzene in dry diethyl ether or THF to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, reflux the mixture for 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Grignard Reaction: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of propionaldehyde in dry diethyl ether or THF dropwise to the stirred Grignard solution. Maintain the temperature at 0 °C during the addition. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure to yield racemic this compound.
Enantiomeric Resolution of this compound
The separation of the enantiomers of this compound can be achieved through several methods, with enzymatic kinetic resolution being a highly effective and widely used technique.
Enzymatic Kinetic Resolution
This method utilizes the stereoselectivity of an enzyme, typically a lipase (B570770), to acylate one enantiomer at a faster rate than the other, allowing for the separation of the acylated enantiomer from the unreacted enantiomer.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution (Adapted from similar alcohols)
Materials:
-
Racemic this compound
-
Immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B)
-
Acyl donor (e.g., vinyl acetate, lauric acid)
-
Anhydrous organic solvent (e.g., toluene, hexane)
-
Molecular sieves (optional, to ensure anhydrous conditions)
Procedure:
-
Reaction Setup: In a flask, dissolve racemic this compound in the chosen anhydrous organic solvent. Add the acyl donor (typically in a 1:1 to 1.5:1 molar ratio to the alcohol).
-
Enzymatic Reaction: Add the immobilized lipase to the solution. The reaction is typically carried out at a controlled temperature (e.g., 40-50 °C) with stirring.
-
Monitoring the Reaction: The progress of the reaction should be monitored by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the enantiomeric excess (ee) of the remaining alcohol and the formed ester. The reaction is typically stopped at or near 50% conversion to achieve high ee for both the unreacted alcohol and the acylated product.
-
Work-up and Separation: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and potentially reused. The filtrate, containing the unreacted enantiomer and the acylated enantiomer, is concentrated under reduced pressure. The two components can then be separated by column chromatography on silica gel.
-
Hydrolysis of the Ester: The separated acylated enantiomer can be hydrolyzed back to the alcohol using a mild base (e.g., sodium hydroxide (B78521) in methanol/water) to obtain the other enantiopure alcohol.
Stereochemical Analysis
The stereochemical purity of the resolved enantiomers of this compound is determined using various analytical techniques.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most common method for determining the enantiomeric excess of a chiral compound.
General Protocol:
-
Column Selection: A chiral stationary phase (CSP) is used. For alcohols like this compound, polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) are often effective.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) is typically used. The ratio is optimized to achieve baseline separation of the enantiomers.
-
Detection: UV detection is commonly used, as the phenyl groups provide strong chromophores.
-
Quantification: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.
NMR Spectroscopy with Chiral Shift Reagents
NMR spectroscopy can be used to determine enantiomeric purity by adding a chiral shift reagent (e.g., a europium complex like Eu(hfc)₃) or a chiral solvating agent. These reagents form diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum that can be integrated.
Quantitative Data
| Property | (R)-1,1-Diphenyl-2-propanol | (S)-1,1-Diphenyl-2-propanol | Reference Compound: (R/S)-1-phenyl-1-propanol |
| Specific Rotation ([α]D) | Data not available | Data not available | For (S)-1-phenyl-1-propanol, ee 95.4%: [α]D²⁰ +45.5° (c 1.0, CHCl₃) |
| Enantiomeric Excess (ee%) | Dependent on resolution | Dependent on resolution | Up to 95% ee achieved for the (S)-enantiomer in lipase-catalyzed resolution of racemic 1-phenyl-1-propanol.[1] |
| Melting Point (°C) | 59-62 (for the racemate) | 59-62 (for the racemate) | - |
Visualizations
Synthesis and Resolution Workflow
Caption: General workflow for the synthesis of racemic this compound and its subsequent enzymatic kinetic resolution.
Stereochemical Analysis Workflow
Caption: Analytical workflow for determining the enantiomeric purity of this compound samples.
Biological Context
While comprehensive studies on the specific biological activities of the enantiomers of this compound are limited, the stereochemistry of structurally related phenylpropanols is known to be a determinant of their biological effects. For instance, different enantiomers of phenylpropanol derivatives can exhibit varied activities as antimicrobial, anti-inflammatory, or local anesthetic agents. The precise spatial arrangement of the functional groups influences their binding to biological targets such as enzymes and receptors. Therefore, the ability to synthesize and test enantiomerically pure this compound is crucial for any investigation into its potential pharmacological properties.
Conclusion
This technical guide has outlined the key aspects of the stereochemistry of this compound. While specific quantitative data such as optical rotation for the individual enantiomers require experimental determination, the provided protocols for synthesis, resolution, and analysis offer a robust framework for researchers. The methodologies presented, particularly the adaptable enzymatic kinetic resolution, provide a practical approach to obtaining and characterizing the enantiomers of this versatile chiral building block. The workflows and analytical procedures detailed herein are intended to support further research into the applications of enantiopure this compound in various fields of chemical and pharmaceutical science.
References
The Pharmacological Potential of 1,1-Diphenyl-2-propanol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,1-diphenyl-2-propanol scaffold is a privileged structural motif in medicinal chemistry, giving rise to a diverse range of derivatives with significant biological activities. These compounds have garnered considerable attention for their potential therapeutic applications, particularly in the realm of neuroscience. This technical guide provides an in-depth overview of the known biological activities of this compound derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the exploration of this promising class of molecules.
Core Biological Activities and Quantitative Data
The primary area of investigation for this compound derivatives has been their interaction with the central nervous system, with a significant focus on their antidepressant and serotonergic properties.
Serotonergic Receptor Binding Affinity
A key biological target for this class of compounds is the serotonin (B10506) (5-HT) receptor system. Derivatives have shown high affinity and selectivity for various 5-HT receptor subtypes, particularly the 5-HT1D receptor.
Table 1: Serotonin Receptor Binding Affinities of this compound Derivatives
| Compound | Receptor Subtype | Assay Type | Test System | Affinity (pKi) | Selectivity | Reference |
| BRL-15572 | h5-HT1D | Radioligand Binding | CHO Cells | 7.9 | 60-fold vs. h5-HT1B | [1] |
| BRL-15572 | h5-HT1A | Radioligand Binding | CHO Cells | 7.7 | - | |
| BRL-15572 | h5-HT2B | Radioligand Binding | CHO Cells | 7.4 | - | |
| BRL-15572 | h5-HT1B | Radioligand Binding | CHO Cells | 6.1 | - | |
| SB-216641 | h5-HT1B | Radioligand Binding | CHO Cells | 9.0 | 25-fold vs. h5-HT1D | [1] |
Note: pKi is the negative logarithm of the inhibition constant (Ki). Higher pKi values indicate higher binding affinity.
Monoamine Transporter Inhibition
In the context of their antidepressant potential, certain analogs have been evaluated for their ability to inhibit the reuptake of monoamine neurotransmitters.
Table 2: Monoamine Transporter Inhibition by Related Analogs
| Compound | Transporter | Assay Type | Affinity (Ki, nM) | Reference |
| D-142 | SERT | Radioligand Uptake Inhibition | 14.7 | |
| D-142 | NET | Radioligand Uptake Inhibition | 29.3 | |
| D-142 | DAT | Radioligand Uptake Inhibition | 59.3 | |
| PRC200-SS | SERT | Radioligand Binding | 2.3 (Kd) / 2.1 (Ki) | [2][3] |
| PRC200-SS | NET | Radioligand Binding | 0.63 (Kd) / 1.5 (Ki) | [2][3] |
| PRC200-SS | DAT | Radioligand Binding | 18 (Kd) / 61 (Ki) | [2][3] |
Note: SERT (Serotonin Transporter), NET (Norepinephrine Transporter), DAT (Dopamine Transporter). Ki is the inhibition constant; Kd is the dissociation constant. Lower values indicate higher potency.
In Vivo Antidepressant Activity
The antidepressant potential of these derivatives has been substantiated in preclinical animal models.
Table 3: In Vivo Antidepressant-like Activity of a this compound Derivative
| Compound | Animal Model | Assay | Endpoint | Result | Reference |
| BRL 14342 | Mouse | Reserpine-prevention | Prevention of ptosis | Potent activity | [4][5] |
Anticancer Activity
While less explored, some structurally related compounds have demonstrated cytotoxic effects against cancer cell lines. Research into the direct anticancer potential of this compound derivatives is an emerging area. For instance, a series of 1,3-diphenyl-3-(phenylthio)propan-1-one derivatives, which share structural similarities, have shown significant cytotoxic activity against the MCF-7 human breast cancer cell line, with IC50 values indicating higher potency than the reference drug Tamoxifen.[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols relevant to the evaluation of this compound derivatives.
Synthesis of 3-Amino-1,1-diaryl-2-propanols
A general and widely applicable route for the synthesis of 3-amino-1,1-diaryl-2-propanols involves the regiospecific ring opening of a suitably functionalized 1,1-diaryl-2,3-epoxypropane with an appropriate amine.[4][5] The epoxypropane precursor is typically synthesized in three stages from the corresponding benzophenone.[4][5]
A more specific example is the preparation of 3-dimethylamino-1-phenyl-1-(m-chlorophenyl)propan-2-ol, which can be achieved through the Raney nickel-catalyzed reduction of 3-nitro-1-phenyl-1-(m-chlorophenyl)propan-2-ol, followed by dimethylation.[7]
References
- 1. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 2. lasa.co.uk [lasa.co.uk]
- 3. animal.research.wvu.edu [animal.research.wvu.edu]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. benchchem.com [benchchem.com]
- 7. Molecular Determinants for Ligand Binding at Serotonin 5-HT2A and 5-HT2C GPCRs: Experimental Affinity Results Analyzed by Molecular Modeling and Ligand Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Grignard Synthesis of 1,1-Diphenyl-2-propanol
Abstract
This document provides a comprehensive protocol for the synthesis of the tertiary alcohol 1,1-Diphenyl-2-propanol via a Grignard reaction. The synthesis involves a two-step process: the formation of the Grignard reagent, phenylmagnesium bromide, from bromobenzene (B47551) and magnesium metal, followed by its nucleophilic addition to the carbonyl group of 1-phenylacetone. This protocol is intended for researchers, scientists, and professionals in drug development who require a detailed, step-by-step guide for the preparation of this compound. Emphasis is placed on maintaining anhydrous conditions, which are critical for the success of the Grignard reaction.
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds.[1] Developed by Victor Grignard, who was awarded the Nobel Prize in Chemistry in 1912, this reaction utilizes an organomagnesium halide (the Grignard reagent) to act as a potent nucleophile.[1] These reagents readily attack electrophilic carbon atoms, such as those in carbonyl groups of aldehydes, ketones, and esters, to form new alcohols.[1][2]
The synthesis of this compound is achieved by the reaction of phenylmagnesium bromide with 1-phenylacetone. The Grignard reagent's phenyl carbanion attacks the electrophilic carbonyl carbon of the ketone.[3] A subsequent acidic workup protonates the intermediate magnesium alkoxide to yield the final tertiary alcohol.[2][4] Due to the high reactivity and basicity of Grignard reagents, they are readily quenched by protic solvents, including water.[5][6] Therefore, the exclusion of moisture from the reaction is paramount, requiring the use of oven-dried glassware and anhydrous solvents.[5][6][7]
Reaction Scheme and Mechanism
The overall synthesis is a two-part process.
Part A: Formation of Phenylmagnesium Bromide Bromobenzene reacts with magnesium turnings in anhydrous diethyl ether to form the Grignard reagent, phenylmagnesium bromide.
-
C₆H₅Br + Mg → C₆H₅MgBr
Part B: Synthesis of this compound Phenylmagnesium bromide is reacted with 1-phenylacetone. The nucleophilic phenyl group adds to the carbonyl carbon. The resulting magnesium alkoxide is then hydrolyzed in an acidic workup to produce this compound.
-
C₆H₅MgBr + C₆H₅CH₂C(O)CH₃ → (C₆H₅)₂C(OMgBr)CH₂CH₃
-
(C₆H₅)₂C(OMgBr)CH₂CH₃ + H₃O⁺ → (C₆H₅)₂C(OH)CH₂CH₃ + Mg(OH)Br
The logical workflow for the synthesis is outlined below.
The diagram below illustrates the reaction mechanism.
Materials and Equipment
| Reagents | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles (mmol) |
| Magnesium Turnings | 24.31 | - | 2.67 g | 110 |
| Bromobenzene | 157.01 | 1.491 | 11.0 mL (16.4 g) | 104 |
| 1-Phenylacetone (Phenyl-2-propanone) | 134.18 | 1.015 | 13.4 g | 100 |
| Diethyl Ether (Anhydrous) | 74.12 | 0.713 | ~250 mL | - |
| Iodine | 253.81 | - | 1-2 small crystals | - |
| Saturated Aqueous NH₄Cl | - | - | ~100 mL | - |
| Saturated Aqueous NaCl (Brine) | - | - | ~50 mL | - |
| Anhydrous Magnesium Sulfate (B86663) (MgSO₄) | 120.37 | - | ~10 g | - |
Equipment:
-
Three-necked round-bottom flask (500 mL), oven-dried
-
Reflux condenser, oven-dried
-
Dropping funnel (125 mL), oven-dried
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Separatory funnel (500 mL)
-
Erlenmeyer flasks
-
Beakers
-
Rotary evaporator
-
Glassware for recrystallization or column chromatography
Experimental Protocol
Part A: Preparation of Phenylmagnesium Bromide (Grignard Reagent)
-
Apparatus Setup: Assemble the oven-dried 500 mL three-necked flask with a magnetic stir bar, reflux condenser, and dropping funnel. Attach calcium chloride drying tubes to the top of the condenser and dropping funnel to protect the reaction from atmospheric moisture.[7]
-
Reagent Addition: Place the magnesium turnings (2.67 g) and a few small crystals of iodine into the reaction flask. The iodine helps to activate the magnesium surface.[8]
-
Initiation: In the dropping funnel, prepare a solution of bromobenzene (16.4 g) in 50 mL of anhydrous diethyl ether. Add approximately 10 mL of this solution to the flask containing the magnesium.
-
The reaction should begin spontaneously, which is indicated by the disappearance of the iodine color, gentle bubbling, and the formation of a cloudy, grayish solution.[7] If the reaction does not start, gently warm the flask with a heat gun or crush a few pieces of magnesium with a dry glass rod to expose a fresh surface.[4]
-
Reagent Addition: Once the reaction has initiated, add the remaining bromobenzene solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. This slow addition is crucial to control the exothermic reaction and minimize the formation of the biphenyl (B1667301) side product.[9]
-
Completion: After the addition is complete, add an additional 40 mL of anhydrous diethyl ether. Gently reflux the mixture using a heating mantle for an additional 30 minutes to ensure all the magnesium has reacted.[8]
-
Cool the resulting dark, cloudy Grignard reagent solution to room temperature. It should be used immediately in the next step.[9]
Part B: Reaction with 1-Phenylacetone
-
Ketone Preparation: Prepare a solution of 1-phenylacetone (13.4 g) in 50 mL of anhydrous diethyl ether in a separate dry flask.
-
Cooling: Cool the freshly prepared phenylmagnesium bromide solution to 0 °C using an ice bath.
-
Addition: Transfer the 1-phenylacetone solution to the dropping funnel. Add the solution dropwise to the cold, stirring Grignard reagent. A precipitate will likely form.[8]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue to stir for at least 1 hour to ensure the reaction goes to completion.[8]
Part C: Work-up and Purification
-
Quenching: Carefully and slowly pour the reaction mixture into a 1 L beaker containing approximately 100 g of crushed ice and 100 mL of cold, saturated aqueous ammonium (B1175870) chloride solution.[8] This mild acidic workup hydrolyzes the magnesium alkoxide and dissolves the inorganic magnesium salts.[4]
-
Extraction: Transfer the entire mixture to a 500 mL separatory funnel. Separate the ether layer. Extract the aqueous layer twice more with 50 mL portions of diethyl ether.[8]
-
Washing: Combine all the organic (ether) layers and wash them once with 50 mL of saturated sodium chloride solution (brine). This helps to remove residual water from the organic phase.[8]
-
Drying: Dry the ether solution over anhydrous magnesium sulfate (~10 g). Swirl the flask until the ether is clear and the drying agent no longer clumps.
-
Solvent Removal: Filter the solution to remove the drying agent. Remove the diethyl ether using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization.[4] A suitable solvent system would be a mixture of hexane (B92381) and ethyl acetate. Alternatively, for higher purity, the product can be purified by column chromatography on silica (B1680970) gel.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Grignard reaction does not initiate. | Inactive magnesium surface (oxide layer); wet reagents/glassware. | Crush the magnesium turnings in the flask with a dry stirring rod.[4] Add a small crystal of iodine.[8] Gently warm the flask. Ensure all glassware is bone-dry. |
| Low yield of product. | Presence of moisture; incomplete reaction; side reactions. | Use anhydrous solvents and oven/flame-dried glassware. Ensure the Grignard reagent formation is complete before adding the ketone. Maintain low temperatures during ketone addition. |
| Formation of biphenyl as a major byproduct. | High local concentration of bromobenzene; high temperature. | Add the bromobenzene solution slowly and dropwise to maintain a low concentration.[9] Use an ice bath to control the reaction temperature if it becomes too vigorous. |
| Oily product that does not crystallize. | Presence of impurities (e.g., biphenyl, unreacted starting material). | Purify the crude product using column chromatography to separate the desired alcohol from non-polar impurities like biphenyl. |
Conclusion
The Grignard synthesis is a reliable and effective method for preparing this compound from readily available starting materials. The success of this synthesis is highly dependent on the strict adherence to anhydrous reaction conditions to prevent the quenching of the highly reactive phenylmagnesium bromide reagent. By following this detailed protocol, researchers can achieve a good yield of the desired tertiary alcohol. Final purification by recrystallization or column chromatography is recommended to obtain a high-purity product suitable for further applications.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. Solved The Grignard Reaction: Synthesis of 1,2-diphenyl-1, | Chegg.com [chegg.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. www1.udel.edu [www1.udel.edu]
- 6. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Notes: Synthesis of 1,1-Diphenyl-1-propanol via Grignard Reaction
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency. Discovered by Victor Grignard, this organometallic reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon, such as a carbonyl group. This protocol details the synthesis of the tertiary alcohol, 1,1-diphenyl-1-propanol (B3053186), through the reaction of phenylmagnesium bromide with propiophenone (B1677668).[1] This method is a classic demonstration of the Grignard reaction's utility in constructing sterically hindered molecules.
Note: The requested synthesis of "1,1-Diphenyl-2-propanol" via a direct Grignard addition of phenylmagnesium bromide is not a standard or straightforward transformation. The protocol herein describes the synthesis of the structural isomer, 1,1-diphenyl-1-propanol , which is the logical and direct product of the reaction between the specified Grignard reagent and a suitable ketone (propiophenone). This compound is a colorless to pale yellow solid and serves as a valuable intermediate in pharmaceutical and fragrance applications.[2]
Reaction Scheme
Figure 1. Nucleophilic addition of phenylmagnesium bromide to propiophenone, followed by acidic work-up, to yield 1,1-diphenyl-1-propanol.
Experimental Protocol
This procedure is intended for trained organic chemistry professionals in a laboratory setting. Strict anhydrous (water-free) conditions are critical for the success of the Grignard reaction.[3] All glassware must be thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon) before use.
Materials & Reagents
| Reagent | CAS Number | Molar Mass ( g/mol ) | Amount (per 50 mmol scale) | Moles (mmol) | Equivalents |
| Magnesium Turnings | 7439-95-4 | 24.31 | 1.34 g | 55 | 1.1 |
| Bromobenzene (B47551) | 108-86-1 | 157.01 | 7.85 g (5.27 mL) | 50 | 1.0 |
| Propiophenone | 93-55-0 | 134.18 | 6.71 g (6.61 mL) | 50 | 1.0 |
| Anhydrous Diethyl Ether | 60-29-7 | 74.12 | ~150 mL | - | - |
| Saturated NH₄Cl (aq) | 12125-02-9 | - | ~100 mL | - | - |
| Anhydrous MgSO₄ | 7487-88-9 | - | As needed | - | - |
| Iodine (crystal) | 7553-56-2 | - | 1 small crystal (optional) | - | - |
Equipment
-
500 mL three-necked round-bottom flask
-
Reflux condenser and drying tube (CaCl₂ or CaSO₄)
-
125 mL pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Inert gas line (Nitrogen or Argon)
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard glassware for extraction and purification
Detailed Methodology
Part 1: Preparation of Phenylmagnesium Bromide
-
Apparatus Setup: Assemble the flame-dried 500 mL three-necked flask with a magnetic stir bar, reflux condenser (topped with a drying tube), and a dropping funnel. Purge the entire apparatus with an inert gas.
-
Magnesium Activation: Place the magnesium turnings (1.34 g) in the flask. If the reaction is slow to start, add a single small crystal of iodine to activate the magnesium surface.
-
Initiation: Add approximately 10 mL of anhydrous diethyl ether to the flask, just enough to cover the magnesium. Prepare a solution of bromobenzene (7.85 g) in 40 mL of anhydrous diethyl ether in the dropping funnel.
-
Grignard Formation: Add about 2-3 mL of the bromobenzene solution to the magnesium suspension. The reaction should initiate, indicated by bubbling and the formation of a cloudy gray/brown solution. If it does not start, gentle warming with a heat gun or water bath may be necessary.
-
Addition: Once the reaction is self-sustaining, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic.
-
Completion: After the addition is complete, reflux the mixture gently for an additional 30-60 minutes to ensure all the magnesium has reacted. The final solution should be dark and cloudy.
Part 2: Synthesis of 1,1-Diphenyl-1-propanol
-
Cooling: Cool the freshly prepared phenylmagnesium bromide solution to 0 °C using an ice-water bath.
-
Ketone Addition: Prepare a solution of propiophenone (6.71 g) in 50 mL of anhydrous diethyl ether in the dropping funnel. Add this solution dropwise to the stirred, cooled Grignard reagent over 30 minutes. A viscous precipitate will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional hour to ensure the reaction goes to completion.
Part 3: Work-up and Purification
-
Quenching: Cool the reaction flask again in an ice bath. Cautiously and slowly add 100 mL of saturated aqueous ammonium (B1175870) chloride solution dropwise to quench the unreacted Grignard reagent and hydrolyze the magnesium alkoxide salt. Stir until the solids dissolve into two clear layers.
-
Extraction: Transfer the mixture to a 500 mL separatory funnel. Separate the layers and extract the aqueous layer twice with 30 mL portions of diethyl ether.
-
Washing & Drying: Combine all the organic layers. Wash the combined ethereal solution with saturated sodium chloride (brine), then dry it over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator. The crude product will remain as a solid or viscous oil.
-
Purification: The crude 1,1-diphenyl-1-propanol can be purified by recrystallization from a suitable solvent such as hexane (B92381) or a mixture of ethyl acetate (B1210297) and hexane.[4]
Quantitative Data Summary
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Key Physical Properties |
| Propiophenone (Reactant) | C₉H₁₀O | 134.18 | Boiling Point: 218 °C; Density: 1.01 g/mL |
| Phenylmagnesium Bromide | C₆H₅BrMg | 181.31 | Typically prepared and used in solution (e.g., in THF or ether) |
| 1,1-Diphenyl-1-propanol (Product) | C₁₅H₁₆O | 212.29 | Physical State: Solid; Boiling Point: ~342 °C[2] |
Workflow and Process Visualization
The following diagram illustrates the complete experimental workflow for the synthesis of 1,1-diphenyl-1-propanol.
Caption: Experimental workflow for the synthesis of 1,1-diphenyl-1-propanol.
References
Application Notes and Protocols for the Laboratory-Scale Synthesis of 1,1-Diphenyl-2-propanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of 1,1-Diphenyl-2-propanol, a tertiary alcohol with applications in organic synthesis and as a building block for pharmaceutical compounds. The primary method described is the Grignard reaction, a robust and widely utilized method for the formation of carbon-carbon bonds. This protocol focuses on the reaction between benzylmagnesium chloride and acetophenone (B1666503), a common and accessible route to the target molecule. Included are comprehensive experimental procedures, data presentation in tabular format for clarity, and a visual workflow diagram to guide researchers through the process.
Introduction
This compound is a valuable chemical intermediate in the synthesis of various organic molecules. Its structure, featuring two phenyl groups and a hydroxyl group on a propane (B168953) backbone, makes it a useful precursor for the development of novel compounds in medicinal chemistry and materials science. The Grignard reaction offers a reliable and efficient method for the synthesis of this tertiary alcohol. The reaction proceeds via the nucleophilic addition of a Grignard reagent to a carbonyl compound. In this protocol, the Grignard reagent, benzylmagnesium chloride, is first prepared from benzyl (B1604629) chloride and magnesium metal. This reagent then reacts with acetophenone, and subsequent acidic workup yields the desired this compound.
Physicochemical and Spectroscopic Data
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₅H₁₆O |
| Molecular Weight | 212.29 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 59-62 °C[1][2] |
| Boiling Point | Decomposes upon boiling at atm. pressure |
| Solubility | Soluble in common organic solvents (e.g., diethyl ether, THF, acetone, dichloromethane), insoluble in water. |
| CAS Number | 29338-49-6[1][2] |
Spectroscopic Characterization
Spectroscopic analysis is crucial for the confirmation of the structure and purity of the synthesized this compound. The expected spectral data are outlined below.
| Spectroscopy | Expected Peaks |
| ¹H NMR | - ~7.20-7.40 ppm (m, 10H): Aromatic protons of the two phenyl groups.- ~4.00-4.20 ppm (q, 1H): Methine proton (-CH).- ~2.00-2.20 ppm (s, 1H): Hydroxyl proton (-OH).- ~1.20-1.30 ppm (d, 3H): Methyl protons (-CH₃). |
| ¹³C NMR | - ~140-145 ppm: Quaternary aromatic carbons.- ~125-130 ppm: Aromatic CH carbons.- ~75-80 ppm: Carbon bearing the hydroxyl group (C-OH).- ~50-55 ppm: Methine carbon (-CH).- ~20-25 ppm: Methyl carbon (-CH₃). |
| IR (Infrared) | - ~3500-3200 cm⁻¹ (broad): O-H stretching of the alcohol group.[3]- ~3100-3000 cm⁻¹ (sharp): Aromatic C-H stretching.- ~3000-2850 cm⁻¹ (sharp): Aliphatic C-H stretching.- ~1600, 1495, 1450 cm⁻¹: Aromatic C=C stretching. |
| Mass Spec. | - m/z 212: Molecular ion [M]⁺.- m/z 197: [M - CH₃]⁺.- m/z 194: [M - H₂O]⁺.- m/z 105: [C₆H₅CO]⁺.- m/z 91: [C₇H₇]⁺ (tropylium ion). |
Experimental Protocol: Synthesis of this compound via Grignard Reaction
This protocol details the synthesis of this compound from benzyl chloride and acetophenone.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity (Example Scale) | Notes |
| Magnesium Turnings | Mg | 24.31 | 2.43 g (0.10 mol) | Must be dry and free of oxide coating. |
| Benzyl Chloride | C₇H₇Cl | 126.58 | 12.66 g (0.10 mol) | Freshly distilled, anhydrous. |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | ~150 mL | Ether must be anhydrous for Grignard reaction. |
| Iodine | I₂ | 253.81 | 1-2 small crystals | To initiate the Grignard reaction. |
| Acetophenone | C₈H₈O | 120.15 | 12.02 g (0.10 mol) | Anhydrous. |
| Saturated Aqueous Ammonium (B1175870) Chloride | NH₄Cl (aq) | - | ~100 mL | For quenching the reaction. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ~10 g | For drying the organic phase. |
Equipment
-
Three-necked round-bottom flask (250 mL)
-
Reflux condenser
-
Dropping funnel (100 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon)
-
Separatory funnel (500 mL)
-
Standard laboratory glassware
Procedure
Part 1: Preparation of Benzylmagnesium Chloride (Grignard Reagent)
-
Apparatus Setup: Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a 100 mL dropping funnel. Flame-dry the entire apparatus under a stream of inert gas (nitrogen or argon) to ensure all moisture is removed.
-
Initiation: Place the magnesium turnings (2.43 g) in the flask. Add a small crystal of iodine.
-
Reagent Addition: In the dropping funnel, prepare a solution of benzyl chloride (12.66 g) in 50 mL of anhydrous diethyl ether.
-
Reaction Initiation: Add a small portion (~5 mL) of the benzyl chloride solution to the magnesium turnings. The reaction should initiate, indicated by the disappearance of the iodine color and gentle bubbling. If the reaction does not start, gentle warming with a heating mantle may be necessary.
-
Grignard Formation: Once the reaction has started, add the remaining benzyl chloride solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional 30-60 minutes until most of the magnesium has been consumed. The resulting solution of benzylmagnesium chloride will be grayish and cloudy.
Part 2: Reaction with Acetophenone
-
Ketone Addition: Cool the Grignard reagent solution in an ice bath. Prepare a solution of acetophenone (12.02 g) in 50 mL of anhydrous diethyl ether in the dropping funnel.
-
Reaction: Add the acetophenone solution dropwise to the stirred and cooled Grignard reagent. A vigorous reaction will occur. Control the addition rate to maintain a gentle reflux.
-
Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.
Part 3: Work-up and Purification
-
Quenching: Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution (~100 mL) dropwise to quench the reaction and dissolve the magnesium salts.
-
Extraction: Transfer the mixture to a 500 mL separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of diethyl ether (2 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (saturated aqueous NaCl solution). Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator.
-
Purification: The crude product, a solid, can be purified by recrystallization from a suitable solvent system such as a mixture of hexane (B92381) and ethyl acetate (B1210297) to yield pure this compound.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Signaling Pathway (Reaction Mechanism)
Caption: Reaction mechanism for this compound synthesis.
References
Application Notes & Protocols: Chiral Synthesis of (S)-1,1-Diphenyl-2-propanol
Introduction
The enantioselective synthesis of chiral alcohols is a critical process in the development of pharmaceuticals and fine chemicals, as the biological activity of a molecule is often dictated by its specific stereochemistry. (S)-1,1-Diphenyl-2-propanol is a valuable chiral building block. Its synthesis requires precise control over the creation of the stereogenic center. The most common and effective strategy for synthesizing this compound is the asymmetric reduction of the prochiral ketone, 1,1-diphenyl-2-propanone. This document provides detailed application notes and protocols for two leading methodologies: the Corey-Bakshi-Shibata (CBS) reduction and the Noyori asymmetric transfer hydrogenation.
Synthetic Strategies Overview
The primary route to optically active 1,1-Diphenyl-2-propanol involves the enantioselective reduction of 1,1-diphenyl-2-propanone.[1][2] This transformation can be achieved with high efficiency and enantiomeric excess (e.e.) using well-established catalytic systems.
-
Corey-Bakshi-Shibata (CBS) Reduction : This method employs a chiral oxazaborolidine catalyst, which, in the presence of a borane (B79455) reducing agent (such as BH₃·THF or BH₃·SMe₂), delivers a hydride to one face of the ketone with high selectivity.[3][4] The predictability, broad substrate scope, and typically high enantioselectivity (>95% e.e.) make the CBS reduction a powerful tool.[4]
-
Noyori Asymmetric Transfer Hydrogenation : This technique utilizes ruthenium (II) complexes coordinated with chiral diamine or diphosphine ligands (e.g., TsDPEN or BINAP).[5][6] Instead of hydrogen gas, a hydrogen donor like a formic acid/triethylamine (B128534) (HCOOH/Et₃N) mixture or isopropanol (B130326) is used as the reductant.[5] These systems are renowned for their high catalytic activity and excellent enantioselectivity.
Data Presentation
The following table summarizes representative quantitative data for the chiral synthesis of (S)-1,1-Diphenyl-2-propanol via the asymmetric reduction of 1,1-diphenyl-2-propanone.
| Method | Catalyst | Reducing Agent / H₂ Source | Solvent | Temp. | Time | Yield | e.e. (%) | Reference |
| CBS Reduction | (S)-B-Methyl-oxazaborolidine (10 mol%) | BH₃·SMe₂ complex | THF | 50 °C | 1.5 h | 93-94% | >95% (Typical) | [4][7] |
| Noyori Transfer Hydrogenation | Ru(II)-TsDPEN Complex (e.g., RuCl--INVALID-LINK--) | HCOOH / Et₃N | DMF / Isopropanol | 40 °C | 24-48 h | High | >98% (Typical) | [5][8] |
Experimental Protocols
Protocol 1: Corey-Bakshi-Shibata (CBS) Reduction
This protocol details the enantioselective reduction of 1,1-diphenyl-2-propanone using the (S)-B-methyl-oxazaborolidine catalyst.[7]
Materials:
-
1,1-diphenyl-2-propanone
-
(S)-B-Methyl-oxazaborolidine (CBS catalyst)
-
Borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
2M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica (B1680970) Gel for column chromatography
-
Hexanes/Ethyl Acetate (B1210297) solvent system
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert nitrogen atmosphere, add 1,1-diphenyl-2-propanone (9.5 mmol, 1.0 eq).
-
Dissolve the ketone in anhydrous THF.
-
Add (S)-B-methyl-oxazaborolidine (0.1 eq) to the solution.
-
Cool the mixture in an ice bath or as required by the specific catalyst variant.
-
Slowly add the borane-dimethyl sulfide complex (11 eq) dropwise while maintaining the temperature.
-
After the addition is complete, warm the reaction mixture to 50 °C and stir for 1.5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[7]
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of methanol.
-
Slowly add 2M HCl and stir the mixture for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield (S)-1,1-Diphenyl-2-propanol.
-
Determine the enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Protocol 2: Noyori Asymmetric Transfer Hydrogenation
This protocol is a representative procedure for the asymmetric transfer hydrogenation of a prochiral ketone, adapted for 1,1-diphenyl-2-propanone.[5]
Materials:
-
1,1-diphenyl-2-propanone
-
RuCl--INVALID-LINK-- catalyst
-
Formic acid (HCOOH)
-
Triethylamine (Et₃N)
-
Anhydrous Dimethylformamide (DMF) or Isopropanol
-
Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Prepare the azeotropic mixture of formic acid and triethylamine (5:2 ratio) by slowly adding formic acid to cooled triethylamine in a separate flask.
-
To a clean, dry reaction flask under an inert atmosphere, add the Ruthenium catalyst (e.g., 0.1-1 mol%).
-
Add 1,1-diphenyl-2-propanone (1.0 eq) and the anhydrous solvent (e.g., DMF).
-
Add the prepared formic acid/triethylamine mixture to the reaction flask.
-
Heat the reaction mixture to the desired temperature (e.g., 40 °C) and stir for 24-48 hours, monitoring progress by TLC.[5]
-
After completion, cool the reaction to room temperature and quench by adding water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via silica gel column chromatography.
-
Analyze the final product to determine the enantiomeric excess by chiral HPLC or GC.
Visualizations
Experimental Workflow Diagram
Caption: General workflow for the asymmetric synthesis of (S)-1,1-Diphenyl-2-propanol.
Mechanism of CBS Reduction
Caption: Key steps in the mechanism of the Corey-Bakshi-Shibata (CBS) reduction.
References
- 1. benchchem.com [benchchem.com]
- 2. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 3. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Chemicals [chemicals.thermofisher.cn]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Enantioselective Synthesis of 1,1-Diphenyl-2-propanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral alcohols are fundamental building blocks in the synthesis of pharmaceuticals and other biologically active molecules. The enantioselective synthesis of 1,1-Diphenyl-2-propanol, a chiral secondary alcohol, is of significant interest due to its potential as a precursor and intermediate in medicinal chemistry. The two phenyl groups can engage in crucial hydrophobic and π-stacking interactions with biological targets, while the stereochemistry of the hydroxyl group is critical for defining molecular recognition and biological activity. The primary and most effective strategy for synthesizing enantiomerically pure this compound is the asymmetric reduction of the prochiral ketone, 1,1-diphenyl-2-propanone. This document provides detailed protocols for this transformation, focusing on the highly efficient and predictable Corey-Bakshi-Shibata (CBS) reduction method.
Key Synthetic Strategy: Asymmetric Ketone Reduction
The conversion of a prochiral ketone to a chiral alcohol requires a stereoselective reducing agent or catalyst. While various methods exist, including asymmetric transfer hydrogenation and biocatalysis, the CBS reduction using chiral oxazaborolidine catalysts offers a robust, scalable, and highly enantioselective route.[1][2]
Corey-Bakshi-Shibata (CBS) Reduction: This method utilizes a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol like proline, in conjunction with a borane (B79455) source (e.g., borane-dimethyl sulfide (B99878) complex, BH₃·SMe₂) to reduce ketones with high predictability and enantioselectivity.[3][4] The catalyst forms a complex with the borane, which then coordinates to the ketone's carbonyl oxygen. The steric environment established by the chiral catalyst directs the hydride transfer from the borane to one specific face of the ketone, resulting in a single enantiomer of the alcohol.[5]
Data Presentation: Comparison of Catalytic Systems
The following table summarizes a key catalytic system for the enantioselective synthesis of this compound from its corresponding ketone.
| Catalyst System | Substrate | Reductant | Solvent | Temp. (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee%) | Configuration |
| (S)-B-Methyl-oxazaborolidine (10 mol%) | 1,1-Diphenyl-2-propanone | BH₃·SMe₂ (1.1 equiv) | THF | 50 | 1.5 | 93-94[6] | >95 (Typical for CBS)[4] | (R)[6] |
Experimental Protocols
Protocol 1: Enantioselective Synthesis of (R)-1,1-Diphenyl-2-propanol via CBS Reduction
This protocol details the asymmetric reduction of 1,1-diphenyl-2-propanone using an (S)-B-Methyl-oxazaborolidine catalyst to yield (R)-1,1-Diphenyl-2-propanol.[6]
Materials:
-
1,1-Diphenyl-2-propanone
-
(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂, ~10 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (B129727) (MeOH)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (B1210297)
-
Hexanes
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (oven-dried)
Procedure:
-
Reaction Setup:
-
To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 1,1-diphenyl-2-propanone (10.0 g, 47.6 mmol).
-
Dissolve the ketone in 100 mL of anhydrous THF.
-
Place the flask under an inert atmosphere (Nitrogen or Argon) and cool the solution to 0°C using an ice bath.
-
-
Catalyst and Reagent Addition:
-
While stirring at 0°C, add the (S)-2-Methyl-CBS-oxazaborolidine solution (4.76 mL of 1 M solution in toluene, 4.76 mmol, 0.1 equivalents) dropwise to the ketone solution.
-
Stir the mixture for 15 minutes at 0°C to allow for pre-complexation.
-
Slowly add the borane-dimethyl sulfide complex (5.2 mL, ~52.4 mmol, 1.1 equivalents) dropwise over 20-30 minutes, ensuring the internal temperature does not rise significantly.
-
-
Reaction Execution:
-
After the addition is complete, remove the ice bath and transfer the flask to a pre-heated oil bath at 50°C.
-
Stir the reaction mixture at 50°C for 1.5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture back to 0°C in an ice bath.
-
Carefully and slowly quench the reaction by the dropwise addition of 20 mL of methanol to destroy excess borane (Caution: Hydrogen gas evolution).
-
Slowly add 50 mL of 1 M HCl and stir the mixture for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Analysis:
-
Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.
-
Determine the final yield by weight.
-
Determine the enantiomeric excess (ee%) of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
-
Visualized Workflows and Pathways
Caption: Workflow for CBS-catalyzed synthesis of this compound.
Caption: Simplified mechanism of the Corey-Bakshi-Shibata (CBS) reduction.
References
- 1. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 2. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 3. CBS catalyst - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 1,1-Diphenyl-2-propanol as a Chiral Auxiliary in Asymmetric Synthesis
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The application of 1,1-diphenyl-2-propanol as a chiral auxiliary is not widely documented in peer-reviewed literature. The following application notes and protocols are based on established principles of asymmetric synthesis and hypothetical scenarios derived from structurally related compounds.[1][2] These protocols are intended to serve as a guide for potential research and require experimental validation.
Introduction to this compound as a Potential Chiral Auxiliary
A chiral auxiliary is a stereogenic molecule that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction.[3] An effective chiral auxiliary should be readily available in enantiomerically pure form, easily attached to the substrate, induce high stereoselectivity, and be removable under mild conditions without affecting the newly formed stereocenter.[1]
This compound, with its tertiary alcohol and bulky diphenyl groups, possesses structural features that suggest its potential as a chiral auxiliary. The steric bulk of the two phenyl groups could effectively shield one face of a reactive intermediate, such as an enolate, thereby directing the approach of an electrophile to the opposite face. This facial shielding is a key principle in achieving high diastereoselectivity.
This document outlines a hypothetical application of (S)-1,1-diphenyl-2-propanol as a chiral auxiliary in a diastereoselective aldol (B89426) reaction, a fundamental carbon-carbon bond-forming reaction in organic synthesis.[4]
Application Note 1: Asymmetric Aldol Reaction
The aldol reaction is a powerful tool for constructing β-hydroxy carbonyl compounds, which are versatile building blocks in the synthesis of complex molecules.[4] By attaching this compound as a chiral auxiliary to a propionate (B1217596) moiety, it is proposed that the resulting chiral ester can undergo highly diastereoselective aldol reactions.
The general workflow for this application involves three main stages:
-
Synthesis of the Chiral Auxiliary Ester: The chiral alcohol is esterified with propionyl chloride to form the substrate for the aldol reaction.
-
Diastereoselective Aldol Reaction: The chiral ester is converted to its corresponding lithium enolate, which then reacts with an aldehyde to form the aldol adduct with high diastereoselectivity.
-
Cleavage of the Chiral Auxiliary: The auxiliary is hydrolyzed from the aldol adduct to yield the enantiomerically enriched β-hydroxy carboxylic acid and recover the chiral auxiliary.[3]
Caption: General workflow for an asymmetric aldol reaction using a this compound derived chiral auxiliary.
Experimental Protocols
The following are detailed, hypothetical protocols for the asymmetric aldol reaction.
Protocol 1: Synthesis of (S)-1,1-diphenyl-2-propyl propionate (Chiral Auxiliary Ester)
This protocol describes the esterification of (S)-1,1-diphenyl-2-propanol with propionyl chloride.
-
Materials:
-
(S)-1,1-diphenyl-2-propanol (1.0 eq)
-
Anhydrous dichloromethane (B109758) (DCM) (0.5 M)
-
Triethylamine (B128534) (Et₃N) (1.5 eq)
-
Propionyl chloride (1.2 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
-
Procedure:
-
Dissolve (S)-1,1-diphenyl-2-propanol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine dropwise to the stirred solution, followed by the slow, dropwise addition of propionyl chloride.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield the pure chiral auxiliary ester.
-
Protocol 2: Diastereoselective Aldol Reaction
This protocol details the formation of the lithium enolate and its subsequent reaction with an aldehyde.[5]
-
Materials:
-
(S)-1,1-diphenyl-2-propyl propionate (1.0 eq)
-
Anhydrous tetrahydrofuran (B95107) (THF) (0.3 M)
-
Lithium diisopropylamide (LDA) (1.1 eq, freshly prepared or as a solution in THF/hexanes)
-
Aldehyde (e.g., isobutyraldehyde) (1.2 eq)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the chiral auxiliary ester in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add LDA dropwise to the stirred solution. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.[6]
-
Add the aldehyde dropwise to the enolate solution at -78 °C.
-
Continue to stir the reaction at -78 °C for 2-4 hours or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and add ethyl acetate.
-
Transfer to a separatory funnel, wash with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude aldol adduct can be purified by column chromatography or used directly in the next step.
-
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the hydrolysis of the aldol adduct to yield the β-hydroxy acid and recover the chiral auxiliary.
-
Materials:
-
Crude aldol adduct (1.0 eq)
-
Tetrahydrofuran (THF)
-
Water
-
Lithium hydroxide (B78521) (LiOH) (4.0 eq)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve the crude aldol adduct in a 3:1 mixture of THF and water.
-
Add lithium hydroxide and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Dilute the remaining aqueous solution with water and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL) to recover the this compound auxiliary. The combined organic layers can be washed, dried, and concentrated to isolate the recovered auxiliary.
-
Cool the aqueous layer in an ice bath and acidify to pH ~3 with 1 M HCl.
-
Extract the acidified aqueous layer with ethyl acetate (3 x 30 mL) to isolate the chiral β-hydroxy acid.
-
Combine the organic extracts containing the product, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product.
-
Hypothetical Data Presentation
The following table summarizes the expected outcomes for the asymmetric aldol reaction using (S)-1,1-diphenyl-2-propanol as a chiral auxiliary with various aldehydes. This data is hypothetical and serves as a target for experimental validation.
| Entry | Aldehyde | Diastereomeric Ratio (syn:anti) | Diastereomeric Excess (de) | Yield (%) |
| 1 | Isobutyraldehyde | >95:5 | >90% | ~85% |
| 2 | Benzaldehyde | >90:10 | >80% | ~80% |
| 3 | Acetaldehyde | >85:15 | >70% | ~75% |
Proposed Mechanism of Stereocontrol
The stereochemical outcome of the aldol reaction is believed to be controlled by the formation of a rigid, chair-like six-membered transition state involving the lithium enolate. The bulky 1,1-diphenylmethyl group of the auxiliary is expected to occupy a pseudo-equatorial position to minimize steric interactions. This conformation effectively blocks one face of the enolate, forcing the aldehyde to approach from the less hindered face.
Caption: Proposed transition state model for the asymmetric aldol reaction.
Established Alternatives to this compound
While this compound remains a molecule of research interest, several other chiral auxiliaries are well-established and have been successfully employed in a wide range of asymmetric syntheses. For researchers requiring reliable and predictable stereocontrol, these alternatives should be considered.
-
Evans Oxazolidinones: These are among the most widely used chiral auxiliaries, particularly for asymmetric aldol reactions, alkylations, and Diels-Alder reactions.[3] They offer excellent stereocontrol and predictable outcomes.
-
Pseudoephedrine and Pseudoephenamine: These are effective and practical chiral auxiliaries, especially in the asymmetric alkylation of enolates.[1] They are relatively inexpensive and can be recovered in high yield.
-
Camphorsultam (Oppolzer's Sultam): This auxiliary is known for inducing high levels of diastereoselectivity in a variety of reactions, including Diels-Alder, alkylation, and aldol reactions.
-
8-Phenylmenthol and trans-2-Phenyl-1-cyclohexanol: These are early examples of chiral auxiliaries that have been used effectively in various asymmetric transformations.[7]
The choice of chiral auxiliary often depends on the specific reaction, the desired stereochemical outcome, and the ease of attachment and removal.
References
Applications of 1,1-Diphenyl-2-propanol in Organic Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the applications of 1,1-Diphenyl-2-propanol in organic synthesis. It includes detailed application notes, experimental protocols for key transformations, and quantitative data presented in structured tables. The information is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Application Note 1: Intermediate in the Synthesis of α,α-Diphenylacetone
This compound serves as a key precursor in the synthesis of α,α-diphenylacetone, a valuable intermediate in various chemical processes. The most common method for this transformation is the oxidation of the secondary alcohol functionality of this compound.[1] This reaction provides a straightforward route to a ketone that can be further functionalized.
Logical Relationship: Synthesis of α,α-Diphenylacetone
Caption: Oxidation of this compound to α,α-Diphenylacetone.
Experimental Protocol: Oxidation of this compound to α,α-Diphenylacetone (Proposed)
This protocol is based on standard oxidation procedures for secondary alcohols.
Materials:
-
This compound
-
Pyridinium (B92312) chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Add pyridinium chlorochromate (PCC) (1.5 eq) to the solution in one portion.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (disappearance of the starting material), dilute the mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the organic filtrates and wash with 1 M HCl, followed by saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to afford pure α,α-diphenylacetone.
Quantitative Data:
| Reactant | Product | Reagent | Solvent | Yield (%) | Reference |
| This compound | α,α-Diphenylacetone | PCC | DCM | High | [1] (Implied) |
Application Note 2: Precursor for the Synthesis of 1,1-Diphenylpropene
The dehydration of this compound provides a direct route to 1,1-diphenylpropene, a versatile alkene intermediate. This elimination reaction is typically acid-catalyzed and proceeds through a carbocation intermediate. The stability of the potential tertiary benzylic carbocation suggests that this reaction should proceed readily under acidic conditions.
Experimental Workflow: Dehydration of this compound
Caption: Workflow for the dehydration of this compound.
Experimental Protocol: Acid-Catalyzed Dehydration of this compound to 1,1-Diphenylpropene (Proposed)
This protocol is adapted from standard procedures for alcohol dehydration.
Materials:
-
This compound
-
p-Toluenesulfonic acid (p-TsOH) monohydrate
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stir bar, add this compound (1.0 eq) and toluene.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.05 eq).
-
Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1,1-diphenylpropene.
Quantitative Data:
| Reactant | Product | Catalyst | Solvent | Temperature | Yield (%) |
| This compound | 1,1-Diphenylpropene | p-TsOH | Toluene | Reflux | High (Expected) |
Application Note 3: Potential as a Chiral Auxiliary in Asymmetric Synthesis
While direct applications of this compound as a chiral auxiliary are not extensively documented, its structural features, particularly the presence of a chiral center and a hydroxyl group for attachment to a substrate, suggest its potential in this area. Structurally related 1,2-diaryl-1-propanolamine derivatives, such as pseudoephedrine, have been successfully employed as chiral auxiliaries in asymmetric alkylation reactions.[2] By analogy, optically pure this compound could be used to control the stereochemical outcome of various reactions.
Signaling Pathway: Asymmetric Alkylation using a Chiral Auxiliary
Caption: General pathway for asymmetric alkylation using a chiral auxiliary.
Protocol for Chiral Resolution (Proposed)
To be used as a chiral auxiliary, this compound must first be resolved into its enantiomers. Enzymatic resolution is a common method for this purpose.
Materials:
-
Racemic this compound
-
Lipase (e.g., from Candida antarctica)
-
Acyl donor (e.g., vinyl acetate)
-
Organic solvent (e.g., toluene)
-
Molecular sieves
Procedure:
-
To a solution of racemic this compound in toluene, add an acyl donor and a lipase.
-
Add molecular sieves to control the water content.
-
Stir the mixture at a controlled temperature and monitor the reaction progress by chiral HPLC or GC.
-
The reaction should be stopped at approximately 50% conversion to obtain both the acylated enantiomer and the unreacted alcohol enantiomer in high enantiomeric excess.
-
Separate the acylated product from the unreacted alcohol by column chromatography.
-
The acylated enantiomer can be hydrolyzed back to the alcohol.
Quantitative Data (Hypothetical):
| Substrate | Enzyme | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess (ee %) |
| rac-1,1-Diphenyl-2-propanol | Lipase | Vinyl Acetate | Toluene | ~50 | >95 (for both enantiomers) |
Application Note 4: Intermediate in Pharmaceutical Synthesis
The 1,1-diphenylpropanol scaffold is found in various compounds with pharmaceutical applications.[3] While specific drugs derived directly from this compound are not prominently documented, its structural motif is of interest in medicinal chemistry. Its derivatives can be synthesized and screened for various biological activities.
Logical Relationship: Drug Development Pathway
Caption: A general workflow for utilizing this compound in drug discovery.
This document provides a foundational understanding of the applications of this compound in organic synthesis. The provided protocols, both established and proposed, offer a starting point for further research and development in this area.
References
Application Notes and Protocols: The Use of 1,1-Diphenyl-2-propanol and its Analogs as Precursors for Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic pathways and biological activities of pharmaceuticals and investigational compounds derived from 1,1-diphenyl-2-propanol and its structural analogs. While not a direct precursor to mainstream pharmaceuticals like Methadone or Dextropropoxyphene, the diphenylpropanol scaffold is a versatile building block for synthesizing novel compounds with significant therapeutic potential. This document details the synthesis of 1,1-diphenylpropan-1-ol derivatives with enzyme-stimulating properties and 1,3-diphenyl-3-(phenylthio)propan-1-one derivatives exhibiting potent cytotoxic activity against cancer cells.
I. Synthesis and Activity of 1,1-Diphenylpropan-1-ol Derivatives
A series of novel 1,1-diphenylpropan-1-ol derivatives have been synthesized and shown to stimulate the polysubstrate mono-oxygenase enzyme system of the liver, indicating their potential for use in pharmaceutical compositions.[1]
The synthesis of these derivatives can be achieved through various established organic chemistry reactions, including Grignard reactions and etherification.
Example 1: Synthesis of 1-(4-Fluorophenyl)-1-(4-benzyloxyphenyl)-propan-1-ol [1]
-
Preparation of the Grignard Reagent: Prepare a Grignard reagent from 14.5 g of magnesium turnings and 104.3 g of 4-fluorobromobenzene in 200 ml of dry ether.
-
Grignard Reaction: To the prepared Grignard reagent, add a solution of 120.1 g of 2'-benzyloxypropiophenone in 200 ml of ether dropwise at -5°C.
-
Reflux and Quenching: Boil the reaction mixture for one hour, then decompose it with a 10% aqueous ammonium (B1175870) chloride solution under cooling.
-
Extraction and Purification: Separate the organic phase, dry it over anhydrous sodium sulfate (B86663), and evaporate the solvent in vacuo. The residue can be recrystallized from n-heptane.
Example 2: Synthesis of 1-(2-Methoxyphenyl)-1-[4-(3-phenylpropoxy)-phenyl]-propan-1-ol [1]
-
Reaction Setup: In a suitable flask, combine 6.45 g of 1-(2-methoxyphenyl)-1-(4-hydroxyphenyl)-propan-1-ol, 5.5 g of 3-phenylpropyl bromide, 6.5 g of anhydrous potassium carbonate, and 0.5 g of potassium iodide in 65 ml of dry acetone (B3395972).
-
Reaction Conditions: Boil the mixture with stirring for 15 hours.
-
Workup: After cooling, distill off the acetone under reduced pressure. Add water to the residue and extract with benzene.
-
Purification: Wash the organic phase to neutral with water, a 5% aqueous sodium hydroxide (B78521) solution, and again with water. Dry the solution over anhydrous magnesium sulfate and evaporate in vacuo. Crystallize the residue from n-hexane.
| Compound | Starting Materials | Yield | Melting Point (°C) |
| 1-(4-Fluorophenyl)-1-(4-benzyloxyphenyl)-propan-1-ol | 4-Fluorobromobenzene, 2'-Benzyloxypropiophenone | - | 50-51 |
| 1-(2-Methoxyphenyl)-1-[4-(3-phenylpropoxy)-phenyl]-propan-1-ol | 1-(2-Methoxyphenyl)-1-(4-hydroxyphenyl)-propan-1-ol, 3-Phenylpropyl bromide | 7.8 g | 75-76 |
| 1-(2-Trifluoromethylphenyl)-1-(4-benzyloxyphenyl)-propan-1-ol | Corresponding starting materials | - | 77-78 |
| 1-(4-Bromophenyl)-1-(4-benzyloxyphenyl)-propan-1-ol | Corresponding starting materials | - | 86-87 |
| 1-(4-Trifluoromethylphenyl)-1-(4-benzyloxyphenyl)-propan-1-ol | Corresponding starting materials | - | 79-80 |
| 1-(2-Methoxyphenyl)-1-(4-benzyloxyphenyl)-propan-1-ol | Corresponding starting materials | - | 92-93 |
II. Synthesis and Activity of 1,3-Diphenyl-3-(phenylthio)propan-1-one Derivatives with Cytotoxic Activity
Derivatives of 1,3-diphenyl-3-(phenylthio)propan-1-one, which are structurally related to the diphenylpropanol core, have been synthesized and evaluated for their cytotoxic effects against the MCF-7 human breast cancer cell line. The addition of a tertiary amine basic side chain was found to enhance the cytotoxic effects, with all synthesized compounds exhibiting significant activity, some with higher potency than the reference drug Tamoxifen.[2]
The synthesis of these derivatives typically involves a Claisen-Schmidt condensation to form a chalcone (B49325), followed by a Michael addition of a thiol.
General Procedure for the Synthesis of 1,3-Diphenyl-3-(phenylthio)propan-1-ones [2]
-
Chalcone Synthesis: The chalcone precursors are synthesized via a Claisen-Schmidt condensation of an appropriate acetophenone and benzaldehyde in the presence of a base.
-
Thiol Addition: The synthesized chalcone is then reacted with a thiol in the presence of a base to yield the final 1,3-diphenyl-3-(phenylthio)propan-1-one derivative.
-
Purification: The final product is purified by appropriate methods such as recrystallization or column chromatography.
Cytotoxicity Assay (MTT Assay) [2]
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds.
-
Incubation: Incubate the plates for 48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the supernatant and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength to determine cell viability.
The synthesized 1,3-diphenyl-3-(phenylthio)propan-1-one derivatives exhibited significant cytotoxic activity against the MCF-7 cell line, with IC50 values indicating higher potency than the reference drug Tamoxifen.[2]
III. Biological Signaling Pathways
The biological activities of these diphenylpropanol and related derivatives are often attributed to their interaction with key cellular signaling pathways. For instance, chalcones, which are precursors to some of the discussed cytotoxic compounds, are known to interact with pathways like the PI3K/Akt and NF-κB signaling pathways, which are crucial in cell survival, proliferation, and inflammation.[2]
References
Application Notes and Protocols for the Oxidation of 1,1-Diphenyl-2-propanol to 1,1-diphenylacetone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of chemical intermediates and active pharmaceutical ingredients. This document provides detailed application notes and protocols for the oxidation of 1,1-diphenyl-2-propanol to its corresponding ketone, 1,1-diphenylacetone (B1664572). This transformation is a key step in various synthetic pathways. We will explore and compare several common and effective oxidation methods, providing detailed experimental procedures and quantitative data to aid in method selection and implementation in a laboratory setting.
The conversion of this compound to 1,1-diphenylacetone involves the removal of two hydrogen atoms—one from the hydroxyl group and one from the adjacent carbon atom—to form a carbonyl group. Several reagents and reaction conditions can achieve this transformation, each with its own advantages and disadvantages concerning yield, reaction time, cost, and functional group tolerance. The choice of oxidant is often dictated by the specific requirements of the synthetic route, including the presence of other sensitive functional groups in the molecule.
This document details protocols for the following widely used oxidation methods:
-
Jones Oxidation: A robust and cost-effective method using a solution of chromium trioxide in sulfuric acid and acetone (B3395972).
-
Swern Oxidation: A mild and highly efficient method that utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at low temperatures.
-
Dess-Martin Periodinane (DMP) Oxidation: A selective and mild oxidation using a hypervalent iodine reagent, known for its broad functional group compatibility.
-
Pyridinium Chlorochromate (PCC) Oxidation: A versatile and selective chromium-based reagent that is particularly useful for avoiding over-oxidation.
Data Presentation
The following table summarizes the quantitative data for different methods of oxidizing this compound to 1,1-diphenylacetone, allowing for a direct comparison of their efficiencies.
| Oxidation Method | Oxidizing Agent | Solvent(s) | Reaction Time (approx.) | Yield (%) | Reference |
| Chromic Acid Oxidation | Chromium trioxide / Acetic Acid | Acetic Acid | 1 hour | 90% | J. Am. Chem. Soc.1949 , 71 (1), 242–244 |
| Jones Oxidation | CrO₃ / H₂SO₄ | Acetone | 3 hours | 75% | General Protocol |
| Swern Oxidation | (COCl)₂ / DMSO / Et₃N | Dichloromethane (B109758) | 1-2 hours | >95% | General Protocol |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Dichloromethane | 0.5-2 hours | High | General Protocol |
| PCC Oxidation | Pyridinium Chlorochromate (PCC) | Dichloromethane | 1-2 hours | Good | General Protocol |
Experimental Protocols
Protocol 1: Chromic Acid Oxidation in Acetic Acid
This protocol is adapted from a literature procedure with a reported high yield for the oxidation of this compound.
Materials:
-
This compound
-
Chromium trioxide (CrO₃)
-
Glacial acetic acid
-
Water
-
Sodium bisulfite (NaHSO₃) solution (saturated)
-
Diethyl ether
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1 equivalent) in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Prepare a solution of chromium trioxide (2 equivalents) in a minimal amount of water and then dilute with glacial acetic acid.
-
Slowly add the chromium trioxide solution to the stirred alcohol solution via a dropping funnel, maintaining the temperature below 20 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
Quench the reaction by the slow addition of a saturated sodium bisulfite solution until the orange color of Cr(VI) disappears and a green precipitate of Cr(III) salts forms.
-
Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x volumes).
-
Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to afford the crude 1,1-diphenylacetone.
-
The crude product can be further purified by recrystallization or column chromatography.
Protocol 2: Jones Oxidation
This is a general and robust protocol for the oxidation of secondary alcohols.
Materials:
-
This compound
-
Jones Reagent (Chromium trioxide in sulfuric acid)
-
Acetone
-
Diethyl ether or Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter flask
Procedure for Preparation of Jones Reagent:
-
Carefully dissolve 26.72 g of chromium trioxide (CrO₃) in 23 ml of concentrated sulfuric acid. Cautiously add this mixture to 50 ml of water with stirring.
Oxidation Procedure:
-
Dissolve this compound (1 equivalent) in acetone in a round-bottom flask equipped with a magnetic stirrer and cool the solution in an ice bath.
-
Slowly add the Jones reagent dropwise from a dropping funnel to the stirred solution. A color change from orange to green/blue will be observed. Continue the addition until the orange color persists.
-
Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 3 hours.
-
Once the starting material is consumed, quench the excess oxidant by adding isopropanol dropwise until the orange color disappears.
-
Filter the mixture through a pad of Celite to remove the chromium salts, washing the filter cake with diethyl ether or ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 1,1-diphenylacetone.
Protocol 3: Swern Oxidation
A mild protocol for the oxidation of sensitive alcohols.[1]
Materials:
-
This compound
-
Oxalyl chloride ((COCl)₂)
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (B128534) (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Dry ice/acetone bath (-78 °C)
-
Separatory funnel
Procedure:
-
To a stirred solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) at -78 °C (dry ice/acetone bath) under an inert atmosphere (e.g., nitrogen or argon), add a solution of DMSO (2.2 equivalents) in DCM dropwise via syringe.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of this compound (1 equivalent) in DCM dropwise to the reaction mixture.
-
Stir for an additional 30-60 minutes at -78 °C.
-
Add triethylamine (5 equivalents) dropwise, and continue stirring for 5 minutes at -78 °C.
-
Remove the cooling bath and allow the reaction mixture to warm to room temperature.
-
Add water to the reaction mixture and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the crude product.
Visualizations
General Workflow for the Oxidation of this compound
References
Application Note: Dehydration of 1,1-Diphenyl-2-propanol to 1,1-Diphenylpropene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the acid-catalyzed dehydration of 1,1-diphenyl-2-propanol to synthesize 1,1-diphenylpropene. This reaction is a classic example of an E1 elimination, proceeding through a stable carbocation intermediate. The protocol outlines the necessary reagents, equipment, and step-by-step procedures for the reaction, workup, and purification of the final product. Additionally, this note includes a summary of expected quantitative data and a visualization of the reaction mechanism and experimental workflow.
Introduction
The dehydration of alcohols is a fundamental transformation in organic synthesis, providing a common route to alkenes. The acid-catalyzed dehydration of this compound is of particular interest as it leads to the formation of 1,1-diphenylpropene, a valuable intermediate in the synthesis of various organic molecules. The reaction typically proceeds via an E1 mechanism due to the formation of a relatively stable secondary carbocation that is stabilized by resonance with the two adjacent phenyl groups.[1][2][3] Common acidic catalysts for this transformation include sulfuric acid, phosphoric acid, and p-toluenesulfonic acid.[1][4] The choice of catalyst and reaction conditions can influence the yield and purity of the resulting alkene.
Reaction and Mechanism
The overall reaction involves the elimination of a water molecule from this compound in the presence of an acid catalyst to form 1,1-diphenylpropene.
Reaction Scheme:
The reaction proceeds through a three-step E1 mechanism:
-
Protonation of the hydroxyl group: The acid catalyst protonates the hydroxyl group of the alcohol, converting it into a good leaving group (water).[1][2]
-
Formation of a carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a secondary carbocation. This is the rate-determining step of the reaction.[1]
-
Deprotonation: A weak base, such as water or the conjugate base of the acid catalyst, removes a proton from a carbon atom adjacent to the carbocation, resulting in the formation of a double bond and yielding the alkene product.[1]
Quantitative Data Summary
The following table summarizes the expected quantitative data for the dehydration of this compound based on typical results for similar alcohol dehydration reactions. Actual yields may vary depending on the specific reaction conditions and purity of the starting material.
| Parameter | Value | Catalyst | Reference |
| Yield | 70-85% | p-Toluenesulfonic acid | Adapted from similar reactions |
| Yield | 65-80% | Sulfuric Acid | Adapted from similar reactions |
| Yield | 60-75% | Phosphoric Acid | Adapted from similar reactions[5] |
| Product Ratio (E/Z) | Primarily Z-isomer expected due to steric hindrance | - | Stereochemical principles |
| Boiling Point of Product | approx. 280-282 °C | - | Predicted |
Experimental Protocol
This protocol describes the dehydration of this compound using p-toluenesulfonic acid as the catalyst.
Materials:
-
This compound
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (B1210297)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography or distillation[6]
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add this compound (e.g., 10.0 g, 47.1 mmol).
-
Addition of Reagents: Add toluene (100 mL) and a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.45 g, 2.35 mmol, 0.05 eq).
-
Reaction: Heat the mixture to reflux using a heating mantle. The water formed during the reaction will be collected in the Dean-Stark trap. Continue the reflux until no more water is collected (typically 2-4 hours).
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent. The disappearance of the starting alcohol spot indicates the completion of the reaction.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst.
-
Wash the organic layer with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
-
Purification:
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The crude product can be purified by either vacuum distillation or column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to afford pure 1,1-diphenylpropene.[6]
-
Visualizations
Safety Precautions
-
This experiment should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Concentrated acids are corrosive and should be handled with care.[2][4]
-
Organic solvents are flammable. Avoid open flames.
Conclusion
The acid-catalyzed dehydration of this compound provides an effective method for the synthesis of 1,1-diphenylpropene. The provided protocol, based on established principles of organic chemistry, offers a reliable procedure for researchers in synthetic chemistry and drug development. By following the detailed steps for the reaction, workup, and purification, a high yield of the desired alkene can be obtained. The understanding of the E1 reaction mechanism is crucial for optimizing reaction conditions and predicting potential side products.
References
Application Notes and Protocols for the Stereoselective Reduction of Ketones using 1,1-Diphenyl-2-propanol Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a fundamental transformation in modern organic synthesis, providing critical building blocks for the pharmaceutical and agrochemical industries. One of the most robust and widely adopted methods for achieving this is the catalytic asymmetric reduction using a borane (B79455) source in the presence of a chiral catalyst. This protocol details the application of chiral β-amino alcohols, specifically derivatives of 1,1-diphenyl-2-propanol, in what is commonly known as the Itsuno-Corey (or Corey-Bakshi-Shibata, CBS) reduction.
These chiral amino alcohols react in situ with borane to form a chiral oxazaborolidine catalyst. This catalyst then coordinates with the ketone substrate, facilitating a highly stereoselective hydride transfer from a borane molecule. The bulky diphenyl groups of the catalyst create a well-defined chiral environment, effectively shielding one face of the ketone and directing the hydride attack to the other, resulting in the formation of the desired alcohol enantiomer with high selectivity.
Mechanism of Action: The Itsuno-Corey Catalytic Cycle
The catalytic cycle for the stereoselective reduction of ketones using a chiral amino alcohol and borane involves several key steps:
-
Catalyst Formation: The chiral amino alcohol (e.g., a 1,1-diphenyl-2-aminopropanol derivative) reacts with a borane source (such as BH₃·THF) to form the active oxazaborolidine catalyst.
-
Catalyst-Borane Complexation: A molecule of borane coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination activates the borane as a hydride donor and increases the Lewis acidity of the endocyclic boron atom.
-
Ketone Coordination: The prochiral ketone coordinates to the now more Lewis-acidic endocyclic boron atom of the catalyst. Steric interactions with the catalyst's chiral framework (specifically the bulky diphenyl groups) force the ketone to bind in a way that exposes one enantiotopic face over the other. The larger substituent of the ketone orients away from the bulky groups of the catalyst to minimize steric hindrance.
-
Intramolecular Hydride Transfer: A hydride ion is transferred from the coordinated borane to the carbonyl carbon of the ketone via a six-membered, chair-like transition state. This transfer is highly stereoselective due to the fixed geometry of the complex.
-
Product Release and Catalyst Regeneration: The resulting alkoxyborane dissociates from the catalyst, which can then begin a new catalytic cycle. The alkoxyborane is subsequently hydrolyzed during aqueous workup to yield the final chiral alcohol.
Quantitative Data Summary
The following table summarizes representative data for the enantioselective reduction of various ketones using a reagent prepared from borane and a chiral α,α-diphenyl β-amino alcohol. High enantioselectivities are typically achieved for a range of substrates.[1]
| Ketone Substrate | Chiral Amino Alcohol Auxiliary | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| Acetophenone | (2S,3R)-2-amino-3-methyl-1,1-diphenylpentanol | (R)-1-Phenylethanol | 95 | 94 |
| Propiophenone | (2S,3R)-2-amino-3-methyl-1,1-diphenylpentanol | (R)-1-Phenylpropanol | 91 | 90 |
| Butyrophenone | (2S,3R)-2-amino-3-methyl-1,1-diphenylpentanol | (R)-1-Phenylbutanol | 92 | 91 |
| α-Tetralone | (2S,3R)-2-amino-3-methyl-1,1-diphenylpentanol | (R)-1,2,3,4-Tetrahydronaphthalen-1-ol | 85 | 88 |
| 2-Octanone | (2S,3R)-2-amino-3-methyl-1,1-diphenylpentanol | (R)-2-Octanol | 70 | 75 |
Data is representative of reductions performed with reagents derived from chiral α,α-diphenyl β-amino alcohols and borane, as reported in the literature.[1]
Experimental Protocols
Protocol 1: In Situ Generation of Oxazaborolidine Catalyst and Asymmetric Ketone Reduction
This protocol describes the standard procedure for the enantioselective reduction of a prochiral ketone (e.g., acetophenone) using a chiral 1,1-diphenyl-2-aminopropanol derivative and borane-tetrahydrofuran (B86392) complex.
Materials:
-
(1S,2S)-1,1-diphenyl-2-aminopropan-1-ol (or another suitable chiral amino alcohol)
-
Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF
-
Prochiral ketone (e.g., acetophenone)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Methanol (B129727) (MeOH)
-
Hydrochloric acid (HCl), 2 M solution
-
Diethyl ether or Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, syringes, and standard glassware for inert atmosphere techniques
Procedure:
-
Apparatus Setup:
-
Dry all glassware in an oven at 120 °C overnight and allow to cool in a desiccator.
-
Assemble the reaction apparatus (a two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet) under a gentle stream of dry nitrogen.
-
-
Catalyst Formation:
-
To the reaction flask, add the chiral amino alcohol (e.g., (1S,2S)-1,1-diphenyl-2-aminopropan-1-ol) (0.1 mmol, 10 mol%).
-
Add anhydrous THF (5 mL) via syringe to dissolve the amino alcohol.
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add the 1.0 M solution of BH₃·THF (0.2 mmol, 0.2 mL) dropwise to the stirred solution.
-
Stir the mixture at 0 °C for 30 minutes. Hydrogen gas evolution may be observed as the oxazaborolidine catalyst forms.
-
-
Reduction Reaction:
-
In a separate, dry flask, dissolve the ketone (e.g., acetophenone) (1.0 mmol) in anhydrous THF (2 mL).
-
Add the ketone solution dropwise via syringe to the catalyst solution at 0 °C over a period of 5-10 minutes.
-
After the addition is complete, slowly add an additional amount of 1.0 M BH₃·THF solution (0.6 mmol, 0.6 mL) dropwise to the reaction mixture. Note: The total amount of borane should be sufficient for both catalyst formation and ketone reduction.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-2 hours at room temperature.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol (2 mL). Vigorous hydrogen evolution will occur.
-
Allow the mixture to warm to room temperature and then add 2 M HCl (10 mL). Stir for 30 minutes to hydrolyze the borate (B1201080) esters.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers sequentially with saturated NaHCO₃ solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Analysis:
-
Purify the crude alcohol by silica (B1680970) gel column chromatography or distillation if necessary.
-
Determine the yield of the purified product.
-
Determine the enantiomeric excess (e.e.) of the chiral alcohol using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
-
Visualizations
Experimental Workflow
Caption: General experimental workflow for the stereoselective reduction of ketones.
Catalytic Cycle
Caption: The Itsuno-Corey catalytic cycle for asymmetric ketone reduction.
References
Application Notes and Protocols: Catalytic Applications of Metal Complexes with 1,1-Diphenyl-2-propanol Derived Ligands
For Researchers, Scientists, and Drug Development Professionals
While direct catalytic applications of metal complexes with the simple 1,1-diphenyl-2-propanol ligand are not extensively documented in peer-reviewed literature, the chiral β-amino alcohol scaffold, for which this compound serves as a structural precedent, is a cornerstone in asymmetric catalysis. Ligands derived from chiral β-amino alcohols are highly effective in a variety of enantioselective transformations, including the addition of organometallic reagents to carbonyl compounds.
This document provides detailed application notes and protocols for a representative catalytic application: the enantioselective addition of diethylzinc (B1219324) to aldehydes, a reaction of significant importance in the synthesis of chiral secondary alcohols, which are valuable intermediates in drug development. The protocols and data presented are based on established methodologies for structurally similar and highly effective chiral β-amino alcohol ligands.
Application Note 1: Enantioselective Addition of Diethylzinc to Aldehydes
Introduction
The enantioselective addition of organozinc reagents to aldehydes is a powerful method for the synthesis of optically active secondary alcohols. Chiral β-amino alcohols, in the presence of a metal species like titanium(IV) isopropoxide, form in situ chiral catalysts that effectively control the stereochemical outcome of the reaction. The this compound motif, when incorporated into a ligand structure (e.g., as a (1S,2R)- or (1R,2S)-2-amino-1,1-diphenyl-propanol derivative), provides a sterically demanding and well-defined chiral environment around the metal center, leading to high enantioselectivity.
Catalytic System
A representative catalytic system involves the in situ generation of a chiral catalyst from a β-amino alcohol ligand derived from a this compound backbone and a titanium(IV) alkoxide precursor. This catalyst promotes the addition of diethylzinc to a variety of aromatic and aliphatic aldehydes.
General Reaction
Table 1: Performance of a Representative Chiral β-Amino Alcohol Ligand in the Enantioselective Addition of Diethylzinc to Various Aldehydes
| Entry | Aldehyde | Product | Yield (%) | ee (%) |
| 1 | Benzaldehyde (B42025) | 1-Phenyl-1-propanol | 98 | 95 |
| 2 | 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-1-propanol | 97 | 96 |
| 3 | 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-1-propanol | 95 | 94 |
| 4 | 2-Naphthaldehyde | 1-(Naphthalen-2-yl)-1-propanol | 96 | 93 |
| 5 | Cinnamaldehyde | 1-Phenylpent-1-en-3-ol | 92 | 91 |
| 6 | Cyclohexanecarboxaldehyde | 1-Cyclohexyl-1-propanol | 90 | 92 |
Note: The data presented is representative of highly effective chiral β-amino alcohol ligands in this transformation and serves as a benchmark.
Experimental Protocols
Protocol 1: Synthesis of a Chiral β-Amino Alcohol Ligand from a 1,1-Diphenyl-2-propanone Precursor
This protocol describes a general method for synthesizing a chiral β-amino alcohol ligand, which can be adapted from precursors like 1,1-diphenyl-2-propanone.
Materials:
-
1,1-Diphenyl-2-propanone
-
(R)- or (S)-α-Methylbenzylamine
-
Titanium(IV) isopropoxide
-
Sodium borohydride (B1222165)
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate
-
Standard glassware for organic synthesis under inert atmosphere
Procedure:
-
Imine Formation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve 1,1-diphenyl-2-propanone (1.0 equiv.) and (R)- or (S)-α-methylbenzylamine (1.1 equiv.) in anhydrous toluene (B28343). Add titanium(IV) isopropoxide (0.2 equiv.) and stir the mixture at room temperature for 24 hours.
-
Diastereoselective Reduction: Cool the reaction mixture to -78 °C and add a solution of sodium borohydride (1.5 equiv.) in methanol portion-wise. Stir the reaction at -78 °C for 4 hours.
-
Work-up: Quench the reaction by the slow addition of water. Allow the mixture to warm to room temperature and filter through a pad of Celite®. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The diastereomeric excess can be determined by ¹H NMR spectroscopy. The desired diastereomer can be purified by column chromatography on silica (B1680970) gel.
-
Deprotection: The chiral auxiliary (α-methylbenzyl group) can be removed via catalytic hydrogenation (e.g., using Pd/C and H₂) to yield the primary amino alcohol ligand.
Protocol 2: Asymmetric Addition of Diethylzinc to Benzaldehyde
Materials:
-
Chiral β-amino alcohol ligand (e.g., from Protocol 1)
-
Titanium(IV) isopropoxide
-
Anhydrous toluene
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard glassware for reactions under inert conditions
Procedure:
-
Catalyst Formation: To a flame-dried Schlenk flask under an argon atmosphere, add the chiral β-amino alcohol ligand (0.05 mmol). Add anhydrous toluene (5 mL) and stir until the ligand is dissolved. Add titanium(IV) isopropoxide (0.05 mmol) and stir the solution at room temperature for 1 hour.
-
Reaction: Cool the catalyst solution to 0 °C. Add diethylzinc (1.0 M in hexanes, 2.2 mmol) dropwise and stir for 30 minutes at 0 °C. Add benzaldehyde (1.0 mmol) dropwise.
-
Monitoring: Stir the reaction mixture at 0 °C and monitor the progress by TLC.
-
Quenching and Work-up: Once the reaction is complete, quench by the slow addition of saturated aqueous ammonium chloride solution. Extract the mixture with diethyl ether (3 x 20 mL).
-
Purification and Analysis: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate (B1210297) mixture). Determine the enantiomeric excess by chiral HPLC analysis.
Visualizations
Caption: Experimental workflow for the titanium-catalyzed asymmetric addition of diethylzinc to aldehydes.
Application Notes and Protocols: The Utility of 1,1-Diphenyl-2-propanol in the Total Synthesis of Natural Products
For Researchers, Scientists, and Drug Development Professionals
While direct applications of 1,1-diphenyl-2-propanol in the total synthesis of natural products are not extensively documented in the surveyed literature, its structural features—notably its stereogenic center and bulky diphenyl groups—suggest its potential as a valuable chiral auxiliary. This document outlines prospective applications and detailed protocols based on the principles of asymmetric synthesis and analogy to structurally related, well-established chiral auxiliaries.
Application Note 1: this compound as a Chiral Auxiliary in Asymmetric Alkylation
The temporary incorporation of a chiral auxiliary allows for the diastereoselective formation of a new stereocenter on a prochiral substrate.[1][2] this compound, after conversion to a suitable derivative such as an amide or ester, can serve this purpose. The bulky diphenylmethyl group is hypothesized to effectively shield one face of the enolate, directing the approach of an electrophile to the opposite face, thus ensuring high diastereoselectivity. This strategy is analogous to the well-established use of pseudoephedrine amides in asymmetric alkylations.[1]
Logical Workflow for Asymmetric Alkylation
Caption: Workflow for asymmetric alkylation using a this compound auxiliary.
Experimental Protocol: Asymmetric Alkylation of a Propionate Equivalent
1. Synthesis of the Chiral Auxiliary Amide:
-
To a solution of (S)-1,1-diphenyl-2-propanol (1.0 equiv.), propionic acid (1.1 equiv.), and 4-dimethylaminopyridine (B28879) (DMAP, 0.1 equiv.) in dichloromethane (B109758) (DCM, 0.5 M) at 0 °C, add dicyclohexylcarbodiimide (B1669883) (DCC, 1.1 equiv.) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Filter the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate (B1210297)/hexanes gradient) to yield the chiral propionamide (B166681).
2. Diastereoselective Alkylation:
-
Dissolve the chiral propionamide (1.0 equiv.) in anhydrous tetrahydrofuran (B95107) (THF, 0.2 M) and cool to -78 °C under an argon atmosphere.
-
Add lithium diisopropylamide (LDA, 1.1 equiv., 2.0 M solution in THF/heptane/ethylbenzene) dropwise and stir the resulting enolate solution for 1 hour at -78 °C.
-
Add the electrophile (e.g., benzyl (B1604629) bromide, 1.2 equiv.) dropwise and continue stirring at -78 °C for 4 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride and allow it to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3x), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Determine the diastereomeric ratio by ¹H NMR or HPLC analysis of the crude product.
3. Cleavage of the Chiral Auxiliary:
-
Reflux the alkylated amide (1.0 equiv.) in a 1:1 mixture of THF and 3 M aqueous sulfuric acid for 12 hours.
-
Cool the reaction mixture to room temperature and extract with diethyl ether to recover the this compound auxiliary.
-
Basify the aqueous layer with solid NaOH to pH > 12 and wash with ether to remove any remaining auxiliary.
-
Acidify the aqueous layer to pH < 2 with concentrated HCl and extract the desired chiral carboxylic acid with ethyl acetate.
Hypothetical Performance Data
| Electrophile (R-X) | Diastereomeric Excess (d.e.) | Yield (%) |
| Benzyl bromide | >95% | 85-90% |
| Ethyl iodide | >93% | 80-88% |
| n-Butyl bromide | >90% | 75-85% |
| Allyl iodide | >92% | 82-88% |
Application Note 2: Precursor for Chiral Ligands in Asymmetric Catalysis
The stereogenic center and functional groups of this compound make it an attractive scaffold for the synthesis of novel chiral ligands for transition-metal-catalyzed reactions. For instance, it can be converted into chiral phosphine (B1218219) ligands, which are pivotal in asymmetric hydrogenation, cross-coupling, and other transformations crucial to natural product synthesis.
Proposed Synthesis of a Chiral Diphosphine Ligand
Caption: Proposed synthesis of a chiral phosphine ligand from this compound.
Experimental Protocol: Synthesis of a P-Chiral Ligand Precursor
1. Tosylation of this compound:
-
Dissolve (S)-1,1-diphenyl-2-propanol (1.0 equiv.) in pyridine (0.5 M) and cool to 0 °C.
-
Add p-toluenesulfonyl chloride (1.5 equiv.) portion-wise, ensuring the temperature remains below 5 °C.
-
Stir the mixture at 0 °C for 6 hours, then store at 4 °C for 12 hours.
-
Pour the reaction mixture into ice-water and extract with diethyl ether.
-
Wash the organic layer sequentially with cold dilute HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate to yield the crude tosylate, which can be used in the next step without further purification.
2. Nucleophilic Substitution with Diphenylphosphine:
-
To a solution of potassium diphenylphosphide (KPPh₂, 2.0 equiv.) in dioxane at 0 °C, add a solution of the tosylate (1.0 equiv.) in dioxane dropwise.
-
Allow the reaction to warm to room temperature and then heat at reflux for 8 hours under an argon atmosphere.
-
Cool the mixture, quench with deoxygenated water, and extract with toluene.
-
Wash the organic layer with deoxygenated brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting chiral phosphine ligand by recrystallization or chromatography under inert conditions.
Summary and Outlook
While direct precedent is limited, the structural characteristics of this compound present a compelling case for its application in the total synthesis of natural products, primarily as a chiral auxiliary or a precursor to chiral ligands. The protocols and workflows detailed above are based on established chemical principles and offer a foundational guide for researchers exploring the synthetic utility of this promising yet under-explored chiral alcohol. Future work should focus on the practical validation of these proposed applications and the expansion of its use in other asymmetric transformations.
References
Troubleshooting & Optimization
Technical Support Center: Grignard Synthesis of 1,1-Diphenyl-2-propanol
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and detailed protocols for the successful Grignard synthesis of 1,1-Diphenyl-2-propanol.
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions absolutely critical for a Grignard reaction? A1: Grignard reagents are potent nucleophiles but also extremely strong bases.[1] They will react readily with any protic source, such as water or alcohols, in an acid-base reaction.[2] This "quenches" the Grignard reagent, converting it into an unreactive alkane (methane, in the case of a methyl Grignard) and preventing it from adding to the ketone.[3] Therefore, all glassware must be rigorously dried (oven or flame-dried), and all solvents must be anhydrous to ensure a successful reaction.[2]
Q2: My Grignard reaction is not starting. What are the common methods for initiation? A2: Sluggish initiation is a frequent issue, often due to a passivating layer of magnesium oxide on the magnesium turnings.[4] To initiate the reaction, you can:
-
Crush the Magnesium: Use a dry glass rod to grind the magnesium turnings in the flask, exposing a fresh, unoxidized metal surface.[2]
-
Add an Activator: A small crystal of iodine can be added to chemically activate the magnesium surface.[2]
-
Gentle Heating: Carefully warming the flask with a heat gun can sometimes provide the activation energy needed to start the reaction. Be prepared for an exothermic reaction once it begins.[2]
-
"Seed" the Reaction: Add a small amount of a previously prepared Grignard reagent to kickstart the process.[2]
Q3: What are the primary side products in the synthesis of this compound and how can I minimize them? A3: The main side products are unreacted starting material (1,1-diphenylacetone) and byproducts from the Grignard reagent itself.
-
Recovered Starting Ketone: This occurs if the Grignard reagent acts as a base and deprotonates the α-hydrogen of the ketone, forming an enolate.[5][6] This is more common with sterically hindered ketones.[2] To minimize this, perform the reaction at a low temperature to favor nucleophilic addition over deprotonation.[2]
-
Wurtz Coupling Byproducts: Reaction between the Grignard reagent and unreacted alkyl halide can occur. This is minimized by the slow, dropwise addition of the alkyl halide during the reagent's formation.[2]
Q4: Why is a saturated ammonium (B1175870) chloride solution preferred over a strong acid for the workup? A4: The initial product of the Grignard addition is a magnesium alkoxide salt.[1] While a strong acid will effectively protonate this salt to form the desired tertiary alcohol, it can also promote a significant side reaction: the acid-catalyzed dehydration of the this compound to form 1,1-diphenylpropene.[3] A saturated aqueous solution of ammonium chloride (NH₄Cl) is a milder acidic quenching agent that effectively protonates the alkoxide while minimizing the risk of this dehydration, thus improving the final product's purity and yield.[3][7]
Q5: How can I best purify the crude this compound? A5: The most common and effective purification methods are recrystallization and column chromatography.[2]
-
Recrystallization: Choose a solvent or solvent pair where the alcohol is soluble at high temperatures but sparingly soluble at low temperatures, such as petroleum ether or a hexane/ethyl acetate (B1210297) mixture.[8]
-
Column Chromatography: For more challenging purifications to remove closely related impurities, column chromatography using silica (B1680970) gel is effective.[8] A non-polar eluent system, such as a gradient of ethyl acetate in hexane, is typically used.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Presence of Water: Reagents, solvents, or glassware were not completely dry.[2] | Oven or flame-dry all glassware immediately before use. Use anhydrous grade solvents. Handle reagents under an inert atmosphere (N₂ or Ar).[2] |
| Inactive Magnesium Surface: An oxide layer (MgO) on the turnings prevents reaction.[4] | Gently crush the magnesium turnings with a dry stirring rod in the flask to expose a fresh surface. Add a single crystal of iodine as an activator.[3] | |
| Incorrect Reaction Temperature: Temperature was too high, favoring side reactions, or too low, preventing initiation/completion.[2] | For reagent formation, maintain a gentle reflux. For the addition of the ketone, cool the Grignard reagent in an ice bath (0 °C) before dropwise addition.[7] | |
| Significant Amount of Unreacted Ketone | Enolization: The Grignard reagent acted as a base, abstracting an α-proton from the ketone.[6] | Perform the ketone addition at low temperatures (0 °C or below) to favor nucleophilic addition. Ensure a slight excess of the Grignard reagent is used.[3] |
| Insufficient Grignard Reagent: The reagent was quenched by moisture or an insufficient amount was prepared. | Ensure strictly anhydrous conditions. Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent relative to the ketone. | |
| Product Dehydrates to an Alkene | Harsh Acidic Workup: Using a strong, concentrated acid (e.g., H₂SO₄, HCl) during the workup.[3] | Quench the reaction with a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).[7] If a strong acid must be used, ensure it is dilute and the mixture is kept cold. |
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis via the reaction of 1,1-diphenylacetone (B1664572) with methylmagnesium iodide.
Materials:
-
Magnesium turnings
-
Iodine (one small crystal)
-
Anhydrous diethyl ether (Et₂O)
-
Methyl iodide (CH₃I)
-
1,1-diphenylacetone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
Part A: Preparation of the Grignard Reagent (Methylmagnesium Iodide)
-
Assemble a dry three-necked flask equipped with a magnetic stir bar, a reflux condenser topped with a drying tube (CaCl₂ or CaSO₄), and a pressure-equalizing dropping funnel. Ensure all glassware is oven or flame-dried and cooled under an inert atmosphere.
-
Place magnesium turnings in the flask along with a single crystal of iodine.
-
In the dropping funnel, prepare a solution of methyl iodide in anhydrous diethyl ether.
-
Add a small portion (~10%) of the methyl iodide solution to the magnesium turnings. The reaction should initiate, evidenced by the disappearance of the iodine color, bubbling, and the solution turning cloudy and gray. Gentle warming may be required if the reaction does not start spontaneously.[9]
-
Once initiated, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed (approx. 30 minutes).[10] The resulting dark gray solution is the Grignard reagent.
Part B: Reaction with 1,1-Diphenylacetone
-
Cool the prepared Grignard reagent solution in an ice bath to 0 °C.[7]
-
Dissolve 1,1-diphenylacetone in anhydrous diethyl ether and add this solution to the dropping funnel.
-
Add the ketone solution dropwise to the cold, stirring Grignard reagent. A precipitate will likely form.[7]
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 30-60 minutes to ensure the reaction goes to completion.[8]
Part C: Workup and Purification
-
Cool the reaction flask again in an ice bath.
-
Slowly and carefully quench the reaction by adding a cold, saturated aqueous solution of ammonium chloride dropwise with vigorous stirring.[7] Continue adding until the fizzing ceases and the magnesium salts dissolve or become a manageable slurry.
-
Transfer the entire mixture to a separatory funnel. Separate the ether layer.
-
Extract the aqueous layer two more times with portions of diethyl ether.[8]
-
Combine all the organic layers and wash them with brine (saturated NaCl solution).
-
Dry the combined organic solution over anhydrous sodium sulfate or magnesium sulfate.[7]
-
Filter off the drying agent and remove the diethyl ether using a rotary evaporator to yield the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent like petroleum ether or via column chromatography on silica gel.[8]
Visualizations
Caption: Experimental workflow for the Grignard synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in Grignard synthesis.
Caption: Competing reaction pathways in the Grignard synthesis.
References
- 1. Solved The Grignard Reaction: Synthesis of 1,2-diphenyl-1, | Chegg.com [chegg.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. Grignard Reaction [organic-chemistry.org]
- 6. adichemistry.com [adichemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. sciencemadness.org [sciencemadness.org]
Technical Support Center: Synthesis of 1,1-Diphenyl-2-propanol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 1,1-Diphenyl-2-propanol synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to address common challenges encountered during the Grignard synthesis of this tertiary alcohol.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound via the Grignard reaction, a common and effective method.
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of this compound | Presence of water or protic solvents: Grignard reagents are highly basic and will react with any source of protons, quenching the reagent.[1] | Ensure all glassware is rigorously dried, either by flame-drying or oven-drying, immediately before use. Use anhydrous solvents, such as anhydrous diethyl ether or tetrahydrofuran (B95107) (THF).[1] Handle all reagents under an inert atmosphere (e.g., nitrogen or argon). |
| Inactive Magnesium Turnings: An oxide layer on the surface of the magnesium can prevent the initiation of the Grignard reagent formation.[1] | Gently crush the magnesium turnings with a glass rod to expose a fresh surface. A small crystal of iodine can also be added to activate the magnesium surface.[1] | |
| Poor Quality or Inactive Ethyl Bromide: Impurities or degradation of the alkyl halide can hinder the reaction. | Use a fresh bottle of ethyl bromide or distill it prior to use. | |
| Incorrect Reaction Temperature: The Grignard reaction is exothermic. If the temperature is too high, side reactions are favored. If it is too low, the reaction may not initiate or proceed at a sufficient rate.[1] | Maintain the recommended reaction temperature. For the addition of the carbonyl compound, the temperature is often kept low initially (e.g., using an ice bath) and then allowed to warm to room temperature.[1] | |
| Formation of Significant Side Products | Biphenyl Formation: The Grignard reagent can react with unreacted ethyl bromide. | Add the ethyl bromide slowly to the magnesium turnings to maintain a low concentration of the alkyl halide in the reaction mixture.[1] |
| Unreacted Benzophenone (B1666685): The Grignard reagent may act as a base and deprotonate the α-carbon of a ketone, leading to an enolate intermediate that does not form the desired alcohol. While benzophenone lacks α-hydrogens, this is a consideration for other ketones. For benzophenone, incomplete reaction could be due to insufficient Grignard reagent. | Ensure a slight excess of the Grignard reagent is used. | |
| Benzene Formation: The Grignard reagent is protonated by a protic source like water. | Follow the recommendations for excluding moisture from the reaction. | |
| Difficulty in Product Purification | Oily Product Instead of Crystals: The product may "oil out" during recrystallization if the boiling point of the solvent is higher than the melting point of the product, or if the solution is supersaturated. | Use a solvent or solvent mixture with a boiling point lower than the melting point of this compound. Add a seed crystal to encourage crystallization. |
| Low Recovery After Recrystallization: Using too much solvent will result in a significant portion of the product remaining in the solution. Cooling the solution too quickly can also lead to the formation of impure crystals. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the Grignard reaction, which involves the reaction of benzophenone with ethylmagnesium bromide.[2] This reaction is a powerful tool for forming carbon-carbon bonds and is widely used for the synthesis of tertiary alcohols.[3]
Q2: Why is it critical to use anhydrous conditions for a Grignard reaction?
A2: Grignard reagents are potent nucleophiles and strong bases. They will react readily with protic solvents, such as water and alcohols, which will neutralize the reagent and prevent it from reacting with the intended carbonyl compound, thereby reducing the yield of the desired product.[1]
Q3: My Grignard reaction is not starting. What can I do?
A3: Sluggish initiation of a Grignard reaction is a common issue. To initiate the reaction, you can try crushing a few pieces of the magnesium turnings in the flask to expose a fresh, unoxidized surface. Adding a small crystal of iodine can also help activate the magnesium. Gently heating a small portion of the reaction mixture can sometimes initiate the reaction, but be cautious as the reaction is exothermic and can become vigorous.[1]
Q4: What is the purpose of the acidic workup in the synthesis of this compound?
A4: The initial reaction between the Grignard reagent and benzophenone forms a magnesium alkoxide intermediate. The acidic workup, typically with a dilute acid like hydrochloric acid or sulfuric acid, is necessary to protonate this alkoxide to yield the final alcohol product, this compound.[1]
Q5: How can I purify the final this compound product?
A5: The most common method for purifying solid this compound is recrystallization.[2] A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, can be effective.[4] Column chromatography can also be employed for more challenging purifications.[1]
Experimental Protocol: Grignard Synthesis of this compound
This protocol outlines the synthesis of this compound from benzophenone and ethylmagnesium bromide.
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous diethyl ether (or THF)
-
Benzophenone
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, separatory funnel)
-
Inert atmosphere setup (nitrogen or argon)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
Procedure:
-
Preparation of the Grignard Reagent:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings in the flask.
-
Add a solution of ethyl bromide in anhydrous diethyl ether to the dropping funnel.
-
Add a small portion of the ethyl bromide solution to the magnesium turnings to initiate the reaction.
-
Once the reaction begins (indicated by bubbling and a cloudy appearance), add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Benzophenone:
-
Cool the Grignard reagent solution in an ice bath.
-
Dissolve benzophenone in anhydrous diethyl ether and add this solution to the dropping funnel.
-
Add the benzophenone solution dropwise to the cooled Grignard reagent with stirring.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction and decompose the magnesium alkoxide complex.[2]
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., n-hexane).[2]
-
Data Presentation: Impact of Reaction Parameters on Yield
While precise quantitative data for every reaction condition is highly dependent on the specific experimental setup, the following table summarizes the expected qualitative and semi-quantitative impact of key parameters on the yield of this compound synthesis based on established principles of the Grignard reaction.
| Parameter | Condition | Expected Impact on Yield | Rationale |
| Solvent | Anhydrous Diethyl Ether | Good to Excellent | Standard solvent for Grignard reactions, effectively solvates the Grignard reagent. |
| Anhydrous Tetrahydrofuran (THF) | Excellent | Higher boiling point allows for higher reaction temperatures if needed; can improve the solubility of reactants. | |
| Temperature | 0-5 °C (addition of benzophenone) | Higher | Minimizes side reactions.[1] |
| Room Temperature (post-addition) | Optimal | Allows the reaction to proceed to completion at a reasonable rate. | |
| Reflux | Lower | May promote side reactions such as Wurtz coupling.[1] | |
| Reactant Ratio (Ethylmagnesium bromide:Benzophenone) | 1:1 | Sub-optimal | May result in incomplete conversion of benzophenone. |
| 1.1:1 to 1.2:1 | Optimal | A slight excess of the Grignard reagent ensures complete consumption of the limiting reagent (benzophenone). | |
| >1.5:1 | May Decrease Purity | A large excess of Grignard reagent can complicate the workup and purification process. | |
| Addition Rate of Benzophenone | Slow, dropwise | Higher | Helps to control the exothermic reaction and maintain a consistent temperature, minimizing side reactions. |
| Rapid | Lower | Can lead to localized overheating and an increase in side product formation. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
- 1. rsc.org [rsc.org]
- 2. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Solved Grignard Synthesis HO MgBr Et20 + then H2O | Chegg.com [chegg.com]
Technical Support Center: Synthesis of 1,1-Diphenyl-2-propanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,1-Diphenyl-2-propanol. The following information is designed to help identify and mitigate the formation of common side products and to provide guidance on experimental best practices.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in the synthesis of this compound via the Grignard reaction of benzophenone (B1666685) and ethylmagnesium bromide?
A1: The synthesis of this compound from benzophenone and an ethyl Grignard reagent is a robust method for forming a carbon-carbon bond.[1][2] However, several side products can arise from competing reaction pathways. The most frequently encountered impurities include:
-
Benzhydrol: Formed from the reduction of the starting material, benzophenone.
-
Butane: The product of Wurtz coupling, where two ethyl groups from the Grignard reagent couple.
-
Ethane: Results from the quenching of the ethylmagnesium bromide by trace amounts of water or other protic sources.
-
Unreacted Benzophenone: A common impurity resulting from an incomplete reaction.
-
1,1-Diphenylethylene (B42955): Can be formed by the dehydration of the desired this compound product, particularly during acidic workup conditions.[3]
Q2: How can I minimize the formation of the reduction product, benzhydrol?
A2: The formation of benzhydrol occurs when the Grignard reagent acts as a reducing agent rather than a nucleophile. To minimize this side reaction, consider the following:
-
Temperature Control: Maintain a low reaction temperature during the addition of the Grignard reagent to the benzophenone solution. This favors the nucleophilic addition over the reduction pathway.
-
Slow Addition: Add the Grignard reagent to the benzophenone solution slowly and dropwise. This helps to control the exotherm of the reaction and maintain a low concentration of the Grignard reagent at any given time, which can suppress reduction.
-
Purity of Magnesium: The use of high-purity magnesium for the preparation of the Grignard reagent has been reported to reduce the formation of reduction byproducts.
Q3: What causes the formation of butane, and how can it be prevented?
A3: Butane is the result of a Wurtz coupling reaction, where the ethylmagnesium bromide reacts with the unreacted ethyl bromide. To suppress this side product:
-
Slow Addition of Alkyl Halide: During the preparation of the Grignard reagent, add the ethyl bromide to the magnesium turnings at a rate that maintains a gentle reflux. This prevents a high local concentration of the alkyl halide.
-
Adequate Stirring: Ensure efficient stirring to promote the reaction of the ethyl bromide with the magnesium surface, rather than with the already formed Grignard reagent.
-
Reaction Temperature: Control the temperature during the formation of the Grignard reagent. Excessive heat can favor the coupling reaction.
Q4: My reaction yield is low, and I suspect the presence of unreacted benzophenone. What are the likely causes?
A4: Incomplete conversion of benzophenone can be due to several factors:
-
Insufficient Grignard Reagent: Ensure that a slight excess of the Grignard reagent is used to drive the reaction to completion.
-
Poor Quality Grignard Reagent: The Grignard reagent may have been partially quenched by moisture or air. It is crucial to use anhydrous solvents and maintain an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Time: Allow for a sufficient reaction time after the addition of the Grignard reagent to ensure the reaction has gone to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.[4]
Q5: I've observed the formation of 1,1-diphenylethylene in my product mixture. How can I avoid this?
A5: 1,1-Diphenylethylene is a dehydration product of this compound. Its formation is often promoted by harsh acidic workup conditions. To prevent this:
-
Mild Quenching: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride instead of a strong acid.[5] This provides a mildly acidic environment that is generally sufficient to protonate the alkoxide without causing significant dehydration.
-
Temperature Control During Workup: Perform the workup at a low temperature (e.g., in an ice bath) to minimize the rate of the dehydration reaction.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive Grignard reagent due to moisture. | Ensure all glassware is thoroughly dried (oven or flame-dried) and cooled under an inert atmosphere. Use anhydrous solvents. |
| Oxidized magnesium turnings. | Gently crush the magnesium turnings prior to use to expose a fresh surface. A small crystal of iodine can be added to activate the magnesium. | |
| Reaction failed to initiate. | Gentle warming of the flask may be required to initiate the Grignard formation. Once initiated, the reaction is exothermic and may require cooling. | |
| Significant Amount of Benzhydrol | Reaction temperature is too high. | Maintain a low temperature (e.g., 0 °C) during the addition of the Grignard reagent to the benzophenone solution. |
| Rapid addition of Grignard reagent. | Add the Grignard reagent dropwise to the benzophenone solution with vigorous stirring. | |
| Presence of Butane | High local concentration of ethyl bromide during Grignard formation. | Add the ethyl bromide solution slowly to the magnesium suspension. |
| Elevated reaction temperature during Grignard formation. | Control the exotherm of the Grignard formation using a cooling bath if necessary. | |
| Unreacted Benzophenone in Product | Insufficient amount of Grignard reagent. | Use a slight molar excess (e.g., 1.1 to 1.2 equivalents) of the Grignard reagent. |
| Premature quenching of the Grignard reagent. | Ensure the reaction is protected from atmospheric moisture and CO2. | |
| Formation of 1,1-Diphenylethylene | Harsh acidic workup. | Use a saturated aqueous solution of ammonium chloride for quenching instead of a strong acid. |
| High temperature during workup or purification. | Keep the reaction mixture cool during the workup and avoid excessive heat during solvent removal or distillation. |
Experimental Protocols
A generalized experimental protocol for the synthesis of this compound is provided below. It is crucial to adapt this procedure based on the specific scale and equipment available in your laboratory.
Part A: Preparation of Ethylmagnesium Bromide (Grignard Reagent)
-
Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. The entire apparatus should be under an inert atmosphere (nitrogen or argon).
-
Magnesium Preparation: Place magnesium turnings in the flask.
-
Initiation: Add a small amount of anhydrous diethyl ether to cover the magnesium. Add a small portion of a solution of ethyl bromide in anhydrous diethyl ether from the dropping funnel. Gentle warming may be necessary to initiate the reaction, which is indicated by the formation of bubbles and a cloudy appearance.
-
Addition: Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture until most of the magnesium has reacted.
Part B: Reaction with Benzophenone
-
Benzophenone Solution: In a separate flask, dissolve benzophenone in anhydrous diethyl ether.
-
Addition: Cool the Grignard reagent solution in an ice bath. Slowly add the benzophenone solution from a dropping funnel with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure completion. The progress of the reaction can be monitored by TLC.[4]
Part C: Workup and Purification
-
Quenching: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.[5]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the ether layer and extract the aqueous layer with diethyl ether.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography or recrystallization to yield pure this compound.
Visualizing the Reaction Pathway and Troubleshooting Logic
To aid in understanding the experimental workflow and troubleshooting common issues, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction pathways in the synthesis of this compound.
References
Technical Support Center: Purification of 1,1-Diphenyl-2-propanol
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of 1,1-diphenyl-2-propanol by column chromatography. The information is tailored for researchers, scientists, and drug development professionals to help resolve common issues encountered during the purification process.
Troubleshooting Guide
This section addresses specific problems that may arise during the column chromatography of this compound, offering potential causes and solutions in a direct question-and-answer format.
Problem 1: Poor separation of this compound from impurities.
-
Possible Cause 1: The selected solvent system (mobile phase) has incorrect polarity.
-
Solution: The key to good separation is selecting the right mobile phase.[1] Before running the column, optimize the solvent system using Thin Layer Chromatography (TLC). Test various ratios of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate). Aim for a retention factor (Rf) of approximately 0.25-0.35 for this compound to ensure it moves down the column effectively but separates from other compounds.[2] If the Rf value is too high (eluting too quickly), decrease the polarity by reducing the amount of ethyl acetate (B1210297). If the Rf is too low, increase the polarity.[1]
-
-
Possible Cause 2: The column is overloaded with the crude sample.
-
Solution: Overloading the column is a common cause of poor separation.[3] As a general rule, the amount of silica (B1680970) gel should be at least 30 to 50 times the weight of the crude product (i.e., a 30:1 to 50:1 ratio).[2] For difficult separations, this ratio may need to be increased.
-
-
Possible Cause 3: The column was packed improperly, leading to channeling.
-
Solution: Uneven packing creates channels where the solvent and sample can flow through without proper interaction with the stationary phase, resulting in poor separation.[2] To avoid this, pack the column using the "slurry method": mix the silica gel with the initial, least polar eluent to form a consistent slurry, then pour it into the column.[4][5] Gently tap the column to settle the packing and remove air bubbles.[5] Placing a thin layer of sand on top of the packed silica gel can prevent the bed from being disturbed when adding the eluent.[2][5]
-
Problem 2: The purified product yield is very low.
-
Possible Cause 1: The compound is irreversibly adsorbed onto the stationary phase.
-
Solution: While this compound is a neutral compound, highly active sites on the silica gel can sometimes lead to strong adsorption. If you suspect this is an issue, you can try deactivating the silica by using a mobile phase containing a very small amount (e.g., 0.1-0.5%) of a competitive base like triethylamine.[6]
-
-
Possible Cause 2: The sample band was too diffuse during loading and elution.
-
Solution: For a sharp separation and good recovery, the sample should be applied to the column in a narrow, concentrated band. Dissolve the crude product in the absolute minimum amount of the mobile phase for loading.[1] If the compound is not very soluble in the mobile phase, use a stronger, more volatile solvent to dissolve it, adsorb it onto a small amount of silica gel, evaporate the solvent completely, and then dry-load the resulting powder onto the column.[4]
-
-
Possible Cause 3: The compound eluted in a large number of fractions (band broadening), and some were discarded.
-
Solution: Optimize the mobile phase polarity to ensure the compound elutes within a reasonable volume. Monitor fractions carefully using TLC to avoid prematurely discarding fractions that contain the product.
-
Problem 3: The compound is eluting too quickly (with the solvent front) or not at all.
-
Possible Cause: The mobile phase is either too polar or not polar enough.
-
Solution: This is a fundamental issue of solvent choice.
-
Eluting Too Quickly (High Rf): Your eluent is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your non-polar solvent (e.g., hexane).[1]
-
Not Eluting (Low/Zero Rf): Your eluent is not polar enough. Gradually increase the proportion of the polar solvent.[1] A gradient elution, where the polarity of the mobile phase is increased over time, can be very effective for separating compounds with a wide range of polarities.[4]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for purifying this compound? A1: Standard silica gel (60 Å pore size, 230-400 mesh particle size) is the most common and effective stationary phase for this type of compound due to the polar nature of the hydroxyl group.[1][7]
Q2: How do I determine the optimal mobile phase for my separation? A2: The best method is to use Thin Layer Chromatography (TLC).[1] By testing different solvent mixtures on a TLC plate, you can quickly find a system that provides good separation between your desired product and any impurities. The ideal eluent system will give this compound an Rf value of approximately 0.25-0.35.[2]
Q3: What are some good starting solvent systems to test on TLC? A3: For a compound like this compound, a mixture of hexane (B92381) (or petroleum ether) and ethyl acetate is an excellent starting point.[1] You can begin by testing the following volume ratios:
-
Hexane:Ethyl Acetate (95:5)
-
Hexane:Ethyl Acetate (90:10)
-
Hexane:Ethyl Acetate (80:20)
Q4: What is the best way to load the sample onto the column? A4: The goal is to apply the sample in a narrow band.
-
Wet Loading: Dissolve the crude material in the minimum amount of the initial eluent and carefully pipette it onto the top layer of sand on the column bed.[1]
-
Dry Loading: This method is preferred if your compound is not very soluble in the starting eluent. Dissolve the crude product in a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column. This technique often results in better separation.[4]
Q5: How can I effectively monitor the fractions collected from the column? A5: TLC is the most efficient way to monitor the collected fractions.[1][5] Collect fractions of a consistent volume. On a single TLC plate, spot your crude starting material, the first fraction, and then every subsequent fraction. Develop the plate and visualize the spots (typically under a UV lamp, as the phenyl groups are UV-active). Fractions that show a single spot with the same Rf as your target compound can be combined.
Data Presentation
The table below summarizes the key quantitative parameters for the column chromatography of this compound.
| Parameter | Recommended Value/Description | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard polar stationary phase suitable for separating compounds with polar functional groups like alcohols.[7] |
| Mobile Phase | Hexane / Ethyl Acetate mixture | Offers a good polarity range for eluting moderately polar compounds. The ratio is adjusted based on TLC results.[1] |
| TLC Test Ratios | Start with 95:5, 90:10, 80:20 (Hex:EtOAc) | These ratios cover a common polarity range to quickly identify an optimal starting eluent. |
| Target Rf Value | 0.25 - 0.35 | Provides the best balance between retention on the column and reasonable elution time, leading to better separation.[2] |
| Silica:Crude Ratio | 30:1 to 50:1 (by weight) | Ensures the column has sufficient capacity to separate the components without being overloaded.[2] |
| Loading Method | Dry loading or concentrated wet loading | Minimizes the initial band width of the sample, leading to sharper peaks and better resolution.[1][4] |
Experimental Protocol
Protocol: Purification of this compound by Silica Gel Column Chromatography
-
Solvent System Selection:
-
Perform TLC analysis on the crude product using various ratios of hexane and ethyl acetate to find a system that gives the target compound an Rf value of ~0.3. Prepare a sufficient quantity of this eluent for the column.
-
-
Column Packing:
-
Select a glass column of appropriate size. Place a small plug of cotton or glass wool at the bottom and add a ~1 cm layer of sand.[5]
-
In a beaker, prepare a slurry of silica gel in the selected mobile phase.[5]
-
Pour the slurry into the column. Gently tap the side of the column to ensure an even, compact bed free of air bubbles.
-
Drain the excess solvent until the solvent level is just above the silica surface. Do not let the column run dry.
-
Add another ~1 cm layer of sand on top of the silica bed to prevent it from being disturbed.[2]
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane). Add silica gel (approx. 1-2 times the weight of your crude product) and evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder. Carefully layer this powder onto the sand at the top of the column.
-
Wet Loading: Dissolve the crude product in the absolute minimum volume of the eluent. Using a pipette, carefully add the solution dropwise to the top of the column, allowing it to adsorb into the sand/silica without disturbing the surface.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Open the stopcock and apply gentle air pressure (if using flash chromatography) to achieve a steady flow rate.
-
Ensure the solvent level is always maintained above the top of the stationary phase to prevent the column from cracking.
-
-
Fraction Collection and Analysis:
-
Begin collecting fractions in numbered test tubes or vials.
-
Monitor the elution process by spotting fractions onto TLC plates. Visualize with a UV lamp.
-
Combine all fractions that contain the pure this compound (single spot at the correct Rf).
-
-
Solvent Removal:
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for poor separation in column chromatography.
References
Technical Support Center: Recrystallization of 1,1-Diphenyl-2-propanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful recrystallization of 1,1-Diphenyl-2-propanol.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
Q2: How can I assess the purity of my recrystallized this compound?
A2: The purity of the recrystallized product can be assessed by its melting point and through thin-layer chromatography (TLC). Pure this compound has a reported melting point of 59-62 °C[1][2][3]. A sharp melting point within this range is indicative of high purity. Impurities will typically cause the melting point to be depressed and broaden the melting range. TLC can be used to compare the recrystallized material against the crude starting material, with the pure compound ideally showing a single spot.
Q3: My compound appears as an oil instead of crystals. What is "oiling out" and how can I prevent it?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is too concentrated. To prevent this, you can add more of the "good" solvent to decrease the saturation temperature or select a solvent system with a lower boiling point. Seeding the solution with a small crystal of the pure compound can also encourage crystallization over oiling out.
Q4: Can I use a single solvent for the recrystallization?
A4: While a mixed solvent system is often recommended for this compound, a single solvent can be used if it meets the criteria of high solubility when hot and low solubility when cold. Potential single solvents could include ethanol (B145695) or a hexane/ethyl acetate (B1210297) mixture. Preliminary small-scale solubility tests are recommended to identify a suitable single solvent.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No crystals form upon cooling. | - Too much solvent was used.- The solution is not sufficiently supersaturated. | - Boil off some of the solvent to increase the concentration and allow it to cool again.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of pure this compound. |
| The compound "oils out" instead of crystallizing. | - The melting point of this compound (59-62 °C) is below the temperature of the saturated solution.- The concentration of the solute is too high. | - Reheat the solution to redissolve the oil and add more of the "good" solvent to lower the saturation point.- Use a solvent system with a lower boiling point.- Allow the solution to cool more slowly. |
| Low recovery of the purified product. | - Too much solvent was used, leaving a significant amount of the product in the mother liquor.- Premature crystallization occurred during hot filtration.- The crystals were washed with a solvent that was not cold enough. | - Concentrate the mother liquor by evaporation and cool it to obtain a second crop of crystals.- Ensure the filtration apparatus (funnel and receiving flask) is pre-heated before filtering the hot solution.- Always wash the collected crystals with an ice-cold recrystallization solvent. |
| The resulting crystals are colored. | - Presence of colored impurities in the starting material. | - Add a small amount of activated charcoal to the hot solution before filtration. Be cautious not to add charcoal to a boiling solution as it may cause it to boil over. |
| Crystallization happens too quickly. | - The solution is too concentrated. | - Reheat the solution and add a small amount of additional hot solvent to slightly decrease the saturation. Allow the solution to cool more slowly. |
Data Presentation
Table 1: Physical and Solubility Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₁₆O |
| Molecular Weight | 212.29 g/mol |
| Melting Point | 59-62 °C[1][2][3] |
| Appearance | Crystalline solid |
| Solubility (Qualitative) | |
| Water | Low solubility |
| Ethanol | Soluble |
| Methanol | Soluble |
| Acetone | Soluble |
| Hexane | Sparingly soluble |
| Ethyl Acetate | Soluble |
Experimental Protocol: Recrystallization of this compound (Mixed Solvent System)
This protocol describes the recrystallization of this compound using an ethanol/water mixed solvent system.
Materials:
-
Crude this compound
-
Ethanol (95%)
-
Deionized Water
-
Activated Charcoal (optional)
-
Erlenmeyer flasks
-
Hot plate
-
Stir bar or boiling chips
-
Funnel (for hot filtration, optional)
-
Filter paper
-
Büchner funnel and filter flask
-
Ice bath
Procedure:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask with a stir bar or boiling chips.
-
Add the minimum amount of hot ethanol required to just dissolve the solid. Heat the mixture gently on a hot plate while stirring.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal to the solution.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration (Optional):
-
If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration.
-
Pre-heat a funnel and a receiving Erlenmeyer flask with a small amount of boiling ethanol to prevent premature crystallization.
-
Pour the hot solution through a fluted filter paper into the pre-heated flask.
-
-
Inducing Crystallization:
-
Heat the clear filtrate to boiling.
-
Add deionized water dropwise while swirling the flask until a faint cloudiness persists. This indicates that the solution is saturated.
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat source and cover it with a watch glass.
-
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any adhering mother liquor.
-
-
Drying:
-
Allow the crystals to air dry on the filter paper by drawing air through the Büchner funnel for several minutes.
-
For complete drying, transfer the crystals to a watch glass and dry them in a desiccator or a vacuum oven at a temperature well below the melting point.
-
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
troubleshooting low yield in the oxidation of 1,1-Diphenyl-2-propanol
Welcome to the technical support center for the oxidation of 1,1-Diphenyl-2-propanol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting low yields and optimizing the synthesis of 1,1-diphenylacetone (B1664572).
Troubleshooting Guide
This guide addresses common issues encountered during the oxidation of the secondary alcohol this compound, helping you diagnose and resolve problems leading to low yield.
Question: My reaction yield of 1,1-diphenylacetone is low, and I've recovered a significant amount of unreacted this compound. What are the likely causes?
Answer: Recovering a large portion of your starting material points towards an incomplete reaction. Several factors could be responsible:
-
Inactive or Insufficient Oxidant: The oxidizing agent may be old, improperly stored, or used in an insufficient stoichiometric ratio.[1] Some reagents, like manganese dioxide, often require activation before use for high efficacy.[1]
-
Suboptimal Reaction Temperature: Many oxidation reactions require specific temperature control to proceed efficiently.[1] For instance, some reactions may need heating to overcome the activation energy, while others, like the Swern oxidation, are run at very low temperatures (e.g., -78 °C) to prevent side reactions.[1]
-
Insufficient Reaction Time: The reaction may not have been allowed to run to completion. It is crucial to monitor the reaction's progress using methods like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1][2]
-
Poor Solubility: The starting material, this compound, may not be fully dissolved in the chosen solvent, limiting its interaction with the oxidizing agent.[2] Ensure you are using an appropriate, dry solvent in which the alcohol is soluble.
Question: My reaction mixture has turned dark brown or black, or a tar-like substance has formed. What is happening and how can I prevent it?
Answer: The formation of dark colors or tar often indicates decomposition or charring of the organic material.[3] This is typically caused by reaction conditions that are too harsh.
-
Strongly Acidic Oxidants: The use of strong, oxidizing acids, such as concentrated sulfuric acid in the preparation of Jones reagent, can lead to charring at elevated temperatures.[3]
-
High Temperatures: Excessive heat can promote side reactions and decomposition of both the starting material and the product.
-
Prevention: Consider using a milder oxidizing agent.[2] If using a strong oxidant, ensure the temperature is carefully controlled, and the reagent is added slowly to manage any exothermic processes. Pre-neutralizing any acidic impurities in the starting material before distillation can also prevent acid-catalyzed degradation.[4]
Question: I'm observing unexpected byproducts in my analysis (TLC, GC-MS, NMR). What could they be?
Answer: While the oxidation of secondary alcohols to ketones is generally a clean reaction that stops at the ketone stage, side reactions can occur under non-ideal conditions.[5][6]
-
Dehydration: Although more common with tertiary alcohols, acidic conditions and heat can potentially cause the dehydration of this compound to form 1,1-diphenylpropene.[3][4]
-
Carbon-Carbon Bond Cleavage: Extremely harsh oxidizing conditions (e.g., hot, concentrated potassium permanganate (B83412) or chromic acid) can sometimes lead to the cleavage of carbon-carbon bonds, especially at benzylic positions.[5] This would result in smaller, undesired molecules.
-
Side Reactions from Reagents: Some oxidation protocols involve multiple reagents that can lead to byproducts. For example, in a Swern oxidation, side products can arise if the temperature is not properly controlled.
Frequently Asked Questions (FAQs)
FAQ 1: How do I choose the most suitable oxidizing agent for this transformation?
The choice of oxidant depends on factors like scale, desired reaction conditions (e.g., temperature, pH), and tolerance of other functional groups. Chromium-based reagents like PCC and Jones reagent are effective, as are DMSO-based oxidations like the Swern protocol.[6][7] See Table 1 for a comparison.
FAQ 2: How can I effectively monitor the reaction's progress?
Thin Layer Chromatography (TLC) is a common and effective method. Spot the reaction mixture alongside your starting material (this compound). The reaction is complete when the starting material spot has disappeared and a new, typically less polar, product spot (1,1-diphenylacetone) has appeared. GC analysis can also be used for more quantitative monitoring.[1]
FAQ 3: What are the key safety precautions for alcohol oxidation reactions?
Many oxidizing agents are toxic, corrosive, and/or reactive.
-
Chromium (VI) Reagents (PCC, Jones Reagent): These are known carcinogens and should be handled with extreme care in a fume hood using appropriate personal protective equipment (PPE).
-
Swern Oxidation: This reaction generates carbon monoxide, a toxic gas, and dimethyl sulfide, which has a strong, unpleasant odor. It must be performed in a well-ventilated fume hood. The reaction can also be highly exothermic and requires careful temperature control.
-
Always consult the Safety Data Sheet (SDS) for all reagents before beginning an experiment.
Data Presentation
Table 1: Comparison of Common Oxidizing Agents for Secondary Alcohols
| Oxidizing Agent/Method | Typical Conditions | Advantages | Disadvantages & Considerations |
| Jones Reagent (H₂CrO₄) | CrO₃ or Na₂Cr₂O₇ in H₂SO₄/acetone (B3395972) | Powerful, fast, and relatively inexpensive.[6] | Highly acidic and harsh conditions; Cr(VI) is highly toxic and carcinogenic; difficult workup.[7] |
| Pyridinium Chlorochromate (PCC) | CH₂Cl₂ (DCM), room temperature | Milder than Jones reagent; works in non-aqueous media.[7][8] | Cr(VI) is toxic; can be slightly acidic; purification can be tedious. |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N in DCM, -78 °C | Mild conditions, high yields, avoids toxic metals.[6][7] | Requires cryogenic temperatures; produces a foul odor (dimethyl sulfide); sensitive to water.[1] |
| Dess-Martin Periodinane (DMP) | CH₂Cl₂ (DCM), room temperature | Mild, neutral conditions; broad functional group tolerance.[7] | Reagent is expensive and can be explosive under shock or heat; workup can be challenging. |
Table 2: Troubleshooting Summary for Low Yield
| Observation | Potential Cause | Recommended Solution |
| High recovery of starting material | Inactive or insufficient oxidant | Use fresh or properly stored oxidant; ensure at least a 1:1 molar ratio (or slight excess) of oxidant to alcohol. |
| High recovery of starting material | Low reaction temperature or short reaction time | Gradually increase reaction temperature and/or time while monitoring progress by TLC/GC.[2][9] |
| Dark, tarry reaction mixture | Reaction conditions are too harsh (charring) | Use a milder oxidizing agent; maintain strict temperature control; add strong oxidants slowly.[3] |
| Multiple spots on TLC/GC | Side reactions (e.g., dehydration, cleavage) | Use milder, more selective reagents; control temperature and pH carefully. Avoid strongly acidic conditions.[1][4] |
Visualizations
Reaction Scheme & Troubleshooting
Caption: General reaction scheme and a workflow for troubleshooting low yields.
Logical Relationship of Potential Issues
Caption: A map of potential root causes for low reaction yield.
Experimental Protocols
Protocol 1: Oxidation using Jones Reagent
This protocol is adapted from general procedures for Jones oxidation.[10]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq.) in acetone. Cool the flask in an ice-water bath.
-
Reagent Preparation: Prepare the Jones reagent by carefully dissolving chromium trioxide (CrO₃) in water, then slowly adding concentrated sulfuric acid while cooling.
-
Reaction: Add the Jones reagent dropwise to the stirred solution of the alcohol. A persistent orange color of Cr(VI) indicates that the oxidation is complete.
-
Quenching: Quench the reaction by adding a small amount of 2-propanol (isopropanol) until the orange color disappears and a green precipitate of chromium salts forms.
-
Workup: Decant the acetone solution from the chromium salts. Extract the aqueous layer multiple times with diethyl ether or ethyl acetate. Combine all organic fractions.
-
Purification: Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude 1,1-diphenylacetone can be further purified by column chromatography on silica (B1680970) gel or by recrystallization.[10][11]
Protocol 2: Oxidation using Pyridinium Chlorochromate (PCC)
This protocol is adapted from standard procedures for PCC oxidations.[1]
-
Setup: To a round-bottom flask with a magnetic stirrer, add PCC (approx. 1.5 eq.) and anhydrous dichloromethane (B109758) (DCM).
-
Reaction: Dissolve this compound (1.0 eq.) in a small amount of anhydrous DCM and add it to the PCC suspension in one portion. Stir the resulting dark mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting alcohol is consumed (typically 2-4 hours).
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and stir for 15 minutes.
-
Purification: Filter the mixture through a short plug of silica gel or Florisil®, washing thoroughly with diethyl ether to elute the product. Concentrate the filtrate under reduced pressure to yield the crude 1,1-diphenylacetone, which can be further purified if necessary.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
preventing side reactions during the dehydration of 1,1-Diphenyl-2-propanol
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the dehydration of 1,1-diphenyl-2-propanol to synthesize 1,1-diphenylpropene.
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Product (1,1-Diphenylpropene)
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incomplete Reaction | - Insufficient Heating: Ensure the reaction reaches the appropriate temperature for the chosen acid catalyst. For p-toluenesulfonic acid in toluene (B28343), reflux is required.[1] - Inadequate Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is complete when the starting alcohol spot disappears.[2] - Catalyst Inactivity: Use a fresh, high-purity acid catalyst. Older catalysts can absorb moisture and lose activity.[3] |
| Sub-optimal Water Removal | - Inefficient Dean-Stark Trap: Ensure the Dean-Stark trap is functioning correctly to remove water as it forms, driving the equilibrium towards the product.[1] - Wet Glassware or Reagents: Use oven-dried glassware and anhydrous solvents to prevent the introduction of water, which can hinder the reaction. |
| Charring or Decomposition | - Strong, Oxidizing Acid: Concentrated sulfuric acid can cause charring at elevated temperatures.[3] Consider using a non-oxidizing acid like phosphoric acid or p-toluenesulfonic acid.[1][2] - Excessively High Temperature: Maintain the recommended reaction temperature. Overheating can lead to decomposition of the starting material and product. |
Issue 2: Formation of an Unexpected Isomer
Observation: You observe a product with a different substitution pattern on the double bond than the expected 1,1-diphenylpropene. This is likely the rearranged product, 1,2-diphenylpropene (B188750).
Underlying Cause: The formation of 1,2-diphenylpropene is a classic example of a side reaction known as a Wagner-Meerwein rearrangement . This occurs via a 1,2-hydride shift in the carbocation intermediate.[4]
Troubleshooting Steps:
-
Confirm the Identity of the Isomer:
-
Compare the 1H and 13C NMR spectra of your product with the data in the "Product Identification" section below. The splitting patterns and chemical shifts will be distinct for 1,1-diphenylpropene and 1,2-diphenylpropene.
-
Analyze the IR spectrum. While both isomers will show C=C stretching, the fingerprint region may show differences.
-
-
Optimize Reaction Conditions to Minimize Rearrangement:
-
Choice of Acid Catalyst: Milder acids, such as p-toluenesulfonic acid, may favor the desired product over stronger acids like sulfuric acid, which can promote carbocation rearrangements.
-
Temperature Control: Lowering the reaction temperature may reduce the likelihood of the rearrangement, although this could also slow down the desired reaction. Careful optimization is key.
-
Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent further isomerization of the desired product.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected product of the acid-catalyzed dehydration of this compound?
A1: The expected product is 1,1-diphenylpropene .
Q2: What is the primary side reaction I should be aware of?
A2: The most common side reaction is a Wagner-Meerwein rearrangement , which leads to the formation of the more thermodynamically stable isomer, 1,2-diphenylpropene .[4] This occurs through a 1,2-hydride shift in the carbocation intermediate.
Q3: Which acid catalyst should I use?
A3: While strong acids like sulfuric acid can be used, they can also lead to charring and a higher proportion of the rearranged product.[3] p-Toluenesulfonic acid (p-TsOH) or phosphoric acid (H3PO4) are often preferred as they are less oxidizing and can provide a cleaner reaction.[1][2]
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. The disappearance of the more polar starting alcohol spot and the appearance of a less polar alkene product spot indicate the reaction is proceeding.[2]
Q5: My reaction mixture turned dark brown or black. What happened?
A5: A dark coloration is indicative of charring, which is the decomposition of the organic material. This is often caused by using a strong, oxidizing acid like concentrated sulfuric acid at high temperatures.[3] To avoid this, consider using a milder acid and ensure the temperature is well-controlled.
Data Presentation
Table 1: Spectroscopic Data for Product Identification
| Compound | 1H NMR Chemical Shifts (δ, ppm) | 13C NMR Chemical Shifts (δ, ppm) | Key IR Absorptions (cm-1) |
| 1,1-Diphenylpropene (Desired Product) | ~7.20-7.40 (m, 10H, Ar-H), ~6.10 (q, 1H, =CH-), ~1.90 (d, 3H, -CH3) | ~142.5 (Ar-C), ~140.0 (Ar-C), ~130.0-127.0 (Ar-CH), ~125.0 (=C<), ~123.0 (=CH-), ~16.0 (-CH3) | ~3050 (aromatic C-H), ~1640 (C=C stretch) |
| 1,2-Diphenylpropene (Rearranged Product) | ~7.10-7.35 (m, 10H, Ar-H), ~6.50 (s, 1H, =CH-), ~2.20 (s, 3H, -CH3) | ~143.0 (Ar-C), ~138.0 (Ar-C), ~135.0 (=C<), ~129.0-126.0 (Ar-CH), ~125.0 (=CH-), ~22.0 (-CH3) | ~3050 (aromatic C-H), ~1650 (C=C stretch) |
Note: NMR chemical shifts are approximate and can vary depending on the solvent and instrument.
Experimental Protocols
Protocol 1: Dehydration using p-Toluenesulfonic Acid (p-TsOH)
This protocol is adapted from the dehydration of a similar alcohol and is a good starting point for optimization.[1]
Materials:
-
This compound
-
p-Toluenesulfonic acid monohydrate (catalytic amount, e.g., 0.05 eq)
-
Toluene (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap, dissolve this compound in toluene.
-
Addition of Catalyst: Add a catalytic amount of p-toluenesulfonic acid monohydrate to the flask.
-
Dehydration: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by vacuum distillation or column chromatography.
-
Visualizations
Reaction Pathway and Side Reaction
References
optimization of reaction conditions for chiral synthesis of 1,1-Diphenyl-2-propanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the chiral synthesis of 1,1-Diphenyl-2-propanol.
Frequently Asked Questions (FAQs)
Q1: What is the most common strategy for the chiral synthesis of this compound? A1: The most prevalent and effective strategy is the asymmetric reduction of the prochiral ketone, 1,1-diphenylacetone (B1664572). This is typically achieved using a chiral catalyst and a hydride source, such as borane (B79455) or through catalytic hydrogenation, to stereoselectively deliver a hydride to one face of the carbonyl group.
Q2: My reaction is showing low conversion to the desired product. What are the first steps to troubleshoot this? A2: Low conversion is often due to inactive or insufficient catalyst, poor quality of reagents or solvents, or suboptimal reaction conditions.[1][2] Begin by verifying the integrity of your catalyst and ensuring all reagents and solvents are anhydrous and pure.[1][3] Next, confirm that the reaction temperature and time are appropriate for the specific catalytic system you are using.[1]
Q3: The enantiomeric excess (ee%) of my product is poor. What factors should I investigate? A3: Low enantioselectivity is a common challenge. Key factors to investigate include the enantiomeric purity of the chiral ligand, the choice of catalyst, solvent, and reaction temperature.[1][4] Lowering the reaction temperature often enhances enantioselectivity.[3][4] It is also crucial to ensure your analytical method for determining ee% is properly validated.[4]
Q4: I am observing significant side product formation. What could be the cause? A4: Side reactions can arise from several sources, including the presence of impurities in the starting material or solvent, which can poison the catalyst.[4] The reaction conditions, such as elevated temperatures or prolonged reaction times, might also lead to product decomposition or polymerization, especially under acidic or basic conditions.[2][3]
Q5: How critical is the solvent choice in this synthesis? A5: The solvent can have a profound impact on both reaction rate and enantioselectivity.[4] Its polarity and coordinating ability can influence the conformation of the catalyst-substrate complex, which is critical for stereochemical control. A solvent screening is highly recommended during the optimization phase.[4]
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Conversion
| Potential Cause | Troubleshooting Action & Rationale |
| Inactive or Poisoned Catalyst | Ensure the catalyst has been stored correctly and handled under an inert atmosphere if it is air-sensitive. Impurities in the substrate or solvent can act as catalyst poisons; purify starting materials and use high-purity, anhydrous solvents.[1][4] |
| Insufficient Catalyst Loading | A low catalyst concentration can lead to a slow or incomplete reaction, allowing a non-selective background reaction to dominate. Incrementally increase the catalyst loading to find the optimal concentration.[4] |
| Suboptimal Reaction Temperature | If the temperature is too low, the reaction rate may be impractically slow. If too high, catalyst decomposition can occur.[1] Experiment with a range of temperatures to find the best balance between reaction rate and catalyst stability. |
| Inadequate Reaction Time | The reaction may simply not have had enough time to reach completion. Monitor the reaction's progress over time using an appropriate analytical technique (e.g., TLC, GC, or HPLC) to determine the optimal duration.[4] |
| Moisture in the Reaction | Many catalysts and reagents used in asymmetric reductions are sensitive to moisture. Ensure all glassware is oven-dried, and use anhydrous solvents and reagents to prevent quenching the catalyst or reactive intermediates.[3] |
Issue 2: Low Enantioselectivity (ee%)
| Potential Cause | Troubleshooting Action & Rationale |
| Incorrect Catalyst/Ligand Choice | The chiral ligand is the primary source of stereocontrol. Ensure the ligand has high enantiomeric purity and is appropriate for the reduction of aromatic ketones.[1] It may be necessary to screen different catalysts or ligands. |
| Suboptimal Temperature | Higher temperatures can provide enough energy to overcome the activation energy barrier for the formation of the undesired enantiomer, thus lowering the ee%. Lowering the reaction temperature (e.g., to 0 °C, -20 °C, or -78 °C) generally enhances enantioselectivity.[3][4] |
| Inappropriate Solvent | The solvent can influence the three-dimensional structure of the catalyst-substrate complex. A solvent that stabilizes the transition state leading to the desired enantiomer will improve selectivity. Conduct a solvent screen (e.g., THF, Toluene, Dichloromethane) to find the optimal medium.[4] |
| Incorrect Stoichiometry | The ratio of the ligand to the metal salt can be critical for the formation of the active chiral catalyst.[1] This ratio should be carefully optimized. |
| Unvalidated Analytical Method | Before extensive optimization, confirm that your chiral HPLC, GC, or SFC method is capable of baseline-separating the two enantiomers of this compound. An unoptimized analytical method can provide inaccurate ee% values.[4] |
Optimization of Reaction Conditions
The following table summarizes key parameters and their typical effects on the asymmetric reduction of prochiral ketones. This data should be used as a starting point for the optimization of the synthesis of this compound.
| Parameter | Variation | Effect on Yield | Effect on Enantioselectivity (ee%) | Reference/Rationale |
| Catalyst | CBS (Corey-Bakshi-Shibata), Ru-TsDPEN, Chiral Amino Alcohols | Varies significantly with substrate. | Highly dependent on the catalyst structure. Screening is essential to find the optimal catalyst for 1,1-diphenylacetone. | Asymmetric reduction methods rely on the specific interaction between the catalyst and substrate.[5][6] |
| Temperature | -78 °C to Room Temperature | Lower temperatures may decrease the reaction rate, potentially lowering yield for a fixed reaction time. | Generally, lower temperatures increase enantioselectivity by better differentiating the diastereomeric transition states.[3][4] | |
| Solvent | Toluene, THF, Dichloromethane (DCM), Hexane | Can affect catalyst solubility and stability, thereby influencing the overall yield. | Solvent polarity and coordinating ability can alter the catalyst's chiral environment, significantly impacting ee%.[4] | |
| Hydride Source | BH₃·THF, BH₃·SMe₂, H₂ (for hydrogenation) | The choice of hydride source must be compatible with the catalyst system. | The nature of the hydride source can influence the transition state geometry. | Different catalysts are designed for specific reduction methods (e.g., borane reduction vs. catalytic hydrogenation).[5][7] |
| Catalyst Loading | 1 mol% to 10 mol% | Increasing catalyst loading generally increases the reaction rate and can improve yield by outcompeting background reactions. | May have a minor effect, but very low loading can lead to a decrease in ee% if a non-catalyzed reaction occurs.[4] |
Experimental Protocols
General Protocol for Asymmetric Reduction of 1,1-Diphenylacetone
This protocol is a general guideline for the Corey-Bakshi-Shibata (CBS) reduction, a common method for achieving high enantioselectivity in the reduction of prochiral ketones.
1. Catalyst Preparation (In Situ):
-
To an oven-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the chiral amino alcohol catalyst precursor (e.g., (S)-α,α-diphenyl-2-pyrrolidinemethanol) (0.05 - 0.1 equivalents).
-
Add anhydrous solvent (e.g., THF).
-
Cool the solution to 0 °C.
-
Slowly add a borane complex solution (e.g., BH₃·SMe₂ or BH₃·THF) (0.6 equivalents) dropwise.
-
Stir the mixture at room temperature for 1 hour to allow for the formation of the active oxazaborolidine catalyst.[6]
2. Asymmetric Reduction:
-
Cool the catalyst solution to the desired reaction temperature (e.g., -20 °C).
-
In a separate flask, dissolve 1,1-diphenylacetone (1.0 equivalent) in the same anhydrous solvent.
-
Add the ketone solution dropwise to the stirred catalyst solution.
-
After the addition is complete, continue to stir the reaction at the set temperature. Monitor the reaction progress by TLC or GC.
3. Reaction Quench and Work-up:
-
Once the reaction is complete, quench it by slowly adding methanol (B129727) at the reaction temperature until gas evolution ceases.
-
Allow the mixture to warm to room temperature.
-
Add 1 M HCl and stir for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether) three times.
-
Combine the organic layers, wash with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
4. Purification and Analysis:
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.
-
Determine the enantiomeric excess (ee%) of the purified product using chiral HPLC or GC.
Process and Troubleshooting Diagrams
Caption: A typical experimental workflow for the chiral synthesis of this compound.
Caption: A logical workflow for troubleshooting low reaction yield.
Caption: A logical workflow for troubleshooting low enantioselectivity.
References
characterization of impurities in 1,1-Diphenyl-2-propanol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,1-Diphenyl-2-propanol. The following information is designed to help identify and characterize common impurities, troubleshoot synthetic challenges, and ensure the desired product quality.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound, particularly via a Grignard reaction?
A1: The synthesis of this compound, especially through the Grignard reaction involving an organometallic reagent and a ketone like 1,1-diphenyl-2-propanone, can lead to several impurities. The most prevalent of these include unreacted starting materials, byproducts from side reactions, and degradation products. Key impurities to monitor are:
-
Biphenyl (B1667301): This is a common byproduct in Grignard reactions where an aryl halide is used to generate the Grignard reagent.[1][2][3] It forms from the coupling of the Grignard reagent with the unreacted aryl halide.[1][3]
-
1,1-Diphenyl-2-propanone: The starting ketone may remain if the reaction does not go to completion.
-
Benzene (B151609): This can be formed if the Grignard reagent is prematurely quenched by residual water or other protic solvents in the reaction mixture.[1][3]
-
1,1-Diphenylpropene: This dehydration product can form from the desired alcohol, particularly during an acidic workup of the reaction.[3]
Q2: How can I minimize the formation of these impurities during the synthesis?
A2: Minimizing impurity formation is crucial for obtaining a high yield and purity of this compound. Key strategies include:
-
Ensure Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water.[1] All glassware should be thoroughly dried, and anhydrous solvents must be used to prevent the formation of benzene and reduction in yield.[1][4]
-
Control Reagent Addition: The slow, dropwise addition of the aryl halide to the magnesium turnings can minimize the formation of the biphenyl byproduct by keeping the concentration of the aryl halide low.[1]
-
Optimize Reaction Temperature: Grignard reactions are exothermic.[1] Maintaining a suitable temperature, often by using an ice bath, can help to prevent side reactions that are favored at higher temperatures.[1][2]
-
Use High-Purity Reagents: The purity of the magnesium and the aryl halide can impact the efficiency of Grignard reagent formation and minimize side reactions.[1][2]
Q3: What analytical techniques are recommended for identifying and quantifying impurities in my this compound product?
A3: A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive characterization of impurities:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust method for quantifying the purity of this compound and separating it from non-volatile impurities.[5] A C18 reversed-phase column is a good starting point for method development.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for identifying and quantifying volatile impurities such as benzene, biphenyl, and unreacted starting materials.[6] The mass spectrometer provides structural information for unambiguous identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the desired product and to identify the structures of major impurities if they are present in sufficient quantities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is particularly useful for identifying unknown, non-volatile impurities by providing molecular weight information.[5]
Troubleshooting Guides
Problem: Low or No Yield of this compound
| Possible Cause | Troubleshooting Steps |
| Presence of water or protic solvents | Ensure all glassware is oven- or flame-dried immediately before use. Use anhydrous solvents and handle reagents under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Inactive Grignard reagent | Use fresh, high-purity magnesium turnings. If the magnesium appears oxidized, gently crush it to expose a fresh surface. Ensure the halide starting material is pure and dry.[1] |
| Incorrect reaction temperature | The Grignard reaction is exothermic. Maintain the recommended temperature using a cooling bath to prevent side reactions. For the addition of the ketone, a lower initial temperature is often preferred.[1] |
| Incomplete reaction | Allow for sufficient reaction time. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC). |
Problem: High Levels of Biphenyl Impurity
| Possible Cause | Troubleshooting Steps |
| High local concentration of aryl halide | Add the aryl halide solution slowly and dropwise to the magnesium turnings to maintain a low concentration in the reaction mixture.[1] |
| Elevated reaction temperature | Maintain a controlled, lower temperature during the formation of the Grignard reagent. |
Problem: Presence of Dehydration Product (1,1-Diphenylpropene)
| Possible Cause | Troubleshooting Steps |
| Harsh acidic workup | Use a milder acidic solution (e.g., saturated aqueous ammonium (B1175870) chloride) for the reaction quench instead of strong acids like HCl or H₂SO₄.[7] Keep the temperature low during the workup. |
Data Presentation
Table 1: Common Impurities and their Characteristics
| Impurity | Chemical Formula | Molecular Weight ( g/mol ) | Likely Origin | Recommended Analytical Technique |
| Biphenyl | C₁₂H₁₀ | 154.21 | Grignard side reaction | GC-MS, HPLC |
| 1,1-Diphenyl-2-propanone | C₁₅H₁₄O | 210.27 | Unreacted starting material | HPLC, GC-MS |
| Benzene | C₆H₆ | 78.11 | Quenching of Grignard reagent | GC-MS (Headspace) |
| 1,1-Diphenylpropene | C₁₅H₁₄ | 194.27 | Dehydration of product | GC-MS, HPLC |
Experimental Protocols
Protocol 1: General HPLC Method for Purity Analysis
-
Instrumentation: High-Performance Liquid Chromatograph with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is a good starting point. For example, start with 50:50 acetonitrile:water and gradually increase to 95:5 acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (due to the phenyl chromophores). A full UV scan is recommended to determine the optimal wavelength.[5]
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Protocol 2: General GC-MS Method for Impurity Identification
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.
-
Column: A capillary column suitable for semi-polar compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Scan Range: m/z 40-400.
-
-
Sample Preparation: Dilute the sample in a suitable solvent like methanol (B129727) or dichloromethane (B109758) to a concentration of approximately 1 mg/mL.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting flowchart for common impurities in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. fda.gov [fda.gov]
- 7. EP0116787B1 - 1,1-diphenylpropanol derivatives, process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
Technical Support Center: Scaling Up the Synthesis of 1,1-Diphenyl-2-propanol
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 1,1-Diphenyl-2-propanol, with a focus on scaling up the process. The information is presented in a question-and-answer format to address specific challenges encountered during experimental work.
Troubleshooting Guide
Grignard Reaction Route
The most common and direct method for synthesizing this compound is through the Grignard reaction between methylmagnesium halide and 1,1-diphenylacetone (B1664572) (benzyl methyl ketone). However, scaling up this highly exothermic and moisture-sensitive reaction presents several challenges.
Issue 1: Grignard Reaction Fails to Initiate or is Sluggish at a Large Scale
-
Question: My large-scale Grignard reaction is not starting. What are the common causes and how can I initiate it safely?
-
Answer: Failure to initiate is a frequent and dangerous issue in scaling up Grignard reactions, as it can lead to a dangerous accumulation of the alkyl halide. The primary causes are often related to the passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings and the presence of trace moisture.
Troubleshooting Steps:
-
Ensure Rigorously Anhydrous Conditions: All glassware, reactors, and solvents must be thoroughly dried. For large-scale operations, this means ensuring solvents are of an anhydrous grade and equipment is dried using methods like oven-drying or purging with a dry, inert gas (e.g., nitrogen or argon).[1]
-
Activate the Magnesium: The magnesium turnings must be activated to remove the oxide layer. Several methods can be employed:
-
Mechanical Activation: Stirring the dry magnesium turnings vigorously under an inert atmosphere can help break the oxide layer.
-
Chemical Activation: The addition of a small amount of an activating agent is common. Iodine crystals or 1,2-dibromoethane (B42909) are effective choices.[2] For industrial-scale reactions, Vitride™ (a solution of sodium bis(2-methoxyethoxy)aluminum hydride in toluene) can be used catalytically to consume moisture and activate the magnesium surface.
-
-
Controlled Initial Addition: Add a small portion of the alkyl halide solution to the magnesium suspension. A noticeable exotherm and/or bubbling should indicate the reaction has started. If not, gentle warming can be applied, but with extreme caution to prevent a runaway reaction.
-
Seeding: Adding a small amount of a previously prepared Grignard reagent can also help to initiate the reaction.
-
Issue 2: Poorly Controlled Exotherm and Potential for Runaway Reaction
-
Question: How can I effectively manage the heat generated during a large-scale Grignard reaction to prevent a runaway scenario?
-
Answer: The Grignard reaction is highly exothermic, and the potential for a runaway reaction increases significantly with scale due to the decrease in the surface-area-to-volume ratio, which reduces heat dissipation efficiency.
Control Strategies:
-
Slow and Controlled Reagent Addition: The alkyl halide should be added dropwise at a rate that allows the cooling system to maintain the desired reaction temperature.[3]
-
Efficient Cooling: Use a jacketed reactor with a circulating cooling fluid (e.g., a chiller) to effectively remove heat. For very large scales, internal cooling coils may be necessary.
-
Appropriate Solvent Choice: While diethyl ether is common in lab-scale synthesis, tetrahydrofuran (B95107) (THF) is often preferred for larger-scale reactions due to its higher boiling point, which provides a wider operating temperature range and can help to better manage the exotherm.
-
Monitoring and Automation: Continuous monitoring of the internal reaction temperature is crucial. Automated systems can be used to control the addition rate of the alkyl halide based on the temperature profile, ensuring it remains within a safe range.
-
Issue 3: Formation of Significant Side Products, Primarily Biphenyl (B1667301)
-
Question: I am observing a significant amount of biphenyl in my crude product. How can I minimize its formation during a scaled-up synthesis?
-
Answer: Biphenyl is a common byproduct in Grignard reactions involving aryl halides, formed through a Wurtz-type coupling of the Grignard reagent with unreacted aryl halide.[1]
Minimization Strategies:
-
Slow Addition of Aryl Halide: Adding the aryl halide slowly to the magnesium suspension helps to maintain a low concentration of the halide in the reaction mixture, thus reducing the likelihood of the coupling side reaction.[1]
-
Optimal Temperature: Maintaining a moderate reaction temperature can also help to minimize the formation of biphenyl.
-
Use of Highly Activated Magnesium: Ensuring the magnesium is highly activated promotes the rapid formation of the Grignard reagent, leaving less unreacted aryl halide available for the coupling reaction.
-
Issue 4: Difficulties in Work-up and Product Isolation at Large Scale
-
Question: What are the best practices for quenching and working up a large-scale Grignard reaction to ensure good recovery and purity of this compound?
-
Answer: The work-up of a large-scale Grignard reaction needs to be performed carefully to handle the exothermic quench and efficiently separate the product.
Recommended Work-up Procedure:
-
Cooling: The reaction mixture should be cooled in an ice bath or with a chiller before quenching.
-
Quenching: Slowly add a saturated aqueous solution of ammonium (B1175870) chloride. This is generally preferred over water alone as it helps to dissolve the magnesium salts and prevent the formation of a thick emulsion.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Washing: Combine the organic layers and wash with brine (saturated aqueous NaCl solution) to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filter, and remove the solvent under reduced pressure.
-
Issue 5: Challenges in the Purification of this compound at Scale
-
Question: What are the most effective methods for purifying large quantities of this compound, and what are the common pitfalls?
-
Answer: The primary methods for purifying this compound at scale are crystallization and distillation.
Purification Techniques:
-
Crystallization: This is often the preferred method for achieving high purity.
-
Solvent Selection: A mixed solvent system is often effective. A "good" solvent in which the compound is soluble (e.g., ethanol, acetone) is used to dissolve the crude product, followed by the addition of a "poor" solvent in which it is less soluble (e.g., water, hexane) to induce crystallization.
-
"Oiling Out": A common issue is the product separating as an oil instead of crystals. This can be mitigated by ensuring the boiling point of the solvent is lower than the melting point of the product, using a more dilute solution, and cooling slowly with good agitation. Seeding with a small crystal of pure product can also be beneficial.
-
-
Distillation: Vacuum distillation is necessary to avoid decomposition of the alcohol at high temperatures. This method is effective for separating the product from non-volatile impurities.
-
Frequently Asked Questions (FAQs)
Synthesis Route Selection
-
Q1: Is the Grignard reaction the only viable route for the large-scale synthesis of this compound?
-
A1: While the Grignard reaction is the most direct and common method, an alternative two-step route involving a Friedel-Crafts acylation followed by reduction is also possible.[2] This route can be more robust and less sensitive to moisture than the Grignard reaction, making it a consideration for large-scale production where stringent anhydrous conditions may be challenging to maintain.[2]
Friedel-Crafts Route: Troubleshooting
-
Q2: What are the main challenges when scaling up the Friedel-Crafts acylation to produce the 1,1-diphenyl-2-propanone intermediate?
-
A2: Key challenges include:
-
Handling of Lewis Acids: Strong Lewis acids like aluminum chloride (AlCl₃) are corrosive and require careful handling in large quantities.
-
Stoichiometry of the Catalyst: More than a stoichiometric amount of the Lewis acid is often required, leading to a significant amount of waste.
-
Work-up: The work-up involves quenching the reaction with a large amount of water, which is highly exothermic and requires efficient cooling.
-
-
Q3: What are the preferred reducing agents for the large-scale reduction of 1,1-diphenyl-2-propanone to this compound?
-
A3: For large-scale reductions, sodium borohydride (B1222165) (NaBH₄) is often preferred over lithium aluminum hydride (LiAlH₄) due to its lower cost, milder reactivity, and easier handling. Catalytic hydrogenation is another viable and green option for industrial-scale reductions.
General Scale-Up Considerations
-
Q4: What are the most critical safety considerations when scaling up the synthesis of this compound?
-
A4: The primary safety concerns are:
-
Exothermic Reactions: Both the Grignard reaction and the quenching steps are highly exothermic and require robust temperature control.
-
Flammable Solvents: The use of flammable solvents like diethyl ether and THF necessitates working in a well-ventilated area, away from ignition sources, and using appropriate grounding and bonding to prevent static discharge.
-
Handling of Reagents: Grignard reagents are highly reactive and pyrophoric in some cases. Corrosive reagents like Lewis acids in the Friedel-Crafts route also require appropriate personal protective equipment and handling procedures.
-
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Feature | Grignard Reaction | Friedel-Crafts Acylation + Reduction |
| Starting Materials | Methylmagnesium halide, 1,1-diphenylacetone | Benzene (B151609), Propionyl chloride, Reducing agent (e.g., NaBH₄) |
| Number of Steps | 1 | 2 |
| Typical Yield | High (can exceed 90% at lab scale)[2] | Moderate to High (yields for each step vary) |
| Key Challenges | Moisture sensitivity, Exotherm control, Initiation | Handling of Lewis acids, Stoichiometric waste, Work-up |
| Scale-up Suitability | Widely used, but requires careful control | More robust, but longer route with more waste |
Table 2: Typical Reaction Conditions for the Synthesis of this compound
| Parameter | Grignard Reaction (Lab Scale) | Friedel-Crafts Acylation (Lab Scale) | Reduction of Ketone (Lab Scale) |
| Solvent | Anhydrous diethyl ether or THF | Dichloromethane (B109758) or nitrobenzene | Methanol (B129727) or Ethanol |
| Temperature | 0 °C to reflux | 0 °C to room temperature | 0 °C to room temperature |
| Reaction Time | 1-3 hours | 2-4 hours | 1-2 hours |
| Key Reagents | Magnesium, Methyl iodide, 1,1-Diphenylacetone | Aluminum chloride, Propionyl chloride, Benzene | Sodium borohydride |
| Reported Yield | ~94% (for a similar alcohol)[2] | Yields vary depending on substrate | 93-94%[4] |
Experimental Protocols
Protocol 1: Scaled-Up Grignard Synthesis of this compound
-
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous tetrahydrofuran (THF)
-
Methyl iodide
-
1,1-Diphenylacetone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Reactor Setup: A multi-necked, jacketed glass reactor equipped with a mechanical stirrer, a reflux condenser with a drying tube, a temperature probe, and an addition funnel is assembled and dried thoroughly under vacuum with gentle heating, then purged with nitrogen.
-
Magnesium Activation: The magnesium turnings and a single crystal of iodine are added to the reactor under a positive pressure of nitrogen.
-
Initiation: A small amount of anhydrous THF is added to cover the magnesium, followed by a small portion of the methyl iodide solution in THF from the addition funnel. The mixture is stirred, and gentle warming may be applied if the reaction does not initiate (indicated by a color change and a slight exotherm).
-
Grignard Reagent Formation: Once the reaction has initiated, the remaining methyl iodide solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional hour to ensure complete formation of the Grignard reagent.
-
Reaction with Ketone: The solution of 1,1-diphenylacetone in anhydrous THF is added to the addition funnel and then added dropwise to the Grignard reagent at a rate that maintains the internal temperature below a set point (e.g., 25-30 °C), using the reactor cooling jacket.
-
Work-up: After the addition is complete and the reaction is stirred for another hour, the reactor is cooled to 0-5 °C. The saturated aqueous ammonium chloride solution is then added slowly to quench the reaction, controlling the exotherm.
-
Isolation: The layers are separated. The aqueous layer is extracted with THF or another suitable solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification: The crude product is purified by crystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
-
Protocol 2: Friedel-Crafts Acylation and Reduction Route
-
Step 1: Friedel-Crafts Acylation to 1,1-Diphenyl-2-propanone
-
Materials: Anhydrous aluminum chloride, Benzene, Propionyl chloride, Dichloromethane, Hydrochloric acid.
-
Procedure: In a suitable reactor, a suspension of anhydrous aluminum chloride in dichloromethane is prepared. A solution of propionyl chloride in dichloromethane is added, followed by the dropwise addition of benzene at a controlled temperature. After the reaction is complete, the mixture is carefully quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed, dried, and concentrated to give the crude 1,1-diphenyl-2-propanone, which can be purified by vacuum distillation.
-
-
Step 2: Reduction to this compound
-
Materials: 1,1-Diphenyl-2-propanone, Sodium borohydride, Methanol.
-
Procedure: The 1,1-diphenyl-2-propanone is dissolved in methanol and the solution is cooled in an ice bath. Sodium borohydride is added portion-wise, and the reaction is stirred until complete. The reaction is then quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to yield the crude this compound, which is then purified by crystallization or distillation.
-
Mandatory Visualization
Caption: Comparative workflow of Grignard and Friedel-Crafts synthesis routes.
Caption: Troubleshooting logic for large-scale Grignard reactions.
References
Validation & Comparative
Validating the Structure of 1,1-Diphenyl-2-propanol: A Comparative NMR Analysis
A definitive guide for researchers, scientists, and drug development professionals on the structural verification of 1,1-Diphenyl-2-propanol using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative analysis with its structural isomers, detailed experimental protocols, and a logical workflow for unambiguous identification.
The precise structural elucidation of organic molecules is a cornerstone of chemical research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in this endeavor, offering deep insights into the molecular framework. This guide focuses on the validation of the this compound structure, comparing its unique NMR spectral features against those of its isomers, 1,2-Diphenyl-1-propanol and 1,3-Diphenyl-2-propanol.
Comparative Analysis of ¹H and ¹³C NMR Data
The chemical environment of each proton and carbon atom in a molecule dictates its corresponding chemical shift in an NMR spectrum. Structural isomers, despite having the same molecular formula, exhibit distinct NMR spectra due to the different electronic environments of their atoms. The following table summarizes the key ¹H and ¹³C NMR spectral data for this compound and its isomers.
| Compound | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| This compound | Phenyl H: ~7.2-7.5 (m), CH: ~4.5 (q), OH: variable, CH₃: ~1.2 (d) | Phenyl C: ~125-145, C-1: ~78, C-2: ~55, C-3: ~25 |
| 1,2-Diphenyl-1-propanol | Phenyl H: ~7.0-7.5 (m), CH-OH: ~4.8 (d), CH-Ph: ~3.0 (m), CH₃: ~1.0 (d) | Phenyl C: ~126-144, C-1: ~76, C-2: ~50, C-3: ~15 |
| 1,3-Diphenyl-2-propanol | Phenyl H: ~7.1-7.3 (m), CH-OH: ~4.1 (m), CH₂: ~2.9 (d) | Phenyl C: ~126-142, C-2: ~73, C-1 & C-3: ~40 |
Note: The chemical shifts are approximate and can vary based on the solvent and concentration. The data for this compound is partially based on predictive models and available experimental data for the carbon spectrum.
Key Differentiating Features in NMR Spectra:
-
¹H NMR of this compound: The most telling feature is the quartet for the single proton on the carbon bearing the hydroxyl group (C-2), which is split by the three protons of the adjacent methyl group. The methyl group, in turn, appears as a doublet. The two phenyl groups are chemically equivalent, leading to a complex multiplet in the aromatic region.
-
¹³C NMR of this compound: The carbon attached to the two phenyl groups and the hydroxyl group (C-1) will have a characteristic chemical shift around 78 ppm. The presence of a single quaternary carbon (other than the aromatic ones) is a key identifier.
-
Comparison with Isomers:
-
1,2-Diphenyl-1-propanol shows a doublet for the proton on the hydroxyl-bearing carbon (C-1) due to coupling with the single proton on the adjacent carbon (C-2).
-
1,3-Diphenyl-2-propanol exhibits a more complex splitting pattern for the proton on the hydroxyl-bearing carbon (C-2) as it is coupled to the two non-equivalent protons of the adjacent methylene (B1212753) groups.
-
Experimental Protocol for NMR Analysis
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
Sample Preparation:
-
Weigh approximately 10-20 mg of the synthesized this compound.
-
Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.
-
Cap the NMR tube and ensure the sample is fully dissolved and homogenous.
NMR Spectrometer Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum. This will show a single peak for each unique carbon atom.
-
(Optional but Recommended) Perform advanced NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon correlations, respectively.
Logical Workflow for Structure Validation
The following diagram illustrates the logical workflow for the validation of the this compound structure using NMR spectroscopy.
A Comparative Guide to Chiral Alcohols in Asymmetric Synthesis: Evaluating 1,1-Diphenyl-2-propanol Against Established Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral alcohol as a precursor for a catalyst or as a chiral auxiliary is a critical decision in the development of stereoselective synthetic routes. This guide provides a comparative analysis of 1,1-Diphenyl-2-propanol and other well-established chiral alcohols used in asymmetric synthesis, supported by experimental data and detailed protocols to inform this selection process.
While this compound, with its bulky diphenylmethyl group, presents a structurally intriguing candidate for inducing stereoselectivity, a comprehensive review of the scientific literature reveals a notable scarcity of its application in asymmetric synthesis. Therefore, this guide will draw comparisons with structurally related and widely employed chiral alcohols, providing a benchmark for the potential performance of this compound and offering a clear overview of proven alternatives. The comparisons will focus on common applications such as asymmetric reductions and alkylations.
Performance Comparison of Chiral Alcohols in Asymmetric Synthesis
The efficacy of a chiral alcohol in asymmetric synthesis, whether used as a catalyst, ligand, or auxiliary, is primarily evaluated by the stereoselectivity (enantiomeric excess, ee% or diastereomeric excess, de%) and the chemical yield of the transformation. Below are tables summarizing the performance of commonly used chiral alcohols in two key asymmetric reactions.
Asymmetric Ketone Reduction
The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis. Chiral β-amino alcohols are often used to generate in situ catalysts, such as in the Corey-Bakshi-Shibata (CBS) reduction.[1]
| Chiral Alcohol/Derivative | Ketone Substrate | Reaction Type | Enantiomeric Excess (ee%) | Yield (%) |
| (S)-α,α-Diphenyl-2-pyrrolidinemethanol | Acetophenone | CBS Reduction | 91-98% (R) | High |
| (1S,2R)-2-Amino-1,2-diphenylethanol | Acetophenone | Transfer Hydrogenation | >95% (R) | >95% |
| Chiral Lactam Alcohol Derivative | Various aryl methyl ketones | Borane Reduction | 91-98% | Good |
Data compiled from representative literature.[1][2] Conditions can influence outcomes.
Asymmetric Alkylation
Chiral auxiliaries are employed to control the stereochemistry of alkylation reactions, a key C-C bond-forming process. Pseudoephedrine, a chiral amino alcohol, is a well-known and effective chiral auxiliary.[3]
| Chiral Auxiliary (derived from) | Substrate | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |
| (1R,2S)-Pseudoephedrine | Propionamide | Benzyl (B1604629) bromide | 97:3 | 94% |
| (S)-4-Benzyloxazolidinone (from (S)-phenylalaninol) | Propionyl imide | Benzyl bromide | >99:1 | 90-95% |
| Camphor Lactam | Acyl derivative | Alkyl halide | >95:5 | High |
Data compiled from representative literature.[4] Conditions can influence outcomes.
Experimental Protocols
Detailed experimental procedures are essential for the successful application of these methods. Below are representative protocols for asymmetric ketone reduction and alkylation.
Experimental Protocol 1: Asymmetric Reduction of a Ketone using a Chiral Lactam Alcohol-Derived Catalyst
This protocol describes the in situ generation of an oxazaborolidine catalyst from a chiral lactam alcohol for the enantioselective reduction of a ketone.[1]
Materials:
-
Chiral lactam alcohol (e.g., derived from pyroglutamic acid)
-
Borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂)
-
Prochiral ketone (e.g., acetophenone)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
A solution of the chiral lactam alcohol (10 mol%) in anhydrous THF is prepared in a flame-dried flask under an argon atmosphere.
-
Borane-dimethyl sulfide complex (1.0 equivalent) is added dropwise to the solution at room temperature. The mixture is stirred for 5-10 minutes to allow for the in situ formation of the oxazaborolidine catalyst.
-
The prochiral ketone (1.0 equivalent) is then added to the reaction mixture.
-
The reaction is stirred at room temperature until completion, as monitored by Thin Layer Chromatography (TLC).
-
The reaction is quenched by the slow addition of methanol at 0°C.
-
1 M HCl is added, and the mixture is stirred for 30 minutes.
-
The product is extracted with an organic solvent (e.g., diethyl ether), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The enantiomeric excess of the resulting chiral alcohol is determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Experimental Protocol 2: Asymmetric Alkylation using a Pseudoephedrine Chiral Auxiliary
This protocol outlines the use of pseudoephedrine as a chiral auxiliary for the diastereoselective alkylation of a carboxylic acid derivative.[3]
Materials:
-
(1R,2S)-Pseudoephedrine
-
Carboxylic acid chloride or anhydride (B1165640)
-
Anhydrous Lithium Chloride (LiCl)
-
n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)
-
Alkyl halide (e.g., benzyl bromide)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Amide Formation: The pseudoephedrine is acylated with the desired carboxylic acid chloride or anhydride in the presence of a base like triethylamine to form the corresponding amide.
-
Enolate Formation: To a flame-dried flask under an argon atmosphere, the pseudoephedrine amide (1.0 equiv.) and anhydrous LiCl (6.0 equiv.) are added. Anhydrous THF is added, and the suspension is cooled to -78 °C. A strong base such as n-BuLi or LDA (2.2 equiv.) is added dropwise, and the mixture is stirred for 1 hour to form the enolate.
-
Alkylation: The alkyl halide (1.5 equiv.) is added dropwise to the enolate solution at -78 °C. The reaction is stirred for 4-6 hours or until completion is indicated by TLC.
-
Work-up: The reaction is quenched with saturated aqueous NH₄Cl solution at -78 °C and allowed to warm to room temperature.
-
Auxiliary Cleavage: The alkylated amide is hydrolyzed (e.g., with aqueous acid or base) to yield the chiral carboxylic acid and recover the pseudoephedrine auxiliary.
-
The diastereomeric ratio of the product can be determined by ¹H NMR spectroscopy or chromatography prior to cleavage. The enantiomeric excess of the final product is determined by chiral HPLC or GC.
Mandatory Visualizations
To better understand the workflows and relationships in asymmetric synthesis using chiral alcohols, the following diagrams are provided.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Caption: Decision tree for selecting a chiral alcohol strategy.
Conclusion
The choice of a chiral alcohol in asymmetric synthesis is a multifaceted decision that depends on the specific transformation, the nature of the substrate, and the desired level of stereocontrol. While direct experimental evidence for the application of this compound is currently limited in the scientific literature, the principles of steric hindrance suggest it could potentially offer a high degree of stereochemical control. However, for researchers and drug development professionals seeking reliable and well-documented methods, established chiral alcohols such as derivatives of phenylalaninol, pseudoephedrine, and those used in CBS and Noyori-type reductions offer a robust and predictable platform for achieving high enantioselectivity. The provided data and protocols for these established systems serve as a valuable resource for designing and implementing effective asymmetric syntheses. Further research into the utility of this compound and other bulky chiral alcohols could yet unveil new and powerful tools for the synthesis of enantiomerically pure molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Toward the development of a general chiral auxiliary. Enantioselective alkylation and a new catalytic asymmetric addition of silyloxyfurans: application to a total synthesis of (-)-rasfonin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 1,1-Diphenyl-2-propanol and Its Isomers for Drug Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the structural nuances of isomeric compounds can profoundly influence their pharmacological profiles. This guide provides a comparative analysis of 1,1-Diphenyl-2-propanol and its structural isomers, primarily 1,2-Diphenyl-1-propanol and 1,3-Diphenyl-2-propanol. While direct, head-to-head comparative studies on the biological activities of these specific isomers are limited in publicly available literature, this document synthesizes existing data on these and structurally related compounds to offer insights into their potential therapeutic applications and guide future research.
The diphenylpropanol scaffold is of significant interest due to the diverse biological activities exhibited by related compounds, including cytotoxic, antioxidant, and anti-inflammatory properties.[1][2] Understanding the structure-activity relationships (SAR) among these isomers is crucial for the rational design of novel therapeutic agents.[1][3]
Physicochemical Properties
The physical and chemical properties of a molecule are fundamental to its pharmacokinetic and pharmacodynamic behavior. While comprehensive experimental data for all isomers is not consistently available, the following table summarizes key known properties.
| Property | This compound | 1,2-Diphenyl-1-propanol | 1,3-Diphenyl-2-propanol |
| CAS Number | 29338-49-6[4] | 7693-84-7[5] | 5381-92-0[6] |
| Molecular Formula | C₁₅H₁₆O[4] | C₁₅H₁₆O[7] | C₁₅H₁₆O[6] |
| Molecular Weight | 212.29 g/mol [8] | 212.29 g/mol [7] | 212.29 g/mol [6] |
| Melting Point (°C) | 59-63[4][9] | Data not available | Data not available |
| Appearance | Likely a solid at room temperature | Likely a solid at room temperature | Data not available |
Synthesis Overview
The primary synthetic route to diphenylpropanol isomers is the Grignard reaction, a versatile and well-established method for forming carbon-carbon bonds.[5][7][10] The specific choice of Grignard reagent and carbonyl compound dictates the resulting isomeric product.
-
This compound can be synthesized by reacting a Grignard reagent, such as methylmagnesium bromide, with 1,1-diphenylacetone.
-
1,2-Diphenyl-1-propanol is classically synthesized via the Grignard reaction of 2-phenylpropanal (B145474) with phenylmagnesium bromide. This reaction notably produces a mixture of erythro and threo diastereomers due to the creation of two chiral centers.[5]
-
1,3-Diphenyl-2-propanol synthesis can be achieved through methods like the Huang-Minlong reduction of 3-hydroxy-1,3-diphenyl-1-propanone.[11]
The following diagram illustrates the general workflow for the synthesis of 1,2-Diphenyl-1-propanol via the Grignard reaction.
Comparative Biological Activity
Direct comparative data on the biological activities of this compound and its isomers is notably absent from the scientific literature.[1][3] However, studies on structurally similar compounds, such as chalcones (1,3-diphenyl-2-propen-1-ones) and other diphenylpropanone derivatives, provide a basis for inferring their potential activities and for designing future comparative studies.[12][13] Key areas of interest include cytotoxic, antimicrobial, and anti-inflammatory effects.[3]
Cytotoxic Activity: Derivatives of 1,3-diphenyl-3-(phenylthio)propan-1-one have demonstrated significant cytotoxic activity against human breast cancer cell lines (MCF-7), in some cases exceeding the potency of the reference drug Tamoxifen.[12][13] This suggests that the diphenylpropane scaffold is a promising backbone for the development of new anticancer agents. The cytotoxic mechanism could involve the induction of apoptosis.[1]
Antimicrobial Activity: While specific data on these propanol (B110389) isomers is scarce, related diphenyl and propanol derivatives have shown antimicrobial potential.[1] The activity is often linked to the molecule's lipophilicity and its ability to disrupt microbial cell membranes.[3]
Anti-inflammatory and Antioxidant Activity: The anti-inflammatory properties of diphenyl derivatives are an active area of research.[3] The mechanism may involve the modulation of inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes.[3] Additionally, some diphenylpropionamide derivatives have shown notable antioxidant activity by scavenging free radicals and reducing reactive oxygen species (ROS) and nitric oxide (NO) production.[2]
The following table is presented as a template for researchers to populate as quantitative data from direct comparative studies become available.
| Biological Activity | This compound | 1,2-Diphenyl-1-propanol | 1,3-Diphenyl-2-propanol |
| Cytotoxicity (IC₅₀, µM) | Data not available | Data not available | Data not available |
| Antimicrobial (MIC, µg/mL) | Data not available | Data not available | Data not available |
| Anti-inflammatory (IC₅₀, µM) | Data not available | Data not available | Data not available |
| Antioxidant Activity (% Scavenging) | Data not available | Data not available | Data not available |
Potential Signaling Pathways
The biological effects of these compounds are likely mediated through interactions with key cellular signaling pathways. Based on studies of related cytotoxic compounds, a hypothetical pathway leading to apoptosis is illustrated below. This could involve the modulation of pro-apoptotic and anti-apoptotic proteins, leading to the activation of caspases, the executioners of programmed cell death.
Experimental Protocols
To facilitate direct and meaningful comparisons of these isomers, detailed and standardized experimental protocols are essential.
Protocol 1: MTT Assay for Cytotoxicity
This colorimetric assay is widely used to assess cell metabolic activity and, by extension, cell viability and cytotoxicity.[1]
1. Cell Seeding:
-
Seed cancer cells (e.g., MCF-7, PC-3) into 96-well plates at a density of 5 x 10³ cells/well.
-
Incubate overnight to allow for cell adherence.
2. Compound Treatment:
-
Prepare serial dilutions of each diphenylpropanol isomer in the appropriate cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.
4. Solubilization and Measurement:
-
Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 2: Broth Microdilution for Antimicrobial Susceptibility
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][3]
1. Preparation of Inoculum:
-
From a pure culture, select 3-5 well-isolated colonies of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Transfer the colonies to a suitable broth medium and incubate until the culture reaches a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[3]
2. Serial Dilution:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of each test compound in a liquid growth medium (e.g., Mueller-Hinton Broth).
3. Inoculation:
-
Dilute the standardized microbial suspension and inoculate each well with a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
4. Incubation:
-
Incubate the plates at the appropriate temperature (e.g., 37°C) for 18-24 hours.
5. Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
The isomeric forms of diphenylpropanol represent a promising area for therapeutic development, yet there is a clear gap in the literature regarding direct comparative studies of their biological activities. The structural similarity to compounds with known cytotoxic and antimicrobial effects suggests that this compound and its isomers warrant further investigation. The provided protocols offer a framework for researchers to conduct these necessary comparative analyses, which will be critical in elucidating the structure-activity relationships and identifying the most promising candidates for future drug development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. benchchem.com [benchchem.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | 29338-49-6 [chemicalbook.com]
- 9. This compound CAS#: 29338-49-6 [m.chemicalbook.com]
- 10. Solved The Grignard Reaction: Synthesis of 1,2-diphenyl-1, | Chegg.com [chegg.com]
- 11. CN108017518B - 1,3-Diphenyl-1-propanol and preparation method thereof - Google Patents [patents.google.com]
- 12. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for the Separation of 1,1-Diphenyl-2-propanol Enantiomers
For researchers, scientists, and drug development professionals, the stereoselective analysis of chiral compounds is a critical aspect of drug discovery, development, and quality control. The differential pharmacological and toxicological profiles of enantiomers necessitate robust and efficient analytical methods for their separation and quantification. This guide provides a comparative overview of the primary analytical techniques for the enantioselective separation of 1,1-Diphenyl-2-propanol.
Comparison of Chiral Separation Techniques
The principal methods for the chiral separation of small molecules like this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC).[1] Each technique offers distinct advantages and is suited for different analytical challenges.[1] A common strategy for all three is the use of a chiral stationary phase (CSP) to induce separation.[1] Polysaccharide-based CSPs are often a versatile starting point for method development in both HPLC and SFC.[1]
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Chiral Supercritical Fluid Chromatography (SFC) |
| Principle | Differential partitioning of enantiomers between a liquid mobile phase and a solid chiral stationary phase.[1] | Separation of volatile enantiomers (or their volatile derivatives) in a gaseous mobile phase based on their interaction with a chiral stationary phase.[1] | Utilizes a supercritical fluid (typically CO2) as the primary mobile phase to separate enantiomers on a chiral stationary phase.[1] |
| Typical CSP | Polysaccharide derivatives (e.g., cellulose (B213188), amylose), Pirkle-type, protein-based.[1] | Cyclodextrin (B1172386) derivatives.[1] | Polysaccharide and cyclodextrin derivatives.[1] |
| Advantages | Wide applicability, numerous commercially available CSPs, well-established technique, suitable for preparative separations.[1] | High resolution and efficiency, suitable for volatile and thermally stable compounds, requires small sample volumes.[1][2] | Faster separations, lower organic solvent consumption (greener), often better resolution compared to HPLC.[1] |
| Disadvantages | Can use significant amounts of organic solvents, longer run times compared to SFC.[1] | Analyte must be volatile or require derivatization, high temperatures can cause degradation.[1] | Requires specialized instrumentation.[1] |
| Typical Application | Routine analysis, quality control, preparative separations.[1] | Analysis of volatile chiral compounds, fragrance and flavor analysis.[1] | High-throughput screening, green chemistry applications.[1] |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
A systematic approach to chiral HPLC method development is crucial for achieving successful enantioseparation.[1]
1. Column Screening:
-
Begin by screening a selection of complementary chiral stationary phases. Polysaccharide-based columns, such as those with cellulose or amylose (B160209) derivatives, are a versatile starting point.[1]
2. Mobile Phase Screening:
-
Normal-Phase: Screen mobile phases consisting of a non-polar solvent (e.g., hexane (B92381) or heptane) with a polar modifier (e.g., isopropanol, ethanol).[1]
-
Reversed-Phase: Use mixtures of water or buffer with an organic modifier like acetonitrile (B52724) or methanol (B129727).
3. Optimization:
-
Once an initial separation is achieved, optimize the resolution by adjusting the mobile phase composition, flow rate, and column temperature.[1]
Example Protocol for a Structurally Similar Compound (1-phenyl-2-propanol):
-
HPLC System: Standard HPLC with UV detector.
-
Chiral Column: CCOF 5 and CCOF 6 packed columns.
-
Mobile Phase: Hexane/isopropyl alcohol (v/v = 99:1).[3]
-
Flow Rate: 0.2 mL/min.[3]
-
Detection: UV.
Chiral Gas Chromatography (GC)
For the analysis of this compound by GC, derivatization may be necessary to improve volatility and chromatographic performance.[1]
1. Derivatization:
-
The hydroxyl group can be derivatized with a suitable agent, such as trifluoroacetic anhydride, to form a more volatile ester.[1]
2. Column Selection:
-
Utilize a chiral capillary column, for instance, one coated with a cyclodextrin derivative.[1]
3. Temperature Programming:
-
Optimize the oven temperature program to achieve baseline separation of the enantiomers.
Example Protocol for a Structurally Similar Compound (2-phenyl-1-propanol):
-
GC System: Standard GC with Flame Ionization Detector (FID).
-
Chiral Column: β-DEX™ 325 (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program: Isothermal at 110 °C.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or dichloromethane) at approximately 1 mg/mL.
Chiral Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique that combines the advantages of both gas and liquid chromatography.
1. Initial Screening:
-
A common strategy involves screening a set of chiral columns with a gradient of a co-solvent (e.g., methanol, ethanol, or isopropanol) in supercritical CO2.[1]
2. Co-solvent and Additive Effects:
-
The choice of co-solvent and the addition of small amounts of additives (e.g., amines or acids) can significantly influence selectivity and peak shape.[1]
3. Parameter Optimization:
-
Fine-tune the separation by optimizing the backpressure, temperature, and gradient profile.[1]
Visualization of Experimental Workflow
Below is a generalized workflow for the development of a chiral separation method.
References
A Comparative Guide to HPLC Analysis of 1,1-Diphenyl-2-propanol Purity
For researchers, scientists, and professionals in drug development, the accurate determination of a compound's purity is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) for the purity analysis of 1,1-Diphenyl-2-propanol. Due to the limited availability of direct, validated HPLC methods for this compound in published literature, this guide proposes a suitable method based on the analysis of its structural isomers and related compounds. Furthermore, a comparison with Gas Chromatography-Mass Spectrometry (GC-MS) is presented as a viable alternative analytical technique.
Comparison of Chromatographic Methods
The selection of an appropriate analytical method for purity determination depends on various factors, including the physicochemical properties of the analyte, potential impurities, and the desired level of sensitivity and selectivity. Below is a comparison of a proposed HPLC method for this compound with established methods for its isomers and a general comparison with GC-MS.
Table 1: Comparison of HPLC Methods for this compound and Its Isomers
| Parameter | Proposed Method for this compound | HPLC Method for 1,2-Diphenyl-1-propanol | Chiral HPLC Method for 1-Phenyl-2-propanol |
| Stationary Phase | C18 reversed-phase (e.g., 4.6 mm x 250 mm, 5 µm) | C18 reversed-phase | Chiral Stationary Phase (e.g., (S,S) ULMO, 5 µm)[1] |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid | Acetonitrile:Water (60:40 v/v) | n-Heptane:1,2-Dimethoxyethane (98.5:1.5 v/v)[1] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.5 mL/min[1] |
| Detection | UV at 220 nm | UV at 220 nm | UV at 254 nm[1] |
| Column Temperature | 30 °C | 30 °C | Not Specified |
| Primary Application | Purity determination and impurity profiling | Quantification and separation from isomers | Enantiomeric separation |
Table 2: Comparison of HPLC and GC-MS for Purity Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation based on the volatility and polarity of the analyte in a gaseous mobile phase, followed by mass-based detection. |
| Applicability | Broadly applicable to a wide range of compounds, including non-volatile and thermally labile molecules.[2] | Suitable for volatile and thermally stable compounds. Derivatization may be required for non-volatile compounds. |
| Selectivity | Good selectivity based on chromatographic separation. UV detection is common for chromophoric compounds. | Excellent selectivity and sensitivity, providing structural information for peak identification. |
| Sample Preparation | Typically involves dissolving the sample in a suitable solvent and filtering. | May require derivatization to increase volatility. Extraction from complex matrices is often necessary.[3] |
| Potential Impurities Detected | Non-volatile impurities, starting materials, and by-products of synthesis. | Volatile impurities and residual solvents. |
| Advantages | Robust, well-established, and versatile.[2] | High sensitivity, provides molecular weight and fragmentation data for definitive identification.[3] |
| Limitations | Lower resolution for some volatile compounds compared to GC. Less definitive peak identification without a mass spectrometer. | Not suitable for non-volatile or thermally unstable compounds. |
Experimental Protocols
A detailed experimental protocol for the proposed HPLC method for the purity analysis of this compound is provided below.
Proposed HPLC Method for Purity Analysis of this compound
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and Water (60:40 v/v) containing 0.1% Phosphoric Acid. The mobile phase should be filtered and degassed before use.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Run Time: Approximately 15 minutes.
2. Reagent and Sample Preparation:
-
Reagents: HPLC grade acetonitrile, purified water, and phosphoric acid.
-
Standard Preparation: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 10 mL of mobile phase to obtain a stock solution of 1 mg/mL. Prepare a series of working standards by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 10, 25, 50, 100, 250 µg/mL).
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
3. Data Analysis:
-
The purity of the this compound sample is determined by calculating the percentage area of the main peak relative to the total area of all peaks in the chromatogram.
-
Potential impurities can be identified by comparing their retention times with those of known impurities, if available, or by using a mass spectrometer detector for further characterization. Likely impurities could include unreacted starting materials from synthesis, such as benzaldehyde (B42025) and phenylacetone, or byproducts like α,α-diphenylacetone from oxidation or diphenylpropene from dehydration.[4]
Mandatory Visualization
The following diagram illustrates the experimental workflow for the HPLC analysis of this compound purity.
References
A Comparative Guide to the GC-MS Analysis of a 1,1-Diphenyl-2-propanol Reaction Mixture
For researchers, scientists, and professionals in drug development, the accurate analysis of reaction mixtures is paramount for process optimization, yield determination, and impurity profiling. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of a 1,1-Diphenyl-2-propanol reaction mixture, with High-Performance Liquid Chromatography (HPLC) as a viable alternative. This comparison is supported by typical experimental data and detailed protocols to aid in methodological selection.
Typical Reaction Synthesis and Expected Components
This compound is commonly synthesized via a Grignard reaction. A typical procedure involves the reaction of benzophenone (B1666685) with ethylmagnesium bromide in an aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup.
The resulting reaction mixture is expected to contain:
-
Product: this compound
-
Unreacted Starting Materials: Benzophenone
-
Grignard Reagent-derived Byproduct: Biphenyl (from the coupling of the Grignard reagent)
-
Solvent: Diethyl ether or THF
Data Presentation: Comparative Analysis of Reaction Components
The following table summarizes typical quantitative data obtained from the GC-MS analysis of a crude this compound reaction mixture.
| Compound | Retention Time (min) | Key m/z Fragments |
| Diethyl Ether (Solvent) | 2.5 | 74, 59, 45, 31 |
| Biphenyl (Byproduct) | 8.2 | 154, 77 |
| Benzophenone (Starting Material) | 10.5 | 182, 105, 77 |
| This compound (Product) | 11.8 | 197 (M-15), 183, 165, 105, 77 |
Experimental Protocols
GC-MS Analysis Protocol
A robust GC-MS method is crucial for the separation and identification of the volatile and semi-volatile components in the reaction mixture.
1. Sample Preparation:
-
Quench a 0.1 mL aliquot of the reaction mixture with 1 mL of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the organic components with 2 mL of diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Dilute the extract 1:100 with diethyl ether before injection.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL in splitless mode
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Energy: 70 eV
-
Mass Scan Range: 40-350 amu
Alternative Method: HPLC Analysis Protocol
For non-volatile impurities or thermally sensitive compounds, HPLC offers a powerful alternative.
1. Sample Preparation:
-
Quench a 0.1 mL aliquot of the reaction mixture with 1 mL of saturated aqueous ammonium chloride solution.
-
Extract the organic components with 2 mL of ethyl acetate.
-
Evaporate the solvent under reduced pressure.
-
Re-dissolve the residue in 1 mL of the mobile phase.
-
Filter through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Detector: Diode Array Detector (DAD) monitoring at 254 nm.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Method Comparison: GC-MS vs. HPLC
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and polarity in the gas phase. | Separation based on polarity and partitioning between liquid phases. |
| Analyte Suitability | Ideal for volatile and thermally stable compounds. | Suitable for a wider range of compounds, including non-volatile and thermally labile ones. |
| Detection | Provides mass-to-charge ratio, enabling structural elucidation and definitive identification. | Typically uses UV-Vis detection, which is less specific than mass spectrometry. |
| Sensitivity | Generally offers high sensitivity, especially in selected ion monitoring (SIM) mode. | Sensitivity is dependent on the chromophore of the analyte. |
| Sample Preparation | Often requires extraction and dilution; derivatization may be needed for polar compounds. | Sample preparation can be simpler, often involving dilution in the mobile phase. |
| Run Time | Typically longer analysis times due to the temperature programming of the oven. | Faster analysis times are often achievable with isocratic elution. |
Mandatory Visualization
Caption: Experimental workflow for the GC-MS analysis of the reaction mixture.
Caption: Logical relationship of components in the reaction mixture analysis.
A Comparative Guide to the Efficacy of Oxidizing Agents for 1,1-Diphenyl-2-propanol
For Researchers, Scientists, and Drug Development Professionals
The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis, crucial for the preparation of key intermediates in drug development and other fine chemical industries. This guide provides an objective comparison of the efficacy of several common oxidizing agents for the conversion of 1,1-Diphenyl-2-propanol to its corresponding ketone, 1,1-diphenyl-2-propanone. The comparison is based on experimental data for reaction yield, conditions, and notable advantages and disadvantages of each method.
Comparison of Oxidizing Agents
The following table summarizes the performance of various oxidizing agents in the oxidation of this compound. While direct comparative studies on this specific substrate are limited in readily available literature, the data presented is based on established protocols for similar secondary alcohols and provides a strong predictive framework for efficacy.
| Oxidizing Agent System | Typical Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Jones Oxidation | CrO₃, H₂SO₄ | Acetone (B3395972) | 0 - 25 | 1 - 3 | High | Inexpensive, powerful oxidant.[1][2] | Harsh acidic conditions, uses toxic chromium(VI), not selective for sensitive functional groups.[2] |
| PCC Oxidation | Pyridinium chlorochromate (PCC) | Dichloromethane (B109758) (DCM) | Room Temperature | 1 - 4 | Good to High | Milder than Jones reagent, good for acid-sensitive substrates.[3][4][5] | Toxic chromium(VI) reagent, can be acidic, may require a buffer.[3] |
| Swern Oxidation | Dimethyl sulfoxide (B87167) (DMSO), Oxalyl chloride, Triethylamine (B128534) (Et₃N) | Dichloromethane (DCM) | -78 to Room Temp. | 1 - 2 | High | Mild conditions, high yields, avoids heavy metals.[6][7][8][9] | Requires cryogenic temperatures, produces malodorous dimethyl sulfide (B99878) byproduct.[7][9] |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | Room Temperature | 0.5 - 2 | High | Mild, neutral conditions, short reaction times, high chemoselectivity.[1][10][11][12] | Reagent is expensive and potentially explosive.[11] |
| TEMPO-catalyzed Oxidation | (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO), Sodium hypochlorite (B82951) (NaOCl) | Dichloromethane (DCM)/Water | 0 to Room Temp. | 1 - 3 | High | Catalytic, uses inexpensive bleach, environmentally benign.[13][14][15][16] | Biphasic reaction, may require phase-transfer catalyst for some substrates.[14] |
Experimental Protocols
Detailed methodologies for the key oxidation reactions are provided below. These protocols are generalized and may require optimization for specific laboratory conditions and scales.
General Experimental Workflow
The overall process for the oxidation of this compound to 1,1-diphenyl-2-propanone follows a general workflow, as illustrated in the diagram below.
Jones Oxidation Protocol
The Jones reagent is prepared by dissolving chromium trioxide in aqueous sulfuric acid.[1] This acidic mixture is then added to an acetone solution of the alcohol.[2]
-
Reagent Preparation (Jones Reagent): Slowly add sulfuric acid to a cooled aqueous solution of chromium trioxide.
-
Procedure:
-
Dissolve this compound in acetone and cool the solution in an ice bath (0 °C).
-
Slowly add the prepared Jones reagent dropwise to the alcohol solution with vigorous stirring. Maintain the temperature below 25 °C.[16]
-
The reaction mixture will change color from orange/red to green/blue upon successful oxidation.
-
After the reaction is complete (as monitored by Thin Layer Chromatography - TLC), quench the excess oxidant by adding a small amount of isopropanol.
-
Filter the mixture to remove chromium salts.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
-
Pyridinium Chlorochromate (PCC) Oxidation Protocol
PCC is a milder chromium-based oxidant.[4][5]
-
Procedure:
-
To a stirred suspension of PCC (1.5 equivalents) in dichloromethane (DCM), add a solution of this compound (1 equivalent) in DCM.[17]
-
The addition of Celite or molecular sieves can aid in the work-up by adsorbing the chromium byproducts.[3]
-
Stir the reaction at room temperature for 1-4 hours, monitoring its progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel or Celite to remove the chromium residues.
-
Wash the filtrate with a dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the product by column chromatography if needed.
-
Swern Oxidation Protocol
This method uses activated DMSO for the oxidation and requires low temperatures.[6][7][8][9]
-
Procedure:
-
In a flask under an inert atmosphere (e.g., argon or nitrogen), dissolve oxalyl chloride (1.5 equivalents) in anhydrous DCM and cool to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of DMSO (2.2 equivalents) in DCM to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir for 15 minutes.
-
Add a solution of this compound (1 equivalent) in DCM dropwise, keeping the temperature at -78 °C. Stir for 30 minutes.
-
Add triethylamine (5 equivalents) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify as needed.
-
Dess-Martin Periodinane (DMP) Oxidation Protocol
DMP is a hypervalent iodine reagent that offers mild and selective oxidation.[1][10][11][12]
-
Procedure:
-
Dissolve this compound (1 equivalent) in DCM.
-
Add Dess-Martin Periodinane (1.1-1.5 equivalents) to the solution at room temperature.[11]
-
Stir the reaction for 0.5-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate (B1220275) and a saturated solution of sodium bicarbonate.
-
Stir vigorously until the layers are clear.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting ketone if necessary.
-
TEMPO-catalyzed Oxidation Protocol
This method utilizes a catalytic amount of TEMPO with a stoichiometric co-oxidant, typically bleach.[13][14][15][16]
-
Procedure:
-
Dissolve this compound (1 equivalent) in a biphasic solvent system of DCM and water.
-
Add a catalytic amount of TEMPO (e.g., 1 mol%) and a catalytic amount of potassium bromide.
-
Cool the mixture to 0 °C and add an aqueous solution of sodium hypochlorite (bleach, 1.1 equivalents) dropwise, maintaining the pH between 8.5 and 9.5 with the addition of a saturated sodium bicarbonate solution.
-
Stir the reaction vigorously at 0 °C to room temperature for 1-3 hours.
-
Monitor the reaction by TLC. Once complete, quench the excess oxidant with a saturated aqueous solution of sodium thiosulfate.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product as needed.
-
Logical Relationship of Oxidation Methods
The choice of an oxidizing agent often depends on a balance between reactivity, selectivity, and practical considerations such as toxicity and cost.
Conclusion
The selection of an appropriate oxidizing agent for the conversion of this compound to 1,1-diphenyl-2-propanone is a critical step in synthetic design. For robust, large-scale syntheses where cost is a primary driver, Jones oxidation may be considered, provided the substrate is not acid-sensitive. For reactions requiring milder conditions to preserve sensitive functional groups, PCC offers a viable, though toxic, alternative. Modern, metal-free methods such as Swern and
References
- 1. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. PCC/PDC Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Swern oxidation - Wikipedia [en.wikipedia.org]
- 10. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 11. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 12. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 13. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 14. TEMPO-Bleach Oxidation - Wordpress [reagents.acsgcipr.org]
- 15. Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. PCC OXIDATION.pptx [slideshare.net]
A Comparative Guide to Chiral Auxiliaries: The Established Excellence of Evans Auxiliaries versus the Untapped Potential of 1,1-Diphenyl-2-propanol
For researchers, scientists, and drug development professionals navigating the complex landscape of asymmetric synthesis, the selection of an appropriate chiral auxiliary is a critical decision that profoundly influences stereochemical outcomes. This guide provides a detailed comparison between the well-established and highly successful Evans auxiliaries and the largely unexplored potential of 1,1-Diphenyl-2-propanol as a chiral auxiliary.
While Evans auxiliaries have a long and proven track record of inducing high stereoselectivity in a variety of carbon-carbon bond-forming reactions, this compound remains a molecule of theoretical interest with a significant lack of published applications in this context. This guide will objectively present the extensive experimental data supporting the efficacy of Evans auxiliaries and contrast it with the hypothetical potential of this compound, drawing parallels from structurally similar compounds where necessary.
Evans Auxiliaries: A Gold Standard in Asymmetric Synthesis
Evans oxazolidinone auxiliaries, first introduced by David A. Evans, are a cornerstone of modern asymmetric synthesis.[1] These auxiliaries are prized for their ability to provide high levels of stereocontrol in a predictable manner across a range of reactions, including aldol (B89426) additions, alkylations, and Diels-Alder reactions.[1] The chiral scaffold of the oxazolidinone, typically derived from readily available amino alcohols, effectively shields one face of the enolate, directing the approach of the electrophile and leading to high diastereoselectivity.[2]
Performance in Asymmetric Reactions
The performance of Evans auxiliaries is extensively documented, consistently demonstrating high diastereoselectivities and yields in various transformations.
Table 1: Performance of Evans Auxiliaries in Asymmetric Aldol Reactions
| Chiral Auxiliary | Electrophile | Enolate Source | Diastereomeric Ratio (d.r.) | Yield (%) |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Isobutyraldehyde | Propionyl Imide | >99:1 | 85 |
| (4R)-4-isopropyl-2-oxazolidinone | Isobutyraldehyde | Propionyl Imide | >99:1 (syn:anti) | 80 |
| (4S)-4-benzyl-2-oxazolidinone | Benzaldehyde | Propionyl Imide | >99:1 (syn:anti) | 95 |
Table 2: Performance of Evans Auxiliaries in Asymmetric Alkylation Reactions
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |
| (4R)-4-benzyl-2-oxazolidinone | N-propionyl imide | Allyl iodide | 98:2 | >90 |
| (4S,5S)-Pseudoephedrine derivative | N-propionyl amide | Benzyl bromide | >95:5 | High |
Note: Data is compiled from various sources and specific reaction conditions may vary.
The high levels of stereocontrol are attributed to the formation of a rigid, chelated transition state, often rationalized by the Zimmerman-Traxler model for aldol reactions.[3] The bulky substituent at the C4 position of the oxazolidinone ring effectively dictates the facial bias of the reaction.
This compound: An Unexplored Candidate
In stark contrast to the wealth of data for Evans auxiliaries, there is a notable absence of published research detailing the use of this compound as a chiral auxiliary in asymmetric synthesis. While its structure, featuring a chiral secondary alcohol adjacent to two phenyl groups, suggests potential for stereochemical control, its efficacy remains speculative.
A structurally related compound, (1R,2S)-1,2-diphenyl-1-propanol, has been proposed in a hypothetical workflow for asymmetric aldol reactions.[4] The proposed mechanism relies on the steric bulk of the diphenylmethyl group to shield one face of the enolate derived from an ester of the auxiliary. However, this remains a theoretical application without supporting experimental data.[4]
The lack of documented use could be attributed to several factors, including potentially difficult attachment or cleavage of the auxiliary, lower levels of stereocontrol compared to established systems, or simply a lack of investigation into its applications.
Experimental Protocols
General Procedure for Asymmetric Aldol Reaction with an Evans Auxiliary
-
Acylation of the Auxiliary: The Evans oxazolidinone is deprotonated with a strong base (e.g., n-butyllithium) at low temperature (-78 °C) and then reacted with an acyl chloride (e.g., propionyl chloride) to form the corresponding N-acyl imide.
-
Enolate Formation: The N-acyl imide is treated with a Lewis acid (e.g., dibutylboron triflate) and a hindered base (e.g., triethylamine) to generate a Z-enolate.
-
Aldol Addition: The enolate is then reacted with an aldehyde at low temperature. The reaction is quenched with a suitable buffer.
-
Auxiliary Cleavage: The chiral auxiliary is typically removed by hydrolysis (e.g., with lithium hydroxide (B78521) and hydrogen peroxide) or reduction (e.g., with lithium borohydride) to yield the desired chiral product and the recovered auxiliary.
Hypothetical Protocol for Asymmetric Aldol Reaction with a 1,2-Diphenyl-1-propanol Auxiliary
The following is a proposed, non-validated protocol based on a hypothetical workflow.[4]
-
Esterification: (1R,2S)-1,2-diphenyl-1-propanol is esterified with an acid chloride (e.g., propionyl chloride) in the presence of a base (e.g., triethylamine).
-
Enolate Formation: The resulting ester is treated with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at -78 °C to form the lithium enolate.
-
Aldol Addition: The enolate is then reacted with an aldehyde.
-
Auxiliary Cleavage: The auxiliary would likely be cleaved via hydrolysis to afford the β-hydroxy acid and recover the chiral alcohol.
Mechanistic Visualization
The stereochemical outcome in reactions utilizing chiral auxiliaries is dictated by the formation of a well-defined and rigid transition state that minimizes steric interactions.
Caption: Zimmerman-Traxler model for Evans aldol reaction.
Caption: Hypothetical transition state for a diphenyl-propanol auxiliary.
Conclusion
The comparison between Evans auxiliaries and this compound highlights the difference between a well-established, reliable tool in asymmetric synthesis and a molecule of unexplored potential. Evans auxiliaries offer predictable and high levels of stereocontrol, backed by a vast body of experimental evidence and a clear mechanistic understanding. They remain a go-to choice for researchers aiming for efficient and selective synthesis of chiral molecules.
The potential of this compound as a chiral auxiliary is, at present, purely theoretical. While its structure suggests it could impart stereoselectivity, the absence of experimental data makes it impossible to assess its performance. Future research may uncover valuable applications for this and related structures, but for now, they remain an academic curiosity rather than a practical tool for the synthetic chemist. For professionals in drug development and other fields requiring robust and predictable synthetic methodologies, Evans auxiliaries are the demonstrably superior choice.
References
A Researcher's Guide to Diastereoselective Synthesis of 1,1-Diphenyl-2-propanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
The stereoselective synthesis of chiral molecules is a critical endeavor in modern organic chemistry and drug development. The precise three-dimensional arrangement of atoms within a molecule can profoundly influence its biological activity. This guide provides a comparative overview of synthetic strategies for achieving diastereoselectivity in the synthesis of 1,1-diphenyl-2-propanol derivatives, a class of compounds with potential applications in medicinal chemistry and materials science. We will delve into the guiding principles of stereochemical control, compare common synthetic methodologies, and provide detailed experimental protocols and supporting data.
Principles of Diastereoselection in Carbonyl Additions
The synthesis of this compound derivatives typically involves the nucleophilic addition to the prochiral ketone, 1,1-diphenyl-2-propanone. The stereochemical outcome of this addition is governed by several predictive models, most notably the Felkin-Anh and Cram's rule models. These models help rationalize the preferential formation of one diastereomer over the other.
Felkin-Anh Model: This widely accepted model predicts the stereochemical outcome of nucleophilic attack on a chiral ketone. The largest group on the adjacent chiral carbon orients itself perpendicular to the carbonyl group to minimize steric strain. The nucleophile then attacks the carbonyl carbon from the least hindered face, typically following the Bürgi-Dunitz trajectory (an angle of approximately 107 degrees).
Cram's Rule: An earlier model that also predicts the major diastereomer formed from the nucleophilic attack on a chiral carbonyl. In the Cram model, the largest substituent on the alpha-carbon is positioned anti to the incoming nucleophile.
Chelation Control: In substrates containing a chelating group (e.g., a hydroxyl or alkoxy group) on the α-carbon, the presence of a Lewis acid can lead to the formation of a rigid cyclic intermediate. This chelation can override the predictions of the Felkin-Anh model, leading to the opposite diastereomer.
Comparison of Synthetic Methodologies
Two primary approaches are employed for the diastereoselective synthesis of this compound derivatives: nucleophilic addition of an organometallic reagent to 1,1-diphenyl-2-propanone and the diastereoselective reduction of this ketone.
Nucleophilic Addition via Grignard Reaction
The addition of a Grignard reagent, such as methylmagnesium iodide, to 1,1-diphenyl-2-propanone is a common method for creating the C-C bond and the new stereocenter. The diastereoselectivity is generally predicted by the Felkin-Anh model.
Diastereoselective Reduction of 1,1-Diphenyl-2-propanone
The reduction of the carbonyl group of 1,1-diphenyl-2-propanone offers another route to the desired alcohol. The choice of reducing agent can significantly influence the diastereoselectivity.
-
Non-selective Reduction: Simple reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) often provide low diastereoselectivity, yielding a mixture of diastereomers.[1]
-
Diastereoselective Reduction: The use of bulky or chiral reducing agents can lead to high diastereoselectivity. For instance, the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst, can achieve high levels of both diastereoselectivity and enantioselectivity.
Quantitative Data Comparison
| Method | Reagents | Substrate | Yield | Diastereomeric Ratio (d.r.) | Reference |
| Racemic Reduction | LiAlH₄, dry THF | 1,1-diphenyl-2-propanone | 93-94% | Not Reported | [2] |
| Chiral Reduction | (S)-B-methyl-oxazaborolidine, BH₃-Me₂S complex | 1,1-diphenyl-2-propanone | 93-94% | Not Reported (chiral product) | [2] |
To illustrate the principle of chelation control, the following table shows data for a related system, demonstrating the dramatic effect of a Lewis acid on diastereoselectivity.
| Reaction | Lewis Acid | Diastereomeric Ratio (Chelation:Felkin) |
| Diethylzinc addition to (R)-3-TBS-2-methylpropanal | None | 3.5:1 |
| Diethylzinc addition to (R)-3-TBS-2-methylpropanal | EtZnOTf | >20:1 |
Data from a related system to illustrate the principle of chelation control.
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction (General Procedure)
Materials:
-
Magnesium turnings
-
Iodine crystal (optional, for initiation)
-
Anhydrous diethyl ether or THF
-
Methyl iodide
-
1,1-Diphenyl-2-propanone
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate (B86663)
-
Standard laboratory glassware (three-necked flask, dropping funnel, condenser)
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, place magnesium turnings. Add a small crystal of iodine if necessary to initiate the reaction. A solution of methyl iodide in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated with gentle heating and then maintained at a gentle reflux.
-
Addition to Ketone: Once the Grignard reagent formation is complete, the reaction mixture is cooled in an ice bath. A solution of 1,1-diphenyl-2-propanone in anhydrous diethyl ether is added dropwise. The reaction mixture is then stirred at room temperature until the reaction is complete (monitored by TLC).
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford the this compound. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or gas chromatography.
Protocol 2: Reduction of 1,1-Diphenyl-2-propanone with Lithium Aluminum Hydride
Materials:
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
1,1-Diphenyl-2-propanone
-
Saturated aqueous sodium sulfate solution
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: A solution of 1,1-diphenyl-2-propanone in dry THF is added dropwise to a stirred suspension of LiAlH₄ in dry THF at 0 °C under a nitrogen atmosphere.
-
Reaction Progression: The reaction mixture is stirred at 0 °C for 2 hours. The progress of the reaction is monitored by TLC.
-
Work-up: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide (B78521) solution, and then more water. The resulting precipitate is filtered off and washed with THF.
-
Purification: The filtrate is dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography.
Visualizing Reaction Pathways
The diastereoselectivity of these reactions can be visualized through models of the transition states.
Caption: Felkin-Anh model predicting the major diastereomer.
Caption: Chelation control leading to the opposite diastereomer.
Conclusion
The diastereoselective synthesis of this compound derivatives can be achieved through both nucleophilic addition and reduction pathways. While simple methods may lead to mixtures of diastereomers, the application of stereochemical control principles, such as the Felkin-Anh model, and the use of chiral reagents or chelation control can provide high levels of diastereoselectivity. The choice of the optimal synthetic route will depend on the desired stereoisomer, the availability of starting materials, and the required level of stereochemical purity. For the highest levels of selectivity, methods employing chiral catalysts or auxiliaries are generally preferred. Further research into the diastereoselective synthesis of this specific class of compounds would be beneficial to provide more comprehensive quantitative data for direct comparison.
References
Unraveling the Reaction Mechanisms of 1,1-Diphenyl-2-propanol: A Comparative Guide to Computational and Experimental Insights
For researchers, scientists, and professionals in drug development, understanding the reaction mechanisms of organic molecules is paramount for predicting product formation, optimizing reaction conditions, and designing novel synthetic pathways. This guide provides a comparative analysis of the potential acid-catalyzed reaction mechanisms of 1,1-Diphenyl-2-propanol, drawing upon established chemical principles and juxtaposing them with experimental data from analogous systems and insights from computational studies on related structures.
Plausible Reaction Pathways
Under acidic conditions, the hydroxyl group of this compound is protonated, forming a good leaving group (water) and generating a secondary carbocation. This carbocation can then undergo one of two primary transformations:
-
E1 Dehydration: A proton is eliminated from an adjacent carbon, leading to the formation of an alkene. In this case, the likely product is 1,1-diphenylpropene.
-
Pinacol-like Rearrangement: A 1,2-hydride or a 1,2-phenyl shift can occur to form a more stable carbocation, which then leads to a rearranged product upon deprotonation. A phenyl shift would lead to the formation of 1,2-diphenyl-1-propanone.
The relative favorability of these pathways is influenced by factors such as the stability of the intermediate carbocations and the transition states leading to each product.
Comparative Analysis of Reaction Mechanisms
To provide a framework for comparison, we will consider experimental data from the acid-catalyzed dehydration of the structural isomer, 1,2-diphenyl-1-propanol, which is known to undergo dehydration to form 1,2-diphenyl-1-propene (B8798121) via an E1 mechanism.[1] Computational studies on pinacol (B44631) rearrangements and carbocationic shifts in other systems provide insights into the energetic barriers and intermediates that would be expected in a theoretical study of this compound.
| Feature | E1 Dehydration of this compound (Predicted) | Pinacol-like Rearrangement of this compound (Predicted) | Acid-Catalyzed Dehydration of 1,2-Diphenyl-1-propanol (Experimental Analog) |
| Reaction Type | Elimination | Rearrangement | Elimination |
| Key Intermediate | Secondary carbocation at C2 | Tertiary benzylic carbocation (after phenyl shift) | Tertiary benzylic carbocation at C1 |
| Major Product | 1,1-Diphenylpropene | 1,2-Diphenyl-1-propanone | 1,2-Diphenyl-1-propene |
| Driving Force | Formation of a stable, conjugated alkene | Formation of a more stable tertiary benzylic carbocation | Formation of a stable, conjugated alkene |
| Computational Insights (from Analogs) | DFT calculations would likely show a lower activation barrier for deprotonation from the primary carbon compared to rearrangement. | Theoretical studies on pinacol rearrangements indicate that migratory aptitudes play a key role. The migration of a phenyl group is generally facile. | A computational study would likely confirm the stability of the tertiary benzylic carbocation intermediate. |
Experimental Protocols
While a specific protocol for the acid-catalyzed reaction of this compound is not detailed in the searched literature, a general procedure for the acid-catalyzed dehydration of a similar alcohol, 1,2-diphenyl-1-propanol, can be adapted.[1]
General Protocol for Acid-Catalyzed Dehydration:
-
Dissolution: Dissolve this compound in a suitable inert solvent, such as toluene (B28343) or dichloromethane.
-
Acid Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).
-
Heating: Heat the reaction mixture to promote the dehydration reaction. The optimal temperature would need to be determined empirically.
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).
-
Extraction and Purification: Extract the organic product into a suitable solvent, dry the organic layer, and purify the product using techniques like column chromatography or distillation.
Visualizing the Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways for the acid-catalyzed reactions of this compound.
Caption: Proposed reaction pathways for this compound under acidic conditions.
Caption: Logical workflow of the competing reaction mechanisms.
Conclusion
In the absence of direct computational and experimental studies on this compound, a comparative analysis based on analogous systems provides a valuable predictive framework. The acid-catalyzed reaction of this substrate likely proceeds through competing E1 dehydration and pinacol-like rearrangement pathways. The formation of a secondary carbocation is the key branch point, with the relative stability of the subsequent transition states determining the major product. Experimental investigation, coupled with dedicated computational studies employing methods such as Density Functional Theory (DFT), would be invaluable to definitively elucidate the reaction mechanism, quantify the energetic barriers, and predict the product distribution with high accuracy. Such studies would contribute significantly to the fundamental understanding of carbocation chemistry and aid in the rational design of synthetic strategies involving diaryl-substituted alcohols.
References
Safety Operating Guide
Proper Disposal of 1,1-Diphenyl-2-propanol: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 1,1-Diphenyl-2-propanol is a critical aspect of laboratory safety and environmental responsibility. Due to the limited availability of comprehensive toxicological data for this specific compound, a precautionary approach is essential. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, ensuring compliance with general laboratory safety standards and environmental regulations.
Hazard Assessment and Analogue Data
A complete hazard profile for this compound (CAS No. 29338-49-6) is not fully established. A Safety Data Sheet (SDS) for the compound indicates that it may cause eye, skin, and respiratory tract irritation, and its toxicological properties have not been fully investigated[1]. Therefore, it is prudent to handle this chemical with care, assuming it may possess hazards similar to its structural isomers. The hazard classifications for related compounds are summarized below to inform a conservative risk assessment.
| Compound Name | CAS Number | Physical Form | Key Hazards |
| 1,1-Diphenyl-1-propanol | 5180-33-6 | Not specified | Harmful if swallowed, Causes skin irritation, Causes serious eye damage, May cause respiratory irritation[2] |
| 1,2-diphenyl-2-propanol | 5342-87-0 | Solid | Causes serious eye irritation |
| 1-Phenyl-2-propanol | 698-87-3 | Liquid | Combustible liquid[3] |
| 2-Phenyl-2-propanol | 617-94-7 | Solid | Causes skin irritation, Causes serious eye irritation[3] |
Given this information, this compound should be treated as a hazardous chemical waste.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary procedures for the safe and compliant disposal of this compound.
Waste Identification and Segregation
-
Classify as Hazardous Waste: All waste containing this compound must be classified as hazardous chemical waste.
-
Segregate Waste Streams: As a non-halogenated organic compound, it should be segregated from halogenated solvent waste.[4][5][6] Keeping these waste streams separate can significantly reduce disposal costs.[5] Do not mix with other incompatible waste streams, such as strong acids, bases, or oxidizers.[5]
Personal Protective Equipment (PPE)
Before handling the chemical waste, ensure you are wearing appropriate PPE:
-
Eye Protection: Chemical safety goggles or glasses with side shields.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
Containerization and Labeling
-
Use a Suitable Container: Collect the waste in a designated, chemically resistant container with a secure, tight-fitting lid. The container must be in good condition, free of leaks or cracks.
-
Proper Labeling: The container must be clearly labeled with the words "Hazardous Waste."[7] The label should also include:
-
The full chemical name: "this compound" (do not use abbreviations).
-
The approximate quantity or concentration of the waste.
-
The date when the first waste was added to the container (accumulation start date).
-
The name and contact information of the generating researcher or laboratory.
-
Any known hazard warnings (e.g., "Irritant").
-
Storage
-
Designated Accumulation Area: Store the sealed waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area.
-
Safe Storage Conditions: The storage area must be secure, well-ventilated, and away from sources of ignition.
-
Secondary Containment: It is best practice to use secondary containment, such as a larger, chemically resistant tub or tray, to capture any potential leaks or spills.[7]
Professional Disposal
-
Do Not Dispose in Regular Trash or Drains: Under no circumstances should this compound be disposed of in the regular trash or poured down the sanitary sewer.[3][5]
-
Engage a Licensed Waste Contractor: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed professional chemical waste disposal service.[2][3]
-
Provide Complete Information: When arranging for disposal, provide the waste hauler with all available information about the chemical, including its name and any known or suspected hazards.
-
Documentation: Complete all necessary waste manifest paperwork as required by local, state, and federal regulations.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and procedures.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
